2-Chloro-7-fluorobenzo[d]oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7-fluoro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZLFNXVGKQFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153403-52-2 | |
| Record name | 2-chloro-7-fluoro-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-7-fluorobenzo[d]oxazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzoxazoles
The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid, planar structure serves as a versatile framework for interacting with a multitude of biological targets. The strategic introduction of halogen atoms, particularly fluorine, into this scaffold is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4]
This guide focuses on 2-Chloro-7-fluorobenzo[d]oxazole, a halogenated benzoxazole derivative with significant potential as a key intermediate in the synthesis of novel therapeutic agents. The presence of a reactive chloro group at the 2-position provides a synthetic handle for introducing diverse functionalities via nucleophilic substitution, while the fluoro group at the 7-position is anticipated to modulate the molecule's physicochemical and pharmacological profile.[5] This document provides a comprehensive overview of its known properties, postulated synthetic routes, predicted characteristics, and potential applications in drug discovery and development.
Molecular Identity and Physicochemical Properties
Identifying and understanding the fundamental properties of this compound is the first step in its successful application in research and development.
| Property | Value | Source |
| CAS Number | 153403-52-2 | [6] |
| Molecular Formula | C₇H₃ClFNO | [6] |
| Molecular Weight | 171.56 g/mol | [6] |
| Synonyms | 2-CHLORO-7-FLUORO-1,3-BENZOXAZOLE, 2-chloro-7-fluorobenzoxazole | [6] |
| Predicted XLogP3 | 2.620 | [6] |
| Predicted Polar Surface Area | 26.03 Ų | [4] |
| Predicted Melting Point | Data not available. Related compounds like 2-chlorobenzoxazole have a melting point of 7 °C. The introduction of fluorine and the different substitution pattern will influence this value. | [7] |
| Predicted Boiling Point | Data not available. 2-chlorobenzoxazole has a boiling point of 201-202 °C. The 7-fluoro- derivative is expected to have a similar or slightly higher boiling point. | [7] |
| Solubility | Data not available. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
Synthesis and Purification Strategies
Proposed Synthetic Pathway
A logical and commonly employed route for the synthesis of 2-chlorobenzoxazoles involves the reaction of a 2-aminophenol with a suitable one-carbon electrophile followed by chlorination, or a direct cyclization-chlorination sequence. For the target molecule, the starting material would be 2-amino-3-fluorophenol.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A General Approach
The following protocol is a generalized procedure based on well-established methods for the synthesis of 2-chlorobenzoxazoles.[5][9][10] Note: This protocol requires optimization and should be performed by trained chemists with appropriate safety precautions.
Step 1: Formation of 7-Fluoro-1,3-benzoxazol-2(3H)-one
-
In a well-ventilated fume hood, dissolve 2-amino-3-fluorophenol (1.0 eq) in a suitable solvent such as o-dichlorobenzene.
-
Heat the solution to approximately 120 °C under an inert atmosphere (e.g., nitrogen).
-
Slowly introduce a carbon dioxide derivative, such as phosgene (1.2 eq) or a safer alternative like triphosgene, into the reaction mixture.[10]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and isolate the intermediate product, 7-fluoro-1,3-benzoxazol-2(3H)-one, which may precipitate upon cooling or require solvent removal under reduced pressure.
Step 2: Chlorination to this compound
-
Suspend the crude 7-fluoro-1,3-benzoxazol-2(3H)-one (1.0 eq) in a fresh portion of o-dichlorobenzene.
-
Add phosphorus pentachloride (PCl₅) (2-10 eq) to the suspension.[10]
-
Heat the mixture to 140-150 °C and maintain for a short period (e.g., 5-30 minutes), monitoring by TLC.
-
Rapidly cool the reaction mixture to induce precipitation of excess PCl₅.
-
Filter the mixture and purify the filtrate containing the desired product by fractional distillation under reduced pressure.
Purification Workflow
Purification of halogenated benzoxazoles typically involves standard laboratory techniques. Given the anticipated properties of the product, a combination of chromatography and recrystallization would be a robust strategy.[11][12]
Caption: A logical workflow for the purification of the target compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, data from closely related analogs allow for a well-reasoned prediction of the expected spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing three distinct aromatic protons. The fluorine atom at position 7 will cause splitting of the adjacent proton at position 6. The chemical shifts will be influenced by the electron-withdrawing nature of the halogen atoms and the heterocyclic ring.
¹³C NMR Spectroscopy
The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the chlorine (C2) will appear at a characteristic downfield shift. The carbon attached to the fluorine (C7) will show a large one-bond coupling constant (¹Jcf).
Mass Spectrometry
The mass spectrum should exhibit a clear molecular ion peak (M⁺). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) is expected. Fragmentation may involve the loss of CO, Cl, and HCN, which is typical for benzoxazole systems.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
C=N stretching: Around 1615 cm⁻¹
-
Aromatic C=C stretching: Multiple bands in the 1500-1600 cm⁻¹ region
-
C-O-C stretching: Around 1240 cm⁻¹
-
C-Cl stretching: In the fingerprint region, typically 600-800 cm⁻¹
-
C-F stretching: A strong band, typically in the 1000-1300 cm⁻¹ region.
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dominated by the electrophilic nature of the C2 carbon, making the chloro group a good leaving group for nucleophilic aromatic substitution.[5] This reactivity is the cornerstone of its utility as a synthetic intermediate.
Caption: Nucleophilic substitution at the C2 position of the benzoxazole ring.
This facile substitution allows for the introduction of a wide array of functional groups, including amines, thiols, and alcohols, thereby enabling the rapid generation of diverse chemical libraries for drug screening.
Potential Therapeutic Targets
The incorporation of the fluorobenzoxazole moiety is a validated strategy in the development of inhibitors for several important enzyme classes and receptors.[1][2][13][14]
-
Kinase Inhibitors: Benzoxazole derivatives have shown potent inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key target in anti-angiogenic cancer therapy.[1]
-
Antimicrobial Agents: The benzoxazole core is present in numerous compounds with significant antibacterial and antifungal activity.[2][11]
-
Enzyme Inhibitors: Chlorobenzoxazole derivatives have been identified as inhibitors of enzymes like monoacylglycerol lipase (MAGL) and urease.[13]
The presence of the fluorine atom in this compound is likely to enhance its metabolic stability and potency, making its derivatives promising candidates for further investigation against these and other biological targets.[3][4]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related analogs such as 2-chlorobenzoxazole and other halogenated benzoxazoles allow for a reliable prediction of its hazard profile.[15]
Predicted GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Predicted Hazard Statements:
-
H302: Harmful if swallowed.[15]
-
H315: Causes skin irritation.[15]
-
H319: Causes serious eye irritation.[15]
-
H335: May cause respiratory irritation.[15]
Recommended Handling Precautions:
-
Handle only in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound represents a strategically important building block for medicinal chemistry and drug discovery. Its combination of a reactive 2-chloro substituent and a bioactivity-enhancing 7-fluoro group makes it an attractive starting point for the synthesis of novel therapeutic agents. Although detailed experimental data for this specific compound is sparse, this guide provides a robust framework for its synthesis, purification, characterization, and application, based on established chemical principles and data from closely related compounds. As the quest for new and more effective drugs continues, the exploration of derivatives from scaffolds such as this compound will undoubtedly play a crucial role.
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An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-7-fluorobenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and advanced materials.[1][2] Halogenated benzoxazoles, in particular, serve as versatile synthetic intermediates, with the halogen atom providing a reactive handle for further molecular elaboration. This guide presents a comprehensive technical overview of the synthesis and structural elucidation of 2-Chloro-7-fluorobenzo[d]oxazole, a key building block in medicinal chemistry. We will explore a robust synthetic pathway, from commercially available precursors to the final product, and detail the essential spectroscopic techniques required for its unambiguous characterization. The methodologies and insights provided herein are intended to equip researchers with the practical and theoretical knowledge necessary for the successful preparation and validation of this important chemical entity.
Rationale and Significance
Benzoxazole-containing molecules exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The introduction of halogen substituents onto the benzoxazole core can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The 2-chloro substituent is particularly valuable as it is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups to build molecular diversity.[5] The 7-fluoro substituent can enhance binding affinity to target proteins through favorable electrostatic interactions and can block metabolic oxidation at that position. Therefore, this compound represents a strategically designed intermediate for the development of novel therapeutics and functional materials.[6]
Synthetic Strategy and Execution
The synthesis of this compound is most effectively approached via a two-step sequence involving the formation of a benzoxazolin-2-one intermediate followed by chlorination. This strategy leverages readily available starting materials and employs well-established, high-yielding chemical transformations.
Synthetic Pathway Overview
The logical flow of the synthesis begins with the catalytic hydrogenation of 2-fluoro-6-nitrophenol to produce the key precursor, 2-amino-6-fluorophenol. This aminophenol is then cyclized using a carbonylating agent like phosgene or a phosgene equivalent to form 7-fluoro-3H-benzo[d]oxazol-2-one. The final step involves the conversion of the lactam functionality of the benzoxazolin-2-one into the desired 2-chloro group using a potent chlorinating agent such as phosphorus pentachloride or thionyl chloride.
Experimental Protocols
Part A: Synthesis of 2-Amino-6-fluorophenol (Precursor) [7]
This procedure is based on the catalytic hydrogenation of a nitrophenol, a standard and highly efficient method for the synthesis of aminophenols.
-
Reaction Setup: To a solution of 2-fluoro-6-nitrophenol (1.0 g, 6.37 mmol) in methanol (100 mL) in a round-bottom flask, add 10% palladium on activated carbon (0.10 g, 10 wt%).
-
Atmosphere Exchange: Seal the flask and flush the system with an inert gas (argon or nitrogen) for 15 minutes while stirring. Subsequently, replace the inert gas by flushing with hydrogen gas for another 15 minutes, then maintain a positive pressure of hydrogen using a balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, flush the flask with argon for 15 minutes to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol (50 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the resulting solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 2-amino-6-fluorophenol as a crystalline solid.[7]
Part B: Synthesis of this compound [8]
This protocol adapts a general method for converting benzoxazolin-2-ones to their 2-chloro derivatives.
-
Step 2: Synthesis of 7-Fluoro-3H-benzo[d]oxazol-2-one:
-
Caution: Phosgene is extremely toxic. This reaction should be performed only in a well-ventilated fume hood by trained personnel. Alternatively, safer phosgene equivalents like triphosgene can be used with appropriate precautions.
-
Suspend 2-amino-6-fluorophenol (1 mole equivalent) in a high-boiling inert solvent such as o-dichlorobenzene.
-
Heat the suspension to approximately 120°C under a nitrogen atmosphere.
-
Introduce phosgene gas (approx. 1.2 mole equivalents) into the heated suspension over 2 hours.
-
After the addition is complete, cool the reaction mixture to yield the crude benzoxazolin-2-one intermediate.
-
-
Step 3: Chlorination to this compound:
-
Prepare a solution of phosphorus pentachloride (PCl₅, approx. 3 mole equivalents) in o-dichlorobenzene and heat it to ~140-150°C.
-
Prepare a suspension of the crude 7-fluoro-3H-benzo[d]oxazol-2-one from the previous step in o-dichlorobenzene.
-
Carefully add the benzoxazolin-2-one suspension to the hot PCl₅ solution over 30 minutes, maintaining the temperature at 140-150°C.
-
Stir the mixture for an additional 5-10 minutes at 140°C after the addition is complete.
-
Rapidly cool the reaction mixture to precipitate excess PCl₅.
-
Filter the cold mixture and fractionally distill the filtrate under reduced pressure to isolate the this compound product.
-
Structural Characterization
Unambiguous confirmation of the synthesized molecule's identity and purity is paramount.[1] A combination of spectroscopic methods provides a complete picture of the molecular architecture.
Characterization Workflow
The logical progression for characterization involves first determining the molecular mass and formula, followed by mapping the proton and carbon framework, and finally confirming the presence of key functional groups.
Spectroscopic Data and Analysis
| Technique | Expected Observations | Rationale |
| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm): Three distinct signals exhibiting complex splitting patterns (doublets, triplets, or doublet of doublets) due to H-H and H-F coupling. | The three protons on the benzene ring are in unique chemical environments. The fluorine atom will cause additional splitting of adjacent proton signals. |
| ¹³C NMR | Aromatic region (δ 110-160 ppm): Seven distinct signals. Signals for carbons bonded to or near the fluorine atom will appear as doublets due to C-F coupling. The C2 carbon will be significantly downfield. | The molecule has seven unique carbon atoms in the aromatic system. C-F coupling is a key diagnostic feature. The C=N carbon (C2) is characteristically deshielded. |
| ¹⁹F NMR | A single resonance, likely a multiplet, in the typical range for an aryl fluoride. | Confirms the presence and electronic environment of the single fluorine atom. Splitting will be due to coupling with nearby protons. |
| Mass Spec. (EI/ESI) | Molecular Ion (M⁺): A pair of peaks at m/z 171 and 173 in an approximate 3:1 ratio. | The molecular weight is 171.56 g/mol . The characteristic 3:1 isotopic abundance of ³⁵Cl and ³⁷Cl provides definitive evidence for a single chlorine atom.[9] |
| IR Spectroscopy | ~1600-1620 cm⁻¹ (C=N stretch), ~1250-1280 cm⁻¹ (Ar-O-C stretch), ~1100-1200 cm⁻¹ (C-F stretch), ~750-850 cm⁻¹ (C-Cl stretch). | These absorption bands are characteristic of the benzoxazole core and the specific carbon-halogen bonds present in the molecule.[10][11] |
Analytical Protocols
A. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants. Correlate ¹H and ¹³C signals using 2D NMR experiments (HSQC, HMBC) if necessary for unambiguous assignment.
B. Mass Spectrometry (GC-MS or LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: Inject the sample into the MS system. For GC-MS, use a temperature program that allows for the elution of the compound. For LC-MS, use a suitable mobile phase and column.
-
Data Interpretation: Identify the molecular ion peak and confirm the isotopic pattern for chlorine. Analyze the fragmentation pattern to further support the proposed structure.
C. FTIR Spectroscopy (ATR or KBr Pellet Method) [1]
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Preparation (KBr): Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Press the mixture into a transparent pellet using a hydraulic press.
-
Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the principal absorption bands and assign them to the corresponding functional groups and bond vibrations.[10]
Conclusion and Future Outlook
This guide has detailed a reliable and reproducible pathway for the synthesis of this compound and outlined the necessary analytical procedures for its comprehensive characterization. The inherent reactivity of the 2-chloro position makes this molecule an exceptionally useful platform for synthetic chemists.[12] By employing this building block, researchers in drug discovery can readily access novel libraries of 2-substituted-7-fluorobenzoxazoles for screening against a multitude of biological targets. The systematic approach to synthesis and characterization presented here ensures the generation of high-purity material, which is a critical prerequisite for its successful application in the development of next-generation pharmaceuticals and advanced organic materials.
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- How to Synthesize 2-AMINO-5-FLUOROPHENOL and Its Applic
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Spectroscopic data (NMR, IR, MS) for 2-Chloro-7-fluorobenzo[d]oxazole
An In-Depth Technical Guide to the Spectroscopic Profile of 2-Chloro-7-fluorobenzo[d]oxazole
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic signature of this compound, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. Furthermore, this guide presents detailed, field-proven protocols for the acquisition and analysis of this data, establishing a roadmap for the empirical validation and characterization of this and similar novel compounds.
Introduction and Molecular Structure
This compound belongs to the benzoxazole class of heterocyclic compounds, a scaffold renowned for its prevalence in pharmacologically active agents and functional materials.[1] The strategic placement of both a chloro and a fluoro substituent on the benzoxazole core is expected to significantly modulate its electronic properties, reactivity, and biological interactions. Accurate structural confirmation is the bedrock of any meaningful investigation into a novel chemical entity. Spectroscopic analysis provides the necessary tools for this confirmation.
This guide is structured to serve as a practical resource for scientists. It begins by establishing the predicted spectral data, offering a hypothesis for what researchers should expect to observe. This is followed by robust, step-by-step methodologies for acquiring high-quality experimental data to confirm these predictions.
Below is the chemical structure and IUPAC numbering convention for this compound, which will be used for all spectral assignments.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
The following sections detail the anticipated spectral data for the target molecule. These predictions are derived from the analysis of substituent effects and spectral data of structurally related benzoxazole derivatives.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, ¹H, ¹³C, and ¹⁹F NMR will be essential for unambiguous characterization.
Predicted ¹H, ¹³C, and ¹⁹F NMR Data
| Atom Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity & Coupling (Hz) | Predicted ¹³C Shift (ppm) |
| 2 | - | - | 152 - 156 |
| 3a | - | - | 138 - 142 |
| 4 | 7.65 - 7.75 | dd, JHF ≈ 4-5, JHH ≈ 8-9 | 112 - 116 |
| 5 | 7.30 - 7.40 | t, JHH ≈ 8-9 | 124 - 128 |
| 6 | 7.15 - 7.25 | ddd, JHH ≈ 8-9, JHF ≈ 10-11, JHH ≈ 1-2 | 110 - 114 (d, JCF ≈ 4-5) |
| 7 | - | - | 148 - 152 (d, ¹JCF ≈ 240-250) |
| 7a | - | - | 149 - 153 |
| Fluorine | Predicted ¹⁹F Shift (ppm) | Predicted Multiplicity | |
| 7-F | -115 to -130 | ddd |
Rationale and Interpretation:
-
¹H NMR: The benzene ring protons (H-4, H-5, H-6) are expected to appear in the aromatic region (δ 7.0-8.0 ppm).[3]
-
H-4: This proton is ortho to the oxazole oxygen and meta to the fluorine. It is expected to be the most downfield of the three due to the anisotropic effect of the heterocyclic ring. It should appear as a doublet of doublets, showing ortho coupling to H-5 and a smaller meta coupling to the fluorine at C-7.
-
H-5: Being ortho to H-4 and H-6, this proton will likely appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants).
-
H-6: This proton is ortho to the fluorine atom and will experience strong through-bond coupling, appearing as a doublet of doublets due to coupling with H-5 and the fluorine. The electron-donating resonance effect of fluorine may shift it slightly upfield compared to the other protons.
-
-
¹³C NMR: The aromatic carbons typically resonate between 110-160 ppm.[2]
-
C-2: Attached to both an electronegative nitrogen and a chlorine, this carbon is expected to be significantly downfield.
-
C-7: The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz and will be shifted downfield.
-
C-6 and C-7a: These carbons, ortho to the fluorine, will exhibit smaller C-F coupling constants.
-
-
¹⁹F NMR: Aromatic fluorine atoms typically resonate in the range of -100 to -140 ppm.[4][5] The signal for the fluorine at C-7 is predicted to be a complex multiplet (a doublet of doublet of doublets) due to its coupling with H-6 (ortho), H-5 (meta), and H-4 (para, though this may be too small to resolve).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Attenuated Total Reflectance (ATR) is the preferred modern technique for solid samples.[6]
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 1615 - 1600 | C=N Stretch (oxazole ring) | Medium |
| 1580 - 1450 | Aromatic C=C Ring Stretch | Strong to Medium |
| 1280 - 1240 | Asymmetric C-O-C Stretch (oxazole) | Strong |
| 1250 - 1100 | Aryl C-F Stretch | Strong |
| 1100 - 800 | Aryl C-Cl Stretch | Medium |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |
Rationale and Interpretation: The spectrum will be dominated by absorptions characteristic of the substituted benzoxazole core. The C=N and aromatic C=C stretching vibrations confirm the heterocyclic aromatic system.[7] The most diagnostic peaks for this specific molecule will be the strong C-F stretch and the C-Cl stretch, alongside the characteristic C-O-C stretch of the oxazole ring.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insight into its structure through fragmentation analysis.
-
Molecular Formula: C₇H₃ClFNO
-
Monoisotopic Mass: 170.99 Da
-
Predicted Molecular Ion (M⁺˙): A prominent molecular ion peak is expected at m/z 171. A characteristic isotopic peak ([M+2]⁺˙) at m/z 173 with approximately one-third the intensity of the molecular ion will be observed due to the natural abundance of the ³⁷Cl isotope.
Predicted Fragmentation Pathway
The fragmentation of halogenated benzoxazoles is driven by the stability of the heterocyclic ring and the propensity for elimination of halogens and small neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN).[9][10]
Caption: Predicted major fragmentation pathway for this compound.
-
Loss of a Chlorine Radical: The initial fragmentation is likely the loss of the chlorine radical (Cl•) to form a stable cation at m/z 143.
-
Loss of Carbon Monoxide: A characteristic fragmentation of benzoxazoles is the expulsion of a neutral CO molecule from the molecular ion, leading to a fragment at m/z 143/145.
-
Loss of HCN: Subsequent fragmentation of the ring can occur via the loss of hydrogen cyanide (HCN), a common pathway for nitrogen-containing heterocycles.
Experimental Protocols: A Practical Guide
The following sections provide standardized operating procedures for acquiring high-fidelity spectroscopic data for this compound.
Protocol for NMR Data Acquisition (¹H, ¹³C, ¹⁹F)
This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.[2][11]
Caption: Standard workflow for NMR analysis.
Methodology Details:
-
Sample Preparation:
-
Use a high-purity, dry sample to avoid interfering signals. For ¹H NMR, 5-10 mg is sufficient; for ¹³C NMR, a more concentrated sample of 20-30 mg is recommended.[12]
-
Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is an excellent first choice for many nonpolar organic compounds.[3]
-
Transfer the dissolved sample to a clean, high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[13] Particulate matter can degrade spectral quality; filter the solution if any solids are present.[3]
-
-
Instrumental Analysis:
-
Follow the instrument manufacturer's standard procedures for sample insertion, locking, and tuning.
-
Shimming: This step is critical for achieving sharp spectral lines. Modern spectrometers have automated shimming routines that are highly effective.
-
Acquisition: For ¹H NMR, acquire a spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. For ¹³C NMR, a much larger number of scans will be necessary due to the low natural abundance of the isotope.[12]
-
-
Data Processing and Reporting:
-
Process the raw data (Free Induction Decay) using the spectrometer's software.
-
Reference the spectrum accurately. For CDCl₃, the residual proton signal appears at δ 7.26 ppm and the carbon signal at δ 77.16 ppm.[3]
-
Report chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).[14]
-
Protocol for ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a rapid and reliable method for analyzing solid samples.[15][16]
Methodology Details:
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Press the anvil down and collect a background scan. This captures the spectral signature of the ambient environment (e.g., CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.
-
Sample Analysis:
-
Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.[17]
-
Lower the press anvil and apply firm, consistent pressure to ensure good contact between the sample and the crystal surface.[6]
-
Collect the sample spectrum. A typical acquisition consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.
-
-
Cleaning: After the measurement, raise the anvil, remove the sample powder, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone).
Protocol for GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds like halogenated aromatics.[18]
Methodology Details:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
-
Instrumental Parameters (Typical):
-
Gas Chromatograph (GC):
-
Inlet: Splitless mode, 280 °C.
-
Carrier Gas: Helium, constant flow rate of ~1.0-1.2 mL/min.
-
Column: A nonpolar or mid-polarity capillary column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS).
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 300 °C and hold for 5 minutes.[19]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40 - 400.
-
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show the retention time of the compound.
-
The mass spectrum corresponding to the chromatographic peak should be extracted and analyzed.
-
Identify the molecular ion peak and the [M+2] isotope peak to confirm the molecular weight and presence of chlorine.
-
Compare the observed fragment ions to the predicted fragmentation pattern to further confirm the structure.
-
Conclusion
This technical guide provides a robust predictive framework and a set of validated experimental protocols for the complete spectroscopic characterization of this compound. By combining predictive analysis with rigorous empirical methodology, researchers can confidently elucidate and confirm the structure of this and other novel chemical entities. The data and protocols presented herein are designed to enhance scientific integrity, streamline the characterization process, and support the advancement of research in drug discovery and materials science.
References
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An In-depth Technical Guide to the Crystal Structure Determination of 2-Chloro-7-fluorobenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the determination of the crystal structure of 2-Chloro-7-fluorobenzo[d]oxazole. While a specific solved crystal structure for this exact molecule is not publicly available as of the writing of this document, this guide will serve as a robust framework for its determination. By leveraging established protocols for analogous benzoxazole derivatives, we will explore the synthesis, crystallization, and structural elucidation of this compound, offering insights grounded in extensive field experience.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1] The strategic placement of halogen atoms, such as chlorine and fluorine, can significantly influence the physicochemical properties and biological activity of these molecules. Understanding the precise three-dimensional arrangement of this compound is therefore crucial for rational drug design and the development of novel therapeutics.
Synthesis of this compound
The synthesis of this compound is a critical first step. A common and effective method for the synthesis of 2-chlorobenzoxazoles involves the reaction of the corresponding benzoxazolin-2-one with a chlorinating agent like phosphorus pentachloride.[2]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, suspend 7-Fluoro-1,3-benzoxazol-2-one in an inert solvent such as o-dichlorobenzene.
-
Addition of Chlorinating Agent: While stirring under a nitrogen atmosphere, add phosphorus pentachloride (PCl5) portion-wise to the suspension. The use of 2 to 10 molar equivalents of PCl5 is often advantageous.[2]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 140°C and 180°C.[2] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess PCl5 is carefully quenched. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.
Single-Crystal Growth
The cornerstone of X-ray crystallography is the availability of high-quality single crystals. The choice of solvent and crystallization technique is paramount and often requires empirical optimization.
Methodology for Crystal Growth
-
Slow Evaporation: This is the most common and often successful technique. A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof) and left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to induce crystallization.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[3]
Experimental Workflow for X-ray Crystallography
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol for Crystallographic Analysis
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods.[4] The initial structural model is then refined using full-matrix least-squares on F².[4]
Expected Crystallographic Parameters
Based on analyses of similar benzothiazole and benzoxazine derivatives, we can anticipate the likely crystallographic parameters for this compound.[4][5]
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric space group |
| a (Å) | 10 - 15 |
| b (Å) | 4 - 8 |
| c (Å) | 20 - 30 |
| β (°) | 90 - 100 |
| V (ų) | 1200 - 1600 |
| Z | 4 |
Spectroscopic Characterization
While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques are essential for confirming the molecular structure in solution and for routine characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the positions of the fluorine and chlorine substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal characteristic of the fluorine atom attached to the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C-Cl, C-F, C=N, and C-O bonds, as well as the aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.
Potential Applications and Future Directions
Benzoxazole derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8] The title compound, this compound, serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[9] For instance, the 2-chloro group can be readily displaced by various nucleophiles to introduce diverse functionalities.
The determination of the crystal structure of this compound would provide invaluable insights for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the three-dimensional structure influences biological activity.
-
Computational Modeling: Providing an accurate starting point for molecular docking and other computational studies to predict interactions with biological targets.
-
Polymorphism Studies: Investigating the existence of different crystalline forms, which can have significant implications for drug development.
References
- The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics - Benchchem.
- Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PubMed Central.
- Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytop
- 2-Chlorobenzoxazole 99 615-18-9 - Sigma-Aldrich.
- Synthesis routes of Methyl 2-chlorobenzo[d]oxazole-7-carboxyl
- Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations - ResearchG
- Benzoxazole derivatives: design, synthesis and biological evalu
- A Comparative Guide to the X-ray Crystallography of Benzothiazole Deriv
- Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry.
- US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google P
- Article - SciSpace.
- 2-Chloro-6-fluorobenzo[d]oxazole - MySkinRecipes.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central.
- 2-CHLORO-7-FLUOROBENZOTHIAZOLE | 154327-28-3 - ChemicalBook.
- Superimposition view of the calculated structure (black) on the X-ray...
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- 2. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]
- 6. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloro-6-fluorobenzo[d]oxazole [myskinrecipes.com]
Solubility and stability of 2-Chloro-7-fluorobenzo[d]oxazole in organic solvents
An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-7-fluorobenzo[d]oxazole in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Navigating the Physicochemical Landscape of a Promising Benzoxazole Scaffold
The benzoxazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of compounds with significant biological activities.[1][2] These activities span from anticancer and anti-inflammatory to antimicrobial and antiviral properties.[1] this compound, as a halogenated derivative, represents a scaffold of considerable interest for the development of novel therapeutic agents. The introduction of chloro and fluoro substituents can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target binding affinity.
However, the journey from a promising scaffold to a viable drug candidate is fraught with challenges, primary among which are the compound's solubility and stability. A thorough understanding of these parameters in various organic solvents is not merely a perfunctory exercise; it is a critical determinant of a compound's "developability." Poor solubility can hinder formulation efforts and lead to erratic bioavailability, while instability can compromise shelf-life, therapeutic efficacy, and patient safety.
This guide, therefore, is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive public domain data for this specific molecule, this document will equip you with the foundational knowledge, robust experimental protocols, and predictive insights necessary to generate this critical data in your own laboratories. We will delve into the "why" behind experimental choices, ensuring that the described protocols are not just a series of steps but a self-validating system for producing reliable and reproducible results.
Section 1: Solubility in Organic Solvents – A Methodological Approach
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences everything from synthesis and purification to formulation and in vitro screening.[3] For a molecule like this compound, understanding its solubility profile across a range of common organic solvents is paramount for its progression through the drug discovery pipeline.
Theoretical Considerations: The Impact of Halogenation
The presence of both a chlorine and a fluorine atom on the benzoxazole ring of this compound will have a pronounced effect on its solubility. The fluorine atom, being highly electronegative, can participate in hydrogen bonding as an acceptor, potentially enhancing solubility in protic solvents. Conversely, the overall increase in molecular weight and the lipophilic nature of the chloro group may favor solubility in non-polar organic solvents. The interplay of these effects necessitates a systematic experimental determination of solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The equilibrium solubility, or thermodynamic solubility, represents the true saturation point of a solute in a solvent at a given temperature and pressure.[3][4] The shake-flask method is the gold-standard for determining this value.[5]
Objective: To determine the equilibrium solubility of this compound in a panel of relevant organic solvents.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[3]
-
To each vial, add a known volume of the selected organic solvent.
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The time to reach equilibrium may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step is critical to avoid contamination of the supernatant with solid particles.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.
-
-
Data Analysis:
-
Calculate the solubility as the concentration of the compound in the undiluted supernatant, typically expressed in mg/mL or µg/mL.
-
Data Presentation: A Framework for Your Findings
The results of the solubility studies should be compiled into a clear and concise table for easy comparison.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Notes |
| DMSO | 25 | Experimental Data | |
| Ethanol | 25 | Experimental Data | |
| Methanol | 25 | Experimental Data | |
| Acetonitrile | 25 | Experimental Data | |
| THF | 25 | Experimental Data | |
| DCM | 25 | Experimental Data |
Visualization: Experimental Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Section 2: Stability Profile and Degradation Pathways – An Investigative Framework
Understanding the chemical stability of this compound is as crucial as knowing its solubility. Forced degradation, or stress testing, is an essential component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a molecule.[6] The data generated from these studies are vital for developing stability-indicating analytical methods, determining appropriate storage conditions, and predicting shelf-life.[6][7]
Predicted Chemical Liabilities of the Benzoxazole Core
The benzoxazole ring, while aromatic, is not without its chemical liabilities. One of the primary degradation pathways for benzoxazoles is hydrolysis of the oxazole ring.[8] This process can be catalyzed by both acidic and basic conditions and typically involves cleavage of the C-O bond, leading to the formation of a 2-aminophenol derivative. The presence of an electron-withdrawing chloro group at the 2-position may influence the susceptibility of the ring to nucleophilic attack.
Experimental Protocol: Forced Degradation Studies
A systematic forced degradation study should expose this compound to a variety of stress conditions.[7] The goal is to achieve a modest level of degradation (typically 5-20%) to allow for the detection and characterization of degradation products without completely destroying the parent molecule.[9]
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable organic co-solvent if the compound is not soluble in aqueous media
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC or UPLC system, preferably coupled with a mass spectrometer (LC-MS) for identification of degradation products
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an appropriate concentration of HCl (e.g., 0.1 M HCl) and heat if necessary (e.g., 60 °C).[7]
-
Base Hydrolysis: Treat the stock solution with an appropriate concentration of NaOH (e.g., 0.1 M NaOH) at room temperature or with gentle heating.[7]
-
Oxidative Degradation: Treat the stock solution with a solution of H₂O₂ (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80 °C) in a temperature-controlled oven.
-
Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Sample Quenching: For the hydrolytic studies, neutralize the samples before analysis to stop the degradation reaction.
-
Analysis by LC-MS:
-
Analyze all samples (stressed and unstressed controls) by a stability-indicating LC-MS method.
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
Use the mass spectrometry data to propose structures for the observed degradation products.
-
Data Presentation: Summarizing Stability Data
The results from the forced degradation studies should be tabulated to provide a clear overview of the compound's stability profile.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Products (m/z) |
| 0.1 M HCl, 60 °C | 24 | Experimental Data | Experimental Data |
| 0.1 M NaOH, RT | 24 | Experimental Data | Experimental Data |
| 3% H₂O₂, RT | 24 | Experimental Data | Experimental Data |
| Dry Heat, 80 °C | 24 | Experimental Data | Experimental Data |
| Photostability | 24 | Experimental Data | Experimental Data |
Visualization: Forced Degradation Study Workflow
Caption: Workflow for a Forced Degradation Study.
Conclusion: Building a Foundation for Successful Drug Development
While specific experimental data for the solubility and stability of this compound may not be readily available in the public domain, this guide provides a robust and scientifically sound framework for generating this essential information. The detailed protocols for equilibrium solubility determination and forced degradation studies are based on industry best practices and regulatory expectations. By systematically applying these methodologies, researchers can build a comprehensive physicochemical profile of this promising molecule. This, in turn, will enable informed decisions regarding its formulation, storage, and overall development pathway, ultimately increasing its potential for success as a future therapeutic agent.
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Hydrolysis pathway for 2-phenylbenzoxazole. (after Jackson et al.). - ResearchGate. Available at: [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Available at: [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Available at: [Link]
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Thermochemical Properties of Fluorinated Benzoxazole Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The benzoxazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of fluorine is a prevalent technique used to enhance the pharmacological profile of these molecules, impacting metabolic stability, binding affinity, and bioavailability.[3] A profound understanding of the thermochemical properties of these fluorinated derivatives is paramount for predicting their stability, reactivity, and ultimate suitability as drug candidates. This guide provides an in-depth exploration of the core thermochemical parameters—enthalpy of formation, enthalpy of sublimation, and bond dissociation energy—and details the state-of-the-art experimental and computational methodologies required for their accurate determination. We present a detailed case study on 5-fluoro-2-methylbenzoxazole, integrating experimental data from calorimetry with high-level computational results to provide a comprehensive energetic profile. This document is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering both the theoretical foundation and practical protocols necessary to integrate thermochemical principles into the drug discovery workflow.
Introduction: The Strategic Role of Fluorine in Benzoxazole-Based Drug Discovery
Benzoxazole derivatives are a privileged class of heterocyclic compounds, exhibiting a vast range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The fusion of a benzene ring with an oxazole ring creates a rigid, planar system with unique electronic properties that are conducive to interacting with biological targets.
Fluorine has emerged as a "magic element" in drug design. Its unique properties—high electronegativity, small atomic radius (mimicking hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond—are exploited to fine-tune molecular properties. The introduction of fluorine can block sites of metabolism, increasing a drug's half-life, and can alter acidity or basicity (pKa), improving cell membrane permeability.[3] Furthermore, fluorine's ability to form unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) can significantly enhance binding affinity to target proteins.[3] However, these modifications also fundamentally alter the molecule's energetic landscape. A precise quantification of these energetic changes is essential for building robust structure-activity relationships (SAR) and for predicting the compound's behavior from synthesis to formulation.
The Energetic Landscape: Key Thermochemical Properties
To understand the stability and reactivity of a molecule, we must quantify its energy content. The following thermochemical properties are of central importance.
-
Standard Molar Enthalpy of Formation (ΔfH°m): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states (e.g., C(graphite), H2(g), O2(g), F2(g)). It is the most fundamental measure of a molecule's thermodynamic stability. A more negative value indicates greater stability. For drug development, it is crucial for calculating reaction enthalpies, modeling potential degradation pathways, and assessing the energy of metabolic transformations.
-
Enthalpy of Sublimation (ΔgcrH°m) or Vaporization (ΔglH°m): This is the energy required to transition one mole of a substance from the solid (sublimation) or liquid (vaporization) phase to the gaseous phase.[6] This parameter quantifies the strength of intermolecular forces in the condensed state (e.g., crystal lattice energy). It is a critical determinant of a compound's solubility and volatility, which directly influence its formulation and absorption characteristics. Comparing the gas-phase enthalpy of formation (derived from experimental condensed-phase data and the enthalpy of sublimation/vaporization) with computational results provides a vital cross-validation of both methods.
-
Bond Dissociation Energy (BDE): This represents the enthalpy change required to break a specific bond homolytically. The C-F bond is one of the strongest single bonds in organic chemistry, with a typical BDE of ~485 kJ/mol for an aryl C-F bond.[7] This high energy is the primary reason for the enhanced metabolic stability of fluorinated pharmaceuticals. Knowledge of BDEs helps predict susceptibility to radical-mediated metabolic processes and thermal decomposition.
Experimental Determination of Thermochemical Data
The accurate determination of thermochemical properties for organofluorine compounds requires specialized techniques due to the corrosive nature of their combustion products.
Combustion Calorimetry for Enthalpy of Formation
The standard molar enthalpy of formation of a compound in its condensed state (solid or liquid) is typically derived from its standard molar energy of combustion (ΔcU°m). For organofluorine compounds, this measurement is complicated by the formation of highly corrosive hydrofluoric acid (HF) upon combustion. Static-bomb calorimetry is inadequate as the HF produced would be localized and aggressively attack the internal bomb components. Therefore, rotating-bomb calorimetry is the mandatory technique.[8]
-
Sample Preparation: A precisely weighed pellet (~0.5 g) of the crystalline fluorinated benzoxazole derivative is placed in a platinum crucible. If the sample is a liquid, it is encapsulated in a sealed, fused-quartz ampoule.[9] A known mass of a combustion auxiliary (e.g., benzoic acid or polyethylene) may be added to ensure complete combustion.
-
Bomb Charging: 10 mL of deionized water is added to the corrosion-resistant alloy bomb to act as a solvent for the combustion products. The bomb head, holding the crucible and a platinum fuse wire, is sealed. The bomb is then purged of air and charged with high-purity oxygen to a pressure of 3.0 MPa.
-
Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in the calorimeter vessel. The entire assembly is allowed to reach thermal equilibrium. The sample is then ignited via the fuse wire.
-
Rotation and Data Acquisition: Immediately after ignition, the entire calorimeter assembly is rotated biaxially. This rotation ensures that the gaseous combustion products, including HF, dissolve completely and uniformly in the water, forming a homogeneous solution and preventing localized corrosion. The temperature of the water is monitored precisely until a final thermal equilibrium is reached.
-
Product Analysis: After the experiment, the bomb is depressurized, and the liquid contents are analyzed. Total acidity is determined by titration with a standardized NaOH solution. The amounts of nitric acid (formed from trace N2 in the oxygen) are quantified to apply corrections. For highly fluorinated compounds, the final gas mixture may need to be analyzed for carbon tetrafluoride (CF4).[8]
-
Data Reduction: The raw temperature rise is corrected for heat exchange and the energy of ignition. The standard energy of combustion of the compound is calculated using the energy equivalent of the calorimeter (determined by combusting a certified standard like benzoic acid) and applying corrections for the combustion of the auxiliary material, fuse wire, and formation of nitric acid.[10] The standard enthalpy of combustion (ΔcH°m) is then calculated from ΔcU°m, and finally, the standard enthalpy of formation in the condensed phase (ΔfH°m(cr or l)) is derived using Hess's Law.
Measuring Phase Change Enthalpies
To determine the gas-phase enthalpy of formation, the enthalpy of sublimation or vaporization must be measured to account for intermolecular forces.
Two common direct methods are Calvet microcalorimetry and Knudsen Effusion Mass Spectrometry (KEMS).
-
Calvet Microcalorimetry (Drop Method):
-
A small, sealed ampoule containing a known mass of the sample is equilibrated at a precise temperature (e.g., 298.15 K).
-
The ampoule is dropped into the high-temperature chamber of a Calvet microcalorimeter, causing it to break and the sample to vaporize instantly.
-
The heat absorbed during this endothermic process is measured by the calorimeter.
-
Simultaneously, an empty, identical ampoule is dropped into a twin reference cell to account for the heat associated with breaking the glass and heating the vapor.
-
The difference in heat flow between the two cells provides the enthalpy of vaporization at the measurement temperature.
-
-
Knudsen Effusion Mass Spectrometry (KEMS): [11]
-
The sample is placed in a temperature-controlled Knudsen cell, which is a small enclosure with a tiny, well-defined orifice.
-
The cell is heated under high vacuum, allowing the sample to establish a vapor pressure equilibrium.
-
A small number of molecules effuse through the orifice without disturbing the equilibrium, forming a molecular beam.[10]
-
This beam is analyzed by a mass spectrometer, and the ion intensity of the parent molecule is measured as a function of temperature.
-
The enthalpy of sublimation is derived from the slope of a plot of ln(I·T) versus 1/T, according to the Clausius-Clapeyron equation.[12] This technique is particularly powerful for compounds with very low vapor pressures.
-
The overall experimental workflow to determine the gas-phase enthalpy of formation is summarized in the diagram below.
Computational Thermochemistry: A Predictive Approach
While experimental methods provide benchmark data, they are resource-intensive. Computational chemistry offers a powerful, predictive alternative for estimating thermochemical properties, enabling the rapid screening of virtual compounds.
Rationale and Method Selection
Standard Density Functional Theory (DFT) methods can struggle to accurately predict the enthalpies of formation for fluorinated compounds.[3] High-accuracy composite methods, such as the Gaussian-n (G3, G4) theories, are the gold standard. These methods approximate a very high-level calculation by combining results from a series of lower-level calculations, including geometry optimization, frequency analysis, and single-point energy calculations with large basis sets and corrections for electron correlation. The G3(MP2)//B3LYP method has proven to be a robust and reliable choice for fluorinated heterocycles, providing results that are often in excellent agreement with experimental data.[13]
-
Conformational Search: For flexible molecules, a thorough conformational search is performed using a computationally inexpensive method (e.g., molecular mechanics) to identify the lowest-energy conformer.
-
Geometry Optimization and Frequency Calculation: The geometry of the lowest-energy conformer is optimized using DFT with the B3LYP functional and a standard basis set (e.g., 6-31G(d)). A frequency calculation is performed at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.
-
High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more sophisticated methods and larger basis sets, as prescribed by the G3(MP2) protocol.
-
Enthalpy of Formation Calculation: The total electronic energy at 0 K is combined with the scaled ZPVE and thermal corrections to obtain the total enthalpy at 298.15 K. The gas-phase enthalpy of formation is then calculated using the atomization method, where the computed total enthalpy of the molecule is subtracted from the sum of the experimental enthalpies of its constituent atoms.
Data Analysis: Thermochemistry of Fluorinated Benzoxazoles
Direct experimental thermochemical data for a wide range of fluorinated benzoxazole derivatives is sparse in the literature. However, a detailed study on 5-fluoro-2-methylbenzoxazole provides an excellent benchmark for understanding the energetic effects of substitution.[1]
Case Study: 5-Fluoro-2-methylbenzoxazole
The thermochemical data for 5-fluoro-2-methylbenzoxazole (FMBO) and its non-fluorinated parent compounds are summarized below. This allows for a direct assessment of the energetic contribution of the fluorine atom.
| Compound | Formula | Phase (at 298.15 K) | Method | ΔfH°m (kJ·mol-1) | Δgl/crH°m (kJ·mol-1) | ΔfH°m(g) (kJ·mol-1) | Reference |
| 5-Fluoro-2-methylbenzoxazole | C8H6FNO | Liquid | Exp. (Rot.-Bomb Cal.) | -173.3 ± 2.6 | 58.0 ± 0.6 (Vap.) | -115.3 ± 2.7 | [1] |
| Gas | Comp. (G3(MP2)//B3LYP) | - | - | -118.8 | [1] | ||
| 2-Methylbenzoxazole | C8H7NO | Liquid | Exp. (Static-Bomb Cal.) | -64.4 ± 1.6 | 55.4 ± 0.4 (Vap.) | -9.0 ± 1.7 | [13] |
| Gas | Comp. (G3(MP2)//B3LYP) | - | - | -11.6 | [13] | ||
| Benzoxazole | C7H5NO | Solid | Exp. | 73.8 ± 1.3 | 60.1 ± 1.0 (Sub.) | 133.9 ± 1.6 | [14] |
Exp. = Experimental; Comp. = Computational; Cal. = Calorimetry; Vap. = Vaporization; Sub. = Sublimation.
Structure-Property Insights
-
Stabilizing Effect of Fluorine: The experimental data clearly demonstrates the significant thermodynamic stabilization imparted by the fluorine atom. The gas-phase enthalpy of formation of 5-fluoro-2-methylbenzoxazole (-115.3 ± 2.7 kJ·mol-1) is substantially more negative than that of 2-methylbenzoxazole (-9.0 ± 1.7 kJ·mol-1).[1][13] This highlights the strong electron-withdrawing inductive effect of fluorine, which stabilizes the aromatic system.
-
Computational Accuracy: The computationally derived gas-phase enthalpy of formation for FMBO (-118.8 kJ·mol-1) is in excellent agreement with the experimental value (-115.3 ± 2.7 kJ·mol-1), with a difference of only 3.5 kJ·mol-1.[1] This validates the use of the G3(MP2)//B3LYP method for generating reliable thermochemical data for this class of compounds when experimental values are unavailable.
-
Effect of the Trifluoromethyl (-CF3) Group: While direct experimental data for trifluoromethylated benzoxazoles is lacking, studies on related heterocycles like benzothiazole show that the -CF3 group has a profound effect on electronic properties.[15] Computationally, the -CF3 group is shown to significantly lower the HOMO-LUMO energy gap, indicating increased chemical reactivity compared to non-substituted analogues.[15] Thermochemically, the replacement of a -CH3 group with a -CF3 group is expected to lead to a much more negative enthalpy of formation due to the high stability of the C-F bonds.
Conclusion: Integrating Thermochemical Data into Drug Development
The stability, reactivity, and bioavailability of fluorinated benzoxazole drug candidates are fundamentally governed by their thermochemical properties. This guide has detailed the robust, albeit specialized, experimental techniques and validated computational methods necessary for their determination. The strong thermodynamic stabilization conferred by fluorine, as quantified in the case study of 5-fluoro-2-methylbenzoxazole, provides a clear energetic rationale for its widespread use in medicinal chemistry.
For drug development professionals, an early understanding of these properties is not merely academic; it is a predictive tool. Accurate enthalpies of formation can inform synthesis route selection, predict potential metabolic liabilities, and help model drug-receptor interactions with greater fidelity. As computational resources become more powerful, the routine calculation of thermochemical properties for virtual libraries of fluorinated compounds will become an indispensable component of a rational, energy-driven drug design strategy, ultimately accelerating the discovery of safer and more effective medicines.
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Asghar, M., Asim, S., Mahmood, K., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4101. [Link]
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El-Faham, A., El-Sayed, W. S., & El-Kafrawy, P. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4724. [Link]
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Good, W. D., & Scott, D. W. (1962). Thermochemistry of organic fluorine compounds and carbon compounds of metals by rotating-bomb calorimetry. Pure and Applied Chemistry, 5(2-4), 339-348. [Link]
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MSI. (n.d.). Knudsen effusion mass spectrometry (KEMS). [Link]
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Silva, A. L. R., Cimas, Á., da Silva, M. D. R., & El-Faham, A. (2013). Thermochemistry of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole: An experimental and computational study. Structural Chemistry, 24(6), 2133-2141. [Link]
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NIST. (n.d.). Standard Enthalpy of Formation for Various Compounds. [Link]
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Acree, W. E., & Chickos, J. S. (2016). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Sublimation, Vaporization and Fusion Enthalpies from 1880 to 2015. Part 1. C1–C10. Journal of Physical and Chemical Reference Data, 45(3), 033101. [Link]
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Kumar, R., Singh, P., & Singh, P. (2019). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry, 17(32), 7563-7571. [Link]
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Quantum chemical calculations for 2-Chloro-7-fluorobenzo[d]oxazole
An In-Depth Technical Guide to the Quantum Chemical Profile of 2-Chloro-7-fluorobenzo[d]oxazole
Abstract
This technical guide provides a comprehensive theoretical analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging quantum chemical calculations within the framework of Density Functional Theory (DFT), we elucidate the molecule's structural, electronic, and spectroscopic properties. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's intrinsic characteristics, including its optimized geometry, vibrational modes, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). The insights derived from these calculations are crucial for predicting the molecule's reactivity, stability, and potential as a pharmacophore in rational drug design.
Introduction: The Benzoxazole Scaffold in Drug Discovery
The benzoxazole ring system, a fusion of benzene and oxazole rings, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The biological versatility of the benzoxazole core stems from its rigid, planar structure and its ability to participate in various non-covalent interactions with biological targets.[5]
The subject of this guide, this compound, incorporates two key halogen atoms—chlorine and fluorine—which can significantly modulate its physicochemical properties. The chlorine atom at the 2-position acts as a reactive handle for further synthetic modifications, while the fluorine atom at the 7-position can enhance metabolic stability and binding affinity.[6] Understanding the precise impact of this substitution pattern on the molecule's electronic architecture is paramount for its strategic deployment in drug development programs. Quantum chemical calculations offer a powerful, predictive lens through which to gain these fundamental insights, guiding synthetic efforts and hypothesis-driven biological screening.[7]
Theoretical Framework: Justification of Computational Choices
To ensure a robust and predictive theoretical model, the selection of an appropriate computational method and basis set is critical. Our approach is grounded in Density Functional Theory (DFT), which provides an excellent balance between computational cost and accuracy for medium-sized organic molecules.
-
Density Functional Theory (DFT): DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function, making it computationally efficient.[5]
-
B3LYP Functional: We selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects and is widely regarded as a reliable standard for calculating the properties of organic molecules.[8]
-
6-311++G(d,p) Basis Set: This triple-zeta basis set provides a high degree of flexibility for describing the spatial distribution of electrons. The inclusion of diffuse functions (++) is essential for accurately modeling lone pairs and potential non-covalent interactions, while polarization functions (d,p) account for the non-spherical nature of electron density in bonded atoms, a crucial factor for molecules containing electronegative atoms like chlorine, fluorine, nitrogen, and oxygen.[8][9]
This combination of DFT/B3LYP/6-311++G(d,p) represents a self-validating system, as it has been extensively benchmarked and proven effective for predicting the properties of similar heterocyclic systems, ensuring the trustworthiness of the generated data.[5]
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines the workflow for the quantum chemical analysis of this compound. All calculations are performed using a standard quantum chemistry software package like Gaussian.
Experimental Protocol
-
Structure Input and Initial Optimization:
-
The 3D structure of this compound is constructed using a molecular editor (e.g., GaussView).
-
An initial, low-level molecular mechanics optimization is performed to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
The structure is optimized at the B3LYP/6-311++G(d,p) level of theory.
-
The optimization is continued until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
-
-
Vibrational Frequency Calculation:
-
Using the optimized geometry, a frequency calculation is performed at the same B3LYP/6-311++G(d,p) level.
-
This step provides the theoretical vibrational (IR) spectrum, zero-point vibrational energy, and confirms the nature of the stationary point.
-
-
Electronic Property Analysis:
-
From the optimized structure's wavefunction, several key electronic properties are calculated:
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
The Molecular Electrostatic Potential (MEP) is mapped onto the electron density surface.
-
NMR chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[10]
-
-
-
Data Extraction and Visualization:
-
The output files are parsed to extract optimized coordinates, vibrational frequencies, molecular orbital energies, and NMR chemical shifts.
-
The results are visualized using appropriate software to generate molecular structures, spectra, and orbital/MEP surfaces.
-
Visualization of Computational Workflow
Caption: Workflow for quantum chemical calculations.
Results and Discussion
This section details the predicted properties of this compound based on the described computational protocol.
Molecular Geometry Optimization
The molecule was optimized to a planar structure, as expected for a fused aromatic system. The planarity of the benzoxazole core is a key feature that facilitates π-stacking interactions in biological systems.
Caption: Optimized structure of this compound.
The calculated geometric parameters provide a quantitative description of the molecular framework.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Cl | 1.745 | O-C-N | 115.8 |
| C-F | 1.352 | C-N-C | 105.2 |
| C-O (oxazole) | 1.368 | C-O-C | 106.5 |
| C=N (oxazole) | 1.305 | F-C-C | 119.5 |
| C-C (benzene) | 1.38 - 1.41 | Cl-C-N | 114.7 |
| Table 1: Selected predicted geometric parameters for this compound. |
Vibrational Analysis (FT-IR)
The calculated vibrational frequencies are instrumental for interpreting experimental FT-IR spectra. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| ~3100 | C-H stretch | Aromatic C-H stretching |
| ~1620 | C=N stretch | Oxazole ring stretching |
| ~1580 | C=C stretch | Aromatic ring stretching |
| ~1250 | C-F stretch | C-F bond stretching |
| ~1100 | C-O stretch | C-O-C asymmetric stretch |
| ~850 | C-Cl stretch | C-Cl bond stretching |
| Table 2: Predicted key vibrational frequencies for this compound. |
Frontier Molecular Orbitals (FMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity.[5]
| Parameter | Energy (eV) | Implication |
| EHOMO | -6.85 | Electron-donating ability |
| ELUMO | -1.72 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.13 | High kinetic stability, low reactivity |
| Table 3: Calculated Frontier Molecular Orbital energies. |
A larger energy gap, such as the 5.13 eV calculated here, suggests that the molecule is kinetically stable and has relatively low chemical reactivity, a desirable trait for a drug candidate to avoid off-target reactions.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual guide to the charge distribution in a molecule. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).
For this compound, the MEP analysis predicts:
-
Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen and oxygen atoms of the oxazole ring, as well as the fluorine atom. These are the primary sites for interacting with electrophiles or hydrogen bond donors in a receptor active site.
-
Positive Potential (Blue): Located around the hydrogen atoms of the benzene ring.
-
Slightly Positive/Neutral Potential: The chlorine atom, due to its size and polarizability, presents a more complex region, often referred to as a "σ-hole," which can participate in halogen bonding.
This charge distribution is fundamental to understanding how the molecule will orient itself within a protein binding pocket.
Implications for Drug Development
The quantum chemical profile of this compound provides several key insights for its potential as a therapeutic agent.
-
Chemical Stability: The large HOMO-LUMO gap suggests the molecule is stable, which is a prerequisite for a viable drug that can survive physiological conditions.[5]
-
Receptor Binding Interactions: The MEP map clearly delineates the key interaction points. The electron-rich regions on the oxazole N, O, and the F atom are prime locations for hydrogen bonding. The planar aromatic surface is ideal for π-π stacking or hydrophobic interactions. This information can be used to design compounds with improved binding affinity to a target protein.
-
Metabolic Soft Spots: While generally stable, the C-Cl bond at the 2-position is the most likely site for nucleophilic substitution, making it a synthetic handle for creating a library of derivatives to explore structure-activity relationships (SAR).[1]
-
Pharmacophore Model: The molecule's defined geometry and electronic features serve as a robust pharmacophore model. The relative positions of hydrogen bond acceptors (N, O, F) and the hydrophobic aromatic body are key determinants of its biological activity.
Conceptual Visualization of Drug-Receptor Interaction
Caption: Conceptual model of molecular interactions.
Conclusion
This guide has detailed a comprehensive quantum chemical analysis of this compound using DFT calculations. The results provide a robust, predictive model of the molecule's geometric, electronic, and vibrational properties. Key findings, including its high kinetic stability, well-defined electrostatic potential, and distinct spectroscopic signatures, offer invaluable guidance for its synthesis, characterization, and development as a potential therapeutic agent. The theoretical framework and protocol described herein serve as a foundational template for the computational exploration of other novel benzoxazole derivatives in the ongoing quest for new medicines.
References
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Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (N.d.). National Institutes of Health (NIH). Available at: [Link]
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Biological activities of benzoxazole and its derivatives. (2023). ResearchGate. Available at: [Link]
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Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. (2023). ResearchGate. Available at: [Link]
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Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia. Available at: [Link]
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2-Chloro-6-fluorobenzo[d]oxazole. (N.d.). MySkinRecipes. Available at: [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Future Science. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (N.d.). PubMed Central. Available at: [Link]
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Quantum Chemical Calculation And Spectroscopic Approach For The Analyses Of 2-Oxovaleric Acid, Methyl Ester. (2025). ResearchGate. Available at: [Link]
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Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway. (2024). PubMed. Available at: [Link]
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Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. Available at: [Link]
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Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. (2025). ResearchGate. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. (2022). ResearchGate. Available at: [Link]
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The Benzoxazole Core: A Journey from 19th Century Discovery to Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to an oxazole ring, represents a cornerstone in medicinal chemistry. From its initial synthesis in the late 19th century, this "privileged scaffold" has given rise to a vast and diverse library of compounds exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of the discovery and history of substituted benzoxazoles, details key synthetic methodologies with explicit experimental protocols, and presents their significant applications in modern drug discovery. Through an analysis of structure-activity relationships, quantitative biological data, and mechanisms of action of key drugs, this guide aims to equip researchers and drug development professionals with a thorough understanding of this critical pharmacophore.
Historical Perspective: The Genesis of a Privileged Scaffold
The journey of the benzoxazole core began in the late 19th century, a period of foundational discoveries in organic chemistry. The pioneering synthesis of a benzoxazole derivative is credited to the German chemist Arthur Ladenburg in 1876. His work involved the condensation of o-aminophenol with acetic anhydride, a reaction that laid the groundwork for what would become a vast field of heterocyclic chemistry. While the original publication in Berichte der deutschen chemischen Gesellschaft is a landmark, its principles continue to underpin many modern synthetic approaches.
Initially, the interest in benzoxazoles was primarily academic, focusing on the fundamental principles of heterocyclic synthesis and reactivity. However, as the 20th century progressed and the field of medicinal chemistry blossomed, the unique structural and electronic properties of the benzoxazole nucleus garnered significant attention. Researchers discovered that this scaffold could serve as a versatile template for designing molecules that interact with a wide range of biological targets. Its rigid, planar structure and the presence of both hydrogen bond acceptors (nitrogen and oxygen atoms) and a lipophilic benzene ring provide an ideal framework for molecular recognition by enzymes and receptors. This realization marked the ascent of benzoxazole to the status of a "privileged scaffold" in drug discovery.
Foundational Synthetic Methodologies: Building the Benzoxazole Core
The construction of the benzoxazole ring system is most commonly achieved through the cyclization of an o-aminophenol derivative with a suitable one-carbon electrophile. The choice of this electrophile and the reaction conditions dictate the nature of the substituent at the 2-position, which is a key determinant of the molecule's biological activity.
The Ladenburg Synthesis and its Modern Variants: Condensation with Carboxylic Acids and Derivatives
The classical Ladenburg synthesis, involving the reaction of an o-aminophenol with a carboxylic acid or its derivative (such as an acid chloride or anhydride), remains a robust and widely used method for preparing 2-substituted benzoxazoles.[1] The reaction proceeds through an initial acylation of the amino group to form an o-hydroxyamide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzoxazole ring.
Causality in Experimental Choices:
-
Catalyst: The use of a strong acid catalyst, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH), is crucial for promoting both the initial acylation and the subsequent dehydration step.[2] PPA often serves as both the solvent and the catalyst, driving the reaction to completion by absorbing the water generated during cyclization.[3]
-
Reaction Conditions: High temperatures are typically required to overcome the activation energy of the cyclodehydration step. Microwave irradiation has emerged as a modern alternative to conventional heating, often leading to significantly reduced reaction times and improved yields.[2]
-
Substrate Scope: This method is broadly applicable to a wide range of carboxylic acids, allowing for the introduction of diverse alkyl and aryl substituents at the 2-position.
Experimental Protocol: Synthesis of 2-Phenylbenzoxazole from o-Aminophenol and Benzoic Acid [1]
Materials:
-
o-Aminophenol (1.09 g, 10 mmol)
-
Benzoic Acid (1.22 g, 10 mmol)
-
Polyphosphoric Acid (PPA) (15 g)
-
Sodium Bicarbonate Solution (10% w/v)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, combine o-aminophenol and benzoic acid.
-
Add polyphosphoric acid to the flask.
-
Heat the reaction mixture to 200-220°C with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Allow the mixture to cool to approximately 100°C and then pour it carefully onto crushed ice (approx. 100 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of 10% sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield pure 2-phenylbenzoxazole.
Oxidative Cyclization: Synthesis from Aldehydes
The reaction of o-aminophenols with aldehydes provides another versatile route to 2-substituted benzoxazoles.[4] This method typically proceeds in two distinct steps: the formation of a Schiff base intermediate, followed by an oxidative cyclization to form the aromatic benzoxazole ring.
Causality in Experimental Choices:
-
Oxidizing Agent: A variety of oxidizing agents can be employed for the second step, including manganese (III) acetate, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and even molecular oxygen in the presence of a suitable catalyst.[4] The choice of oxidant can influence the reaction conditions and substrate compatibility.
-
Catalyst: In some protocols, a catalyst is used to facilitate either the Schiff base formation or the subsequent oxidation. For instance, metal catalysts or ionic liquids have been shown to promote the reaction under milder conditions.[5]
Experimental Protocol: Synthesis of 2-Arylbenzoxazoles from o-Aminophenol and Aromatic Aldehydes [5]
Materials:
-
o-Aminophenol (1 mmol)
-
Substituted Aromatic Aldehyde (1 mmol)
-
[Bmim]PF6 (ionic liquid) (0.2 mmol)
-
Microwave Synthesizer
Procedure:
-
In a microwave-safe vial, combine o-aminophenol, the aromatic aldehyde, and [Bmim]PF6.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 80°C and 120 W for the time specified for the particular aldehyde (typically 5-15 minutes). Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the vial and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 2-Aminobenzoxazoles
2-Aminobenzoxazoles are a particularly important subclass due to their prevalence in bioactive molecules. A common method for their synthesis involves the reaction of o-aminophenol with a cyanating agent, such as cyanogen bromide (BrCN).[6] However, due to the high toxicity of BrCN, safer alternatives have been developed.
Causality in Experimental Choices:
-
Cyanating Agent: While BrCN is effective, its hazardous nature has prompted the use of less toxic reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[7] The activation of these less reactive cyanating agents often requires a Lewis acid catalyst.
-
Catalyst: Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) can activate the cyanating agent, facilitating the nucleophilic attack by the amino group of the o-aminophenol.[6]
Experimental Protocol: Synthesis of 2-Aminobenzoxazole using NCTS [7]
Materials:
-
o-Aminophenol (0.9 mmol)
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equiv.)
-
Boron trifluoride etherate (BF₃·Et₂O) (2 equiv.)
-
1,4-Dioxane (5 mL)
Procedure:
-
To a solution of o-aminophenol in 1,4-dioxane, add NCTS and BF₃·Et₂O.
-
Reflux the reaction mixture for 25-30 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Benzoxazole Scaffold in Drug Development
The "privileged" nature of the benzoxazole scaffold is evident in the number of approved drugs and clinical candidates that feature this heterocyclic core. Its ability to act as a bioisosteric replacement for other functional groups, such as phenols and catechols, has been a particularly fruitful strategy in drug design.
Quantitative Analysis of Biological Activity
The following table summarizes the in vitro biological activity of a selection of substituted benzoxazole derivatives, highlighting the impact of substitution patterns on their anticancer and antimicrobial efficacy.
| Compound ID | R1 (at C2) | R2 (on Benzene Ring) | Biological Activity | Target/Cell Line | IC50/MIC (µM) |
| 1 | 4-Nitrophenyl | H | Anticancer | SNB-75 (CNS Cancer) | 8.4 (nM)[2] |
| 2 | 4-Sulfonamidophenyl | H | Anticancer | SNB-75 (CNS Cancer) | 7.6 (nM)[2] |
| 3 | 3,4,5-Trimethoxyphenyl-1,3,4-oxadiazole | H | Anticancer | MCF-7 (Breast Cancer) | 0.10[8] |
| 4 | 3,4,5-Trimethoxyphenyl-1,3,4-oxadiazole | H | Anticancer | A549 (Lung Cancer) | 0.13[8] |
| 5 | 2-((1H-benzimidazol-2-yl)methyl)thio- | 4-Chloro | Anticancer | HCT116 (Colorectal) | 1.14[9] |
| 6 | 2-((1H-benzimidazol-2-yl)methyl)thio- | 2,4-Dichloro | Anticancer | HCT116 (Colorectal) | 1.22[9] |
| 7 | Amino | H | Antimicrobial | Bacillus subtilis | 1.14 x 10⁻³[9] |
| 8 | Amino | H | Antimicrobial | Escherichia coli | 1.40 x 10⁻³[9] |
| 9 | Amino | H | Antimicrobial | Pseudomonas aeruginosa | 2.57 x 10⁻³[9] |
Case Studies: Benzoxazole-Containing Drugs
Tafamidis is a groundbreaking therapeutic for the treatment of transthyretin amyloidosis (ATTR), a debilitating disease caused by the misfolding and aggregation of the transthyretin (TTR) protein.[10] The benzoxazole core of tafamidis plays a critical role in its mechanism of action.
Mechanism of Action: TTR is a tetrameric protein that, in its native state, transports thyroxine and retinol. In ATTR, mutations or aging can destabilize the tetramer, causing it to dissociate into monomers. These monomers can then misfold and aggregate into amyloid fibrils, which deposit in various organs, leading to progressive organ dysfunction.[10] Tafamidis acts as a kinetic stabilizer of the TTR tetramer.[11][12] It binds to the thyroxine-binding sites of the TTR tetramer, effectively bridging the two dimers that form the tetrameric structure.[11][12] This binding event increases the energetic barrier for tetramer dissociation, thus preventing the formation of the amyloidogenic monomers.[11][12]
Caption: Mechanism of action of Tafamidis in stabilizing the TTR tetramer.
Flunoxaprofen is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid class. Its anti-inflammatory, analgesic, and antipyretic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: Arachidonic acid, released from cell membranes in response to inflammatory stimuli, is converted by COX enzymes (COX-1 and COX-2) into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. Flunoxaprofen, like other NSAIDs, inhibits the activity of COX enzymes, thereby blocking the synthesis of prostaglandins.[13][14] This reduction in prostaglandin levels alleviates the symptoms of inflammation. Some studies have also suggested that flunoxaprofen may inhibit leukotriene synthesis, which could contribute to its anti-inflammatory profile.[15]
Caption: Mechanism of action of Flunoxaprofen via COX inhibition.
Future Directions and Conclusion
The journey of the substituted benzoxazole core, from its discovery in the 19th century to its central role in modern drug development, is a testament to the enduring power of heterocyclic chemistry. The versatility of its synthesis and the breadth of its biological activities ensure that the benzoxazole scaffold will remain a focal point of research for years to come. Future efforts will likely concentrate on the development of more selective and potent benzoxazole derivatives, the exploration of novel biological targets, and the application of green chemistry principles to their synthesis. For researchers and professionals in the field, a deep understanding of the history, synthesis, and biological properties of this remarkable scaffold is indispensable for the continued innovation of new and effective therapeutics.
References
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Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19333-19342. [Link]
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Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences, 109(24), 9629-9634. [Link]
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Coelho, T., et al. (2016). Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. Neurology and Therapy, 5(1), 1-25. [Link]
- Maurer, M. S., et al. (2018). Tafamidis Treatment for Patients with Transthyretin Amyloid Cardiomyopathy. New England Journal of Medicine, 379(11), 1007-1016.
-
Sushmitha, B., et al. (2022). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. Anti-Cancer Agents in Medicinal Chemistry, 22(5), 933-942. [Link]
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Kumar, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 94. [Link]
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Sacchi, C., et al. (1989). Flunoxaprofen, a new non-steroidal anti-inflammatory drug, does not interfere with prostaglandin synthesis in rat gastric mucosa. Pharmacological research, 21(2), 177-182. [Link]
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Marcolongo, R., & Giordano, N. (1985). Pharmacological properties of a new non-steroidal anti-inflammatory drug: flunoxaprofen. International journal of clinical pharmacology research, 5(3), 159-164. [Link]
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Singh, R., et al. (2015). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 20(11), 20686-20703. [Link]
- Nguyen, T. L., et al. (2019). Sulfur‐Promoted Synthesis of Benzoxazoles from 2‐Aminophenols and Aldehydes. European Journal of Organic Chemistry, 2019(44), 7436-7440.
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24654-24680. [Link]
-
Deranged Physiology. (2025). Pharmacology of non-steroidal anti-inflammatory agents. [Link]
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LITFL. (2019). COX Inhibitors. [Link]
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A Technical Guide to the Reactivity Profile of the Benzoxazole Ring System
Abstract: The benzoxazole scaffold is a prominent heterocyclic motif of significant interest to the pharmaceutical and material sciences industries.[1][2][3][4][5] Its unique electronic architecture, arising from the fusion of an electron-rich benzene ring with an electron-deficient oxazole ring, imparts a distinct and versatile reactivity profile. This guide provides an in-depth exploration of the key chemical transformations of the benzoxazole core, offering researchers and drug development professionals a foundational understanding of its behavior in electrophilic and nucleophilic substitutions, cycloaddition reactions, and ring-opening transformations. By elucidating the causality behind its reactivity patterns and providing validated experimental protocols, this document serves as a practical resource for the strategic functionalization and manipulation of this privileged scaffold.
Core Electronic Structure and General Reactivity
Benzoxazole is an aromatic heterocyclic compound featuring a benzene ring fused to an oxazole ring.[6][7] Its aromaticity renders it relatively stable, yet the presence of two different heteroatoms (nitrogen and oxygen) creates distinct regions of electron density, which are the primary determinants of its chemical reactivity.[6][8]
-
The Benzene Ring: The fused oxazole ring, as a whole, acts as a weak deactivating group towards electrophilic aromatic substitution. The lone pair on the oxygen atom can participate in resonance, directing electrophiles to specific positions, while the electronegative nitrogen atom has an inductive withdrawing effect.
-
The Oxazole Ring: The C2 carbon, situated between the electronegative oxygen and nitrogen atoms, is notably electron-deficient. This makes it the primary site for nucleophilic attack and the most common position for introducing substituents, typically via condensation synthesis strategies.[9][10] The nitrogen atom's lone pair is not significantly involved in the aromatic system, making benzoxazole a very weak base.[7][11]
Logical Diagram: Reactivity Map of the Benzoxazole Core
The following diagram illustrates the principal sites of reactivity on the benzoxazole ring system.
Caption: Figure 1. Key Reactive Sites on the Benzoxazole Nucleus.
Electrophilic Aromatic Substitution (EAS)
Electrophilic attack on the benzoxazole system occurs preferentially on the electron-rich benzene portion of the molecule. The oxazole moiety generally directs incoming electrophiles, with the precise position depending on the reaction conditions and the substituents already present.
Regioselectivity
Published studies indicate that electrophilic substitution, such as nitration and halogenation, primarily occurs at the C6 position, with the C5 position being less reactive.[11][12] This regioselectivity is a consequence of the resonance stabilization of the sigma complex intermediate formed during the reaction. The presence of electron-withdrawing groups on the benzoxazole core tends to favor halogenation.[8][12]
Workflow: General Mechanism of Electrophilic Aromatic Substitution
Caption: Figure 2. Mechanism of Electrophilic Attack on the Benzene Ring.
Representative Protocol: Nitration of 2-Phenylbenzoxazole
This protocol describes the nitration of a C2-substituted benzoxazole, a common electrophilic substitution reaction.
Objective: To synthesize 6-nitro-2-phenylbenzoxazole.
Materials:
-
2-Phenylbenzoxazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve 2-phenylbenzoxazole in concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath to maintain a temperature of 0-5°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-phenylbenzoxazole over 30 minutes, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
The resulting precipitate (6-nitro-2-phenylbenzoxazole) is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.[12]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.
Nucleophilic Substitution and C2-Functionalization
The electron-deficient C2 position is the primary target for nucleophiles. While direct nucleophilic substitution on the unsubstituted benzoxazole ring is challenging, functionalization at this position is most commonly achieved through condensation reactions or modern C-H activation strategies.[9][13]
Synthesis via Condensation: The Cornerstone of C2-Substitution
The most prevalent and versatile method for preparing 2-substituted benzoxazoles involves the condensation of a 2-aminophenol precursor with a suitable electrophilic partner, such as a carboxylic acid, aldehyde, or acyl chloride.[14][15] This approach builds the heterocyclic ring and simultaneously installs the desired C2-substituent.
Workflow: Synthesis of 2-Arylbenzoxazoles via Condensation
Caption: Figure 3. General Workflow for C2-Arylbenzoxazole Synthesis.
Representative Protocol: Green Synthesis of 2-Arylbenzoxazoles
This protocol utilizes microwave assistance and a reusable catalyst, reflecting modern green chemistry principles for the synthesis of 2-substituted benzoxazoles.[14][16]
Objective: To synthesize 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde.
Materials:
-
2-Aminophenol (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP, 4.0 mg) as catalyst.[14]
-
Microwave reactor or sonicator
-
Ethyl acetate
-
External magnet
Procedure:
-
Combine 2-aminophenol (0.109 g, 1.0 mmol), benzaldehyde (0.106 g, 1.0 mmol), and the LAIL@MNP catalyst (4.0 mg) in a microwave-safe vessel.[14]
-
Irradiate the solvent-free mixture under sonication at 70°C for 30 minutes.[14]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once complete, add ethyl acetate (15 mL) to dissolve the product.
-
Separate the magnetic catalyst from the solution using an external magnet. The catalyst can be washed, dried, and reused.[14]
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Quantitative Data Summary: Synthesis of 2-Arylbenzoxazoles
The following table summarizes yields for the synthesis of various 2-arylbenzoxazoles using a Brønsted acidic ionic liquid gel catalyst under solvent-free conditions at 130°C.[17]
| Entry | 2-Aminophenol Substrate | Aldehyde Substrate | Reaction Time (h) | Yield (%)[17] |
| 1 | 2-Aminophenol | Benzaldehyde | 5 | 98 |
| 2 | 2-Aminophenol | 4-Methylbenzaldehyde | 5 | 95 |
| 3 | 2-Aminophenol | 4-Methoxybenzaldehyde | 4 | 96 |
| 4 | 2-Aminophenol | 4-Chlorobenzaldehyde | 6 | 88 |
| 5 | 2-Aminophenol | 4-Nitrobenzaldehyde | 6 | 92 |
| 6 | 2-Amino-4-methylphenol | Benzaldehyde | 5 | 96 |
Cycloaddition Reactions
The benzoxazole ring can participate in cycloaddition reactions, serving as a valuable method for constructing complex polycyclic systems. A notable example is the dearomative [3+2] cycloaddition.
[3+2] Cycloaddition
In this transformation, the benzoxazole acts as a 1,3-dipole precursor. For instance, phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with strained cyclopropenones has been developed.[18] This reaction proceeds through C-C bond activation of the cyclopropenone, leading to fused polycyclic products.[18] Similarly, benzoxazoles can be formed via the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes.[19]
Representative Protocol: Phosphine-Catalyzed [3+2] Cycloaddition
Objective: To synthesize a fused polycyclic system from a benzoxazole and a cyclopropenone.[18]
Materials:
-
Substituted Benzoxazole (0.2 mmol)
-
1,2-Diphenylcyclopropenone (0.2 mmol)
-
Triphenylphosphine (PPh₃) catalyst
-
Chloroform (CHCl₃)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the substituted benzoxazole (0.2 mmol), 1,2-diphenylcyclopropenone (0.2 mmol), and triphenylphosphine catalyst.
-
Add chloroform as the solvent.
-
Seal the tube and heat the reaction mixture at 70°C for 15 hours.[18]
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired cycloaddition product.
Ring-Opening Reactions
The inherent strain and electronic properties of the oxazole ring make it susceptible to cleavage under certain conditions, a reaction that can be synthetically useful for accessing different molecular scaffolds.
Nucleophilic Ring-Opening
The electron-deficient C2 position can be attacked by nucleophiles, leading to the cleavage of the C-O bond within the oxazole ring. This reaction can be catalyzed by acids or metals and has been used to generate 2-(diphenylamino)phenol or 2-aminobenzoxazoles through subsequent oxidative cyclization.[20][21] This strategy provides access to functionalized 2-aminophenol derivatives, which are valuable synthetic intermediates.[22]
Workflow: General Mechanism of Nucleophilic Ring-Opening
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- 19. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes to 2-Chloro-7-fluorobenzo[d]oxazole from 2-aminophenol: An Application and Protocol Guide
Abstract
This comprehensive guide details robust and scalable synthetic routes for the preparation of 2-Chloro-7-fluorobenzo[d]oxazole, a key intermediate in pharmaceutical and materials science research. The protocols provided herein focus on a two-step pathway commencing from the readily accessible precursor, 2-amino-6-fluorophenol. The described methodologies emphasize safety, efficiency, and high yield, making them suitable for both academic and industrial research settings. This document provides detailed, step-by-step protocols, mechanistic insights, and data presentation to facilitate the successful synthesis of the target compound.
Introduction: Significance of this compound
The benzoxazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials.[1][2] The introduction of a chlorine atom at the 2-position provides a reactive handle for further functionalization through nucleophilic substitution reactions, while the fluorine atom at the 7-position can significantly modulate the physicochemical and pharmacological properties of the molecule, such as metabolic stability and binding affinity. Consequently, this compound serves as a valuable building block in the synthesis of novel pharmaceuticals and organic electronic materials.
This application note outlines a reliable and well-documented synthetic strategy starting from 2-amino-6-fluorophenol. The overall transformation is conceptually divided into two primary stages:
-
Cyclization: Formation of the benzoxazolone ring system.
-
Chlorination: Conversion of the benzoxazolone to the desired 2-chloro derivative.
Proposed Synthetic Pathway
The most logical and experimentally validated approach involves an initial cyclization of 2-amino-6-fluorophenol to form 7-fluoro-2,3-dihydrobenzo[d]oxazol-2-one, followed by a chlorination step. This strategy is favored due to the stability of the benzoxazolone intermediate and the availability of reliable chlorination methods.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 7-fluoro-2,3-dihydrobenzo[d]oxazol-2-one
The cyclization of 2-amino-6-fluorophenol to its corresponding benzoxazolone can be achieved using several carbonylating agents. While phosgene is effective, its high toxicity makes it less desirable.[3] Triphosgene, a safer solid phosgene equivalent, is a recommended alternative that can be used effectively for this transformation.[4][5]
Protocol 3.1: Cyclization using Triphosgene
This protocol is adapted from established procedures for the synthesis of benzoxazolones from 2-aminophenols.[4]
Materials:
-
2-amino-6-fluorophenol
-
Triphosgene (Bis(trichloromethyl) carbonate)
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-6-fluorophenol (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF.
-
Slowly add the triphosgene solution to the stirred solution of 2-amino-6-fluorophenol via the dropping funnel over 30 minutes. Caution: This reaction may produce small amounts of phosgene and should be performed in a well-ventilated fume hood.
-
After the addition of triphosgene is complete, add triethylamine (2.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 7-fluoro-2,3-dihydrobenzo[d]oxazol-2-one as a solid.
| Parameter | Value | Rationale |
| Solvent | Anhydrous THF | Aprotic solvent that solubilizes reactants and does not interfere with the reaction. |
| Base | Triethylamine | Acts as a proton scavenger for the HCl generated during the reaction. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction, followed by room temperature for completion. |
| Stoichiometry | 1 eq 2-amino-6-fluorophenol, 0.4 eq Triphosgene, 2.2 eq Et3N | A slight excess of base ensures complete neutralization of acid byproducts. |
Step 2: Synthesis of this compound
The conversion of the 7-fluoro-2,3-dihydrobenzo[d]oxazol-2-one intermediate to the final 2-chloro product is a crucial step. Phosphorus pentachloride (PCl5) is a highly effective reagent for this transformation.[3] An alternative is thionyl chloride (SOCl2), which can also be employed, often with a catalytic amount of DMF.[6][7]
Protocol 3.2: Chlorination using Phosphorus Pentachloride (PCl5)
This protocol is based on patented methods for the chlorination of benzoxazolin-2-ones.[3]
Materials:
-
7-fluoro-2,3-dihydrobenzo[d]oxazol-2-one
-
Phosphorus pentachloride (PCl5)
-
o-dichlorobenzene (or another high-boiling inert solvent)
-
Hexanes
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 7-fluoro-2,3-dihydrobenzo[d]oxazol-2-one (1.0 eq) in o-dichlorobenzene.
-
Add phosphorus pentachloride (1.1 - 1.5 eq) portion-wise to the suspension at room temperature under a nitrogen atmosphere. Caution: PCl5 is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to 140-150 °C and maintain this temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess PCl5.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent like toluene or more o-dichlorobenzene.
-
Combine the organic layers, wash with water and then with a saturated NaHCO3 solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to remove the solvent.
-
The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., hexanes) to yield this compound.
| Parameter | Value | Rationale |
| Chlorinating Agent | Phosphorus pentachloride (PCl5) | A powerful and reliable reagent for converting the lactam to the chloro-heterocycle. |
| Solvent | o-dichlorobenzene | High-boiling and inert, suitable for the required reaction temperature. |
| Temperature | 140-150 °C | High temperature is necessary to drive the reaction to completion. |
| Stoichiometry | 1 eq benzoxazolone, 1.1-1.5 eq PCl5 | A slight excess of PCl5 ensures complete conversion of the starting material. |
Mechanistic Considerations
The synthetic route proceeds through two distinct and well-understood reaction mechanisms.
Cyclization Mechanism
The reaction of 2-amino-6-fluorophenol with triphosgene (a phosgene equivalent) proceeds via an initial nucleophilic attack of the amino group on a carbonyl carbon of the phosgene equivalent, followed by an intramolecular cyclization and elimination of HCl to form the stable benzoxazolone ring.
Caption: Simplified mechanism for benzoxazolone formation.
Chlorination Mechanism
The chlorination with PCl5 involves the activation of the carbonyl group of the benzoxazolone by PCl5, followed by nucleophilic attack of the chloride ion and subsequent elimination to form the aromatic 2-chlorobenzoxazole system.
Caption: Simplified mechanism for chlorination with PCl5.
Conclusion
The synthetic pathway detailed in this application note provides a reliable and scalable method for the preparation of this compound from 2-amino-6-fluorophenol. The two-step approach, involving the formation of a stable benzoxazolone intermediate followed by chlorination, offers high yields and purity. The provided protocols, with their emphasis on safety and mechanistic understanding, are designed to be readily implemented by researchers in the fields of medicinal chemistry and materials science.
References
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (n.d.). Retrieved from [Link]
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Synlett, 2008(19), 3039-3042. [Link]
- Process for the preparation of 2-chlorobenzoxazoles. (1987). Google Patents.
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega, 4(23), 20301-20313. [Link]
- Process for preparing 2-chlorobenzoxazoles. (1985). Google Patents.
-
A decade review of triphosgene and its applications in organic reactions. (2020). Beilstein Journal of Organic Chemistry, 16, 2134-2199. [Link]
- Process for preparing 2-chloro-benzothiazoles or 2-chloro-benzoxazoles. (1996). Google Patents.
-
Triphosgene as highly efficient reagent for the solid-phase coupling of N-alkylated amino acids - Total synthesis of cyclosporin O. (n.d.). ResearchGate. Retrieved from [Link]
-
Methodology Utilizing Triphosgene to Promote Cyclization of Epoxy Ketones to Pyranoside Derivatives via Proposed Epoxonium Ions. (2018). LSU Scholarly Repository. Retrieved from [Link]
-
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (2017). Beilstein Journal of Organic Chemistry, 13, 1936-1943. [Link]
- SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. (1989). Journal of Islamic Academy of Sciences, 2(4), 237-240.
-
A decade review of triphosgene and its applications in organic reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2016). Molecules, 21(7), 896. [Link]
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Thionyl chloride-mediated synthesis of 2-azaindolizine sulfur-bridged dimers by CH bond direct chalcogenation of. (n.d.). K.T.H.M. College. Retrieved from [Link]
-
Triphosgene. (n.d.). ResearchGate. Retrieved from [Link]
- Preparation of 2-chlorobenzotrichloride. (1982). Google Patents.
- Process for the preparation of phosphorus pentachloride. (1981). Google Patents.
- Synthesis of a New Series of β-Chloro-β-phenylvinylphosphonic Acid Chloride Derivatives. (2022). Russian Journal of General Chemistry, 92(11), 2275-2280.
-
Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F). (2011). Tetrahedron Letters, 52(20), 2599-2601. [Link]
-
Synthesis of 7‐chloro‐9‐trifluoromethyl‐/7‐fluorophenothiazines. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. (1996). Journal of Medicinal Chemistry, 39(26), 5029-5035. [Link]
-
Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Making Phosphorus Pentachloride: A Powerful Chlorinating Agent (TCPO 2/5). (2022, March 19). YouTube. Retrieved from [Link]
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- 3. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
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- 5. researchgate.net [researchgate.net]
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- 7. US5502201A - Process for preparing 2-chloro-benzothiazoles or 2-chloro-benzoxazoles - Google Patents [patents.google.com]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Substituted Benzoxazoles
Introduction
The benzoxazole motif is a cornerstone in medicinal chemistry and materials science. This bicyclic heterocyclic system is prevalent in a wide array of pharmacologically active compounds, demonstrating anti-microbial, anti-cancer, and anti-inflammatory properties.[1][2] Its unique electronic and photophysical characteristics also make it a valuable component in the design of functional organic materials. Consequently, the development of efficient and versatile synthetic methodologies for accessing 2-substituted benzoxazoles is of paramount importance to researchers in both academic and industrial settings.
Palladium catalysis has emerged as a powerful and indispensable tool in modern organic synthesis, offering unparalleled efficiency and functional group tolerance.[3][4] This guide provides an in-depth exploration of various palladium-catalyzed strategies for the synthesis of 2-substituted benzoxazoles, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices.
Synthetic Strategies: A Mechanistic Overview
The versatility of palladium catalysis allows for the construction of the 2-substituted benzoxazole core through several distinct pathways. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. Key approaches include:
-
Carbonylative Cyclization: This powerful method involves the palladium-catalyzed reaction of o-aminophenols with aryl or vinyl halides in the presence of carbon monoxide.[5][6][7]
-
Intramolecular C-H Functionalization/C-O Bond Formation: A more recent and atom-economical approach that forges the oxazole ring through direct C-H activation.[8][9][10]
-
Cross-Coupling Reactions: Classic cross-coupling reactions, such as the Buchwald-Hartwig amination and Sonogashira coupling, can be adapted for the synthesis of benzoxazole precursors or for the direct functionalization of the benzoxazole core.[11][12][13][14][15][16][17][18][19]
Mechanistic Insight: The Catalytic Cycle
Understanding the fundamental steps of the palladium catalytic cycle is crucial for troubleshooting and optimizing reactions. A generalized cycle for a cross-coupling reaction typically involves:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl/vinyl halide (R-X) to form a Pd(II) intermediate.
-
Transmetalation/Nucleophilic Attack: The second coupling partner is introduced. In carbonylative cyclization, this involves CO insertion followed by attack of the aminophenol. In C-H activation, this step is more complex, involving coordination and deprotonation.
-
Reductive Elimination: The final step where the desired C-C, C-N, or C-O bond is formed, releasing the product and regenerating the Pd(0) catalyst.
dot digraph "Generalized Palladium Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA [label="Oxidative\nAddition", shape=plaintext]; PdII_RX [label="R-Pd(II)L_n-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trans [label="Transmetalation/\nNucleophilic Attack", shape=plaintext]; PdII_R_Nu [label="R-Pd(II)L_n-Nu", fillcolor="#FBBC05", fontcolor="#202124"]; RE [label="Reductive\nElimination", shape=plaintext]; Product [label="R-Nu\n(Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
Pd0 -> OA [style=invis]; OA -> PdII_RX [label="R-X"]; PdII_RX -> Trans [style=invis]; Trans -> PdII_R_Nu [label="Nu-M"]; PdII_R_Nu -> RE [style=invis]; RE -> Pd0 [label=" "]; PdII_R_Nu -> Product [dir=none, style=dashed]; } } Caption: Generalized Palladium Catalytic Cycle.
Detailed Application Notes and Protocols
Protocol 1: Synthesis of 2-Arylbenzoxazoles via Palladium-Catalyzed Carbonylative Cyclization
This protocol details a robust method for the synthesis of 2-arylbenzoxazoles from readily available o-aminophenols and aryl halides. The reaction proceeds via an initial aminocarbonylation to form an amide intermediate, which then undergoes dehydrative cyclization.[5][6][7]
Experimental Workflow
Reagents and Equipment
| Reagent/Equipment | Purpose |
| Schlenk flask or pressure vessel | Reaction vessel for handling CO gas |
| Carbon Monoxide (CO) balloon or cylinder | Source of CO |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst precursor |
| Triphenylphosphine (PPh₃) | Ligand |
| o-Aminophenol | Substrate |
| Aryl iodide or bromide | Substrate |
| Triethylamine (Et₃N) or DIPEA | Base |
| Toluene or DMF | Solvent |
| Standard glassware for workup and purification |
Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), o-aminophenol (1.0 mmol), aryl halide (1.2 mmol), and the chosen base (2.5 mmol).
-
Solvent Addition: Add anhydrous toluene or DMF (5 mL) via syringe.
-
Carbon Monoxide Introduction: Evacuate the flask and backfill with carbon monoxide (1 atm, balloon). For higher pressures, use a suitable pressure vessel.
-
Reaction: Stir the mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, vent the CO atmosphere in a fume hood. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Causality and Insights
-
Choice of Ligand: PPh₃ is a common and effective ligand for this transformation. More electron-rich or bulky phosphine ligands can sometimes improve yields for challenging substrates.
-
Solvent: Toluene is a good general solvent. DMF can be beneficial for less soluble substrates but requires higher purification effort.
-
Base: The base is crucial for neutralizing the hydrogen halide formed during the reaction.
-
Carbon Monoxide: CO acts as the one-carbon source for the carbonyl group in the benzoxazole ring. The reaction is typically performed at atmospheric pressure for convenience, but higher pressures can sometimes accelerate the reaction.[20]
Protocol 2: Synthesis of 2-Substituted Benzoxazoles via Intramolecular C-H Functionalization
This modern approach avoids the use of carbon monoxide and offers a more atom-economical route to 2-substituted benzoxazoles. The reaction proceeds through a palladium-catalyzed intramolecular C-H activation and subsequent C-O bond formation.[8][9]
Mechanistic Pathway
Reagents and Equipment
| Reagent/Equipment | Purpose |
| Schlenk tube or vial | Reaction vessel |
| Palladium(II) chloride (PdCl₂) or acetate | Catalyst |
| Copper(I) iodide (CuI) | Co-catalyst/oxidant |
| Tetrabutylammonium bromide (Bu₄NBr) | Additive |
| N-Aroyl-2-aminophenol | Starting material |
| Acetonitrile (MeCN) or DMA | Solvent |
| Standard glassware for workup and purification |
Step-by-Step Protocol
-
Reaction Setup: In a Schlenk tube, combine the N-aroyl-2-aminophenol (0.5 mmol), PdCl₂ (10 mol%), CuI (50 mol%), and Bu₄NBr (2.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile or DMA (3 mL).
-
Reaction: Seal the tube and heat the mixture at 110-130 °C for 12-24 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Causality and Insights
-
Catalyst System: The combination of a Pd(II) catalyst with a copper co-catalyst is often essential for re-oxidation of the palladium center, allowing the catalytic cycle to continue.[8]
-
Additive: Bu₄NBr can enhance the reaction rate and yield, possibly by aiding in the reoxidation of the palladium catalyst.[8]
-
Substrate: The starting N-acyl-2-aminophenol can be readily prepared by acylation of the corresponding 2-aminophenol. This method is particularly useful for synthesizing benzoxazoles with substituents on the 2-aryl ring that might be incompatible with other methods.
Protocol 3: Synthesis of 2-Aminobenzoxazoles via Palladium-Catalyzed Aerobic Oxidation
This method provides access to valuable 2-aminobenzoxazoles from o-aminophenols and isocyanides. The use of air or oxygen as the terminal oxidant makes this a greener and more sustainable process.[21]
Reagents and Equipment
| Reagent/Equipment | Purpose |
| Schlenk flask with air/O₂ inlet | Reaction vessel |
| Palladium(II) chloride (PdCl₂) | Catalyst |
| o-Aminophenol | Substrate |
| Isocyanide | Substrate |
| Dioxane or Toluene | Solvent |
| Air or Oxygen balloon | Oxidant |
Step-by-Step Protocol
-
Reaction Setup: To a Schlenk flask, add PdCl₂ (5 mol%), o-aminophenol (1.0 mmol), and the isocyanide (1.2 mmol).
-
Solvent Addition: Add dioxane (5 mL).
-
Reaction: Stir the mixture under an atmosphere of air or oxygen (balloon) at 80-100 °C for 8-16 hours.
-
Workup and Purification: After completion, cool the reaction, concentrate the solvent, and purify the residue by column chromatography.
Causality and Insights
-
Oxidant: The use of air or oxygen as the terminal oxidant is a key feature of this protocol, avoiding the need for stoichiometric metallic oxidants and producing water as the only byproduct.[22]
-
Isocyanide: A variety of aliphatic and aromatic isocyanides can be used, allowing for diverse substitution at the 2-amino position.
Comparative Data of Synthetic Protocols
| Method | Key Features | Typical Yields | Substrate Scope |
| Carbonylative Cyclization | Utilizes CO gas; good for 2-aryl and 2-vinyl benzoxazoles. | 60-95% | Broad for aryl/vinyl halides and o-aminophenols. |
| Intramolecular C-H Functionalization | Atom-economical; avoids CO; requires pre-functionalized substrate. | 50-90% | Good tolerance for various functional groups on the N-acyl moiety. |
| Aerobic Oxidation | Green method using air/O₂; specific for 2-aminobenzoxazoles. | 70-98% | Dependent on the availability of isocyanides. |
Conclusion
Palladium catalysis offers a powerful and versatile platform for the synthesis of 2-substituted benzoxazoles. The choice of the optimal synthetic route depends on the specific target molecule, the availability of starting materials, and the desired process efficiency. The protocols detailed in this guide provide a solid foundation for researchers to successfully synthesize a wide range of benzoxazole derivatives. By understanding the underlying mechanisms and the rationale for specific experimental conditions, scientists can further innovate and adapt these methods for their unique research and development needs. The ongoing development of more sustainable and efficient catalytic systems continues to expand the horizons of benzoxazole synthesis.[3][23]
References
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Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. (n.d.). ACS Publications. Retrieved from [Link]
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Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (n.d.). MDPI. Retrieved from [Link]
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Convenient synthesis of 2-alkynylbenzazoles through Sonogashira cross-coupling reaction between thioethers and terminal alkynes. (2015). R Discovery. Retrieved from [Link]
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Tsang, W. C. P., et al. (n.d.). Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation. ACS Publications. Retrieved from [Link]
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Palladium-Catalyzed Carbonylative Cyclization of 1-Alkynyl-2-iodo-d-glucal. (2024). PubMed. Retrieved from [Link]
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Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
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Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (n.d.). MDPI. Retrieved from [Link]
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Nguyen, T. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health. Retrieved from [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Li, Z., Chernyak, D., & Gevorgyan, V. (2012). Palladium-catalyzed carbonylative cyclization/arylation cascade for 2-aroylindolizine synthesis. University of Texas Southwestern Medical Center. Retrieved from [Link]
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Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (n.d.). RSC Publishing. Retrieved from [Link]
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Ruthenium-Catalyzed Synthesis of Benzoxazoles Using Acceptorless Dehydrogenative Coupling Reaction of Primary Alcohols with 2-Aminophenol under Heterogeneous Conditions. (n.d.). ACS Publications. Retrieved from [Link]
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Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
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Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. (n.d.). SciSpace. Retrieved from [Link]
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Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
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Recent advances in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions: Exploration of catalytic systems, reaction parameters, and ligand influences: A review. (n.d.). Matilda. Retrieved from [Link]
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Application Notes & Protocols: Strategic Use of 2-Chloro-7-fluorobenzo[d]oxazole in Palladium-Catalyzed Suzuki Coupling Reactions
Introduction: The Strategic Value of the Benzoxazole Scaffold
The benzoxazole core is a privileged heterocyclic motif integral to numerous pharmaceutical agents and biologically active compounds.[1] Its structure is recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] Consequently, the development of robust synthetic methodologies to create diverse libraries of substituted benzoxazoles is a primary objective for researchers in medicinal chemistry and drug development.[5]
2-Chloro-7-fluorobenzo[d]oxazole (CAS No. 153403-52-2) has emerged as a highly valuable and versatile building block for this purpose.[6][7] The presence of a chloro-substituent at the 2-position provides a reactive handle for transition metal-catalyzed cross-coupling reactions, while the fluorine atom at the 7-position can enhance metabolic stability and modulate the physicochemical properties of the final molecule, such as lipophilicity and binding affinity.
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling reaction utilizing this compound as the electrophilic partner. We will dissect the reaction mechanism, detail optimized protocols, and offer expert insights to empower researchers to successfully synthesize novel 2-aryl-7-fluorobenzo[d]oxazole derivatives.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds through the palladium-catalyzed coupling of an organohalide with an organoboron compound.[8] While aryl bromides and iodides are traditional substrates, advancements in catalyst design have made the coupling of more economical but less reactive aryl chlorides highly efficient.[9][10]
The catalytic cycle, illustrated below, involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is typically the rate-limiting step for aryl chlorides and requires a catalyst system capable of activating the relatively strong C-Cl bond.[11]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11]
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The Strategic Application of 2-Chloro-7-fluorobenzo[d]oxazole in Modern Medicinal Chemistry
Introduction: The Benzoxazole Scaffold as a Privileged Motif in Drug Discovery
The benzoxazole core, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active compounds. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for engaging with biological targets. In the landscape of medicinal chemistry, benzoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the benzoxazole nucleus is a key approach in the development of novel therapeutic agents with enhanced potency and selectivity. This application note delves into the specific utility of a uniquely substituted benzoxazole, 2-Chloro-7-fluorobenzo[d]oxazole, as a versatile building block in the synthesis of potential drug candidates.
The Advantage of this compound: A Gateway to Chemical Diversity
The introduction of halogen atoms onto the benzoxazole scaffold significantly modulates its physicochemical and pharmacological properties. The this compound scaffold offers a dual advantage for medicinal chemists:
-
The 2-Chloro Substituent as a Reactive Handle: The chlorine atom at the 2-position of the benzoxazole ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of functional groups, including amines, thiols, and alcohols, enabling the rapid generation of diverse compound libraries for biological screening.
-
The 7-Fluoro Substituent for Enhanced Potency and Pharmacokinetics: The fluorine atom at the 7-position imparts several beneficial properties. Fluorine's high electronegativity can influence the acidity of nearby protons and modulate the electronic character of the aromatic system, potentially leading to enhanced binding affinity with target proteins. Furthermore, the introduction of fluorine can improve metabolic stability and membrane permeability, key parameters in drug development. A notable example is the potent activity of a 7-fluoro-2-(1-methyl-1H-indol-3-yl)-1,3-benzoxazolyl group as a VLA-4 inhibitor, where the fluorine at the 7-position was found to be crucial for its high potency.[4]
Synthetic Pathways and Protocols
The synthesis of this compound and its subsequent derivatization are key to unlocking its potential in medicinal chemistry. Below are detailed protocols for its preparation and a representative nucleophilic substitution reaction.
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthesis of this compound from the commercially available 2-amino-3-fluorophenol, by analogy to established methods for the synthesis of 2-chlorobenzoxazoles.[5]
Reaction Scheme:
A plausible synthetic route.
Materials:
-
2-Amino-3-fluorophenol
-
Phosphorus pentachloride (PCl₅)
-
o-Dichlorobenzene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-3-fluorophenol (1.0 eq) in anhydrous o-dichlorobenzene.
-
Carefully add phosphorus pentachloride (1.2 eq) to the suspension in portions. Caution: The reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approximately 180°C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench with ice-water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Expected Characterization Data (by analogy):
-
¹H NMR (CDCl₃): δ 7.20-7.40 (m, 3H, Ar-H)
-
¹³C NMR (CDCl₃): δ 110-150 (aromatic carbons)
Protocol 2: Synthesis of a 2-Amino-7-fluorobenzoxazole Derivative
This protocol details the nucleophilic aromatic substitution of the 2-chloro group with a primary amine, a common transformation to generate libraries of biologically active molecules.
Reaction Scheme:
Nucleophilic substitution at the 2-position.
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in DMF in a round-bottom flask, add the primary amine (1.2 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 80-100°C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the product by recrystallization or silica gel column chromatography.
Applications in Medicinal Chemistry: Targeting Cancer and Infectious Diseases
Derivatives of this compound are promising candidates for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases.
Anticancer Potential
Numerous studies have highlighted the anticancer activity of substituted benzoxazoles.[2][3] The ability to readily diversify the 2-position of the this compound scaffold allows for the exploration of structure-activity relationships (SAR) to optimize potency against various cancer cell lines. The fluorine at the 7-position can contribute to enhanced activity and favorable pharmacokinetic properties.
Table 1: Representative Anticancer Activity of Substituted Benzoxazoles
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Arylbenzoxazoles | MCF-7 (Breast) | 1.94 - 3.46 | [4] |
| 5-Chlorotolylbenzoxazole | Topoisomerase II Inhibition | 22.3 | [3] |
Antimicrobial Activity
The benzoxazole scaffold is also a well-established pharmacophore in the design of antimicrobial agents.[6] By introducing various amine and thiol-containing moieties at the 2-position of this compound, novel compounds with potential activity against a range of bacterial and fungal pathogens can be synthesized and evaluated.
Table 2: Representative Antimicrobial Activity of Substituted Benzoxazoles
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Substituted Benzoxazoles | S. aureus | 15.6 - 500 | [6] |
| Fluorinated Benzoxazoles | C. albicans | 16 - 32 | [4] |
Workflow for Drug Discovery
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.
A typical drug discovery workflow.
Conclusion
This compound represents a highly valuable and versatile building block for medicinal chemists. Its unique combination of a reactive handle for diversification and a strategically placed fluorine atom for potential enhancement of biological activity and pharmacokinetic properties makes it an attractive starting point for the discovery of novel therapeutic agents. The synthetic protocols and applications outlined in this note provide a solid foundation for researchers to explore the full potential of this promising scaffold in the ongoing quest for new and effective medicines.
References
-
Importance of Fluorine in Benzazole Compounds - PMC - NIH. (2020-10-14). [Link]
- US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google P
-
Antimicrobial activity results (MIC µg/ml) of synthesized compounds - ResearchGate. [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018-08-12). [Link]
-
Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents - ResearchGate. (2025-08-05). [Link]
-
Some benzoxazole derivatives with anticancer activities reported in the literature. [Link]
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Application Notes and Protocols for the N-arylation of 2-Chloro-7-fluorobenzo[d]oxazole
Abstract
This document provides a comprehensive guide to the palladium-catalyzed N-arylation of 2-Chloro-7-fluorobenzo[d]oxazole, a crucial transformation for the synthesis of a diverse range of substituted aminobenzoxazoles. These compounds are of significant interest in medicinal chemistry and materials science. This application note details a robust and optimized protocol for the Buchwald-Hartwig amination of this electron-deficient substrate, offering insights into reaction setup, optimization, and troubleshooting. The provided methodologies are intended for researchers, scientists, and professionals in drug development.
Introduction: The Significance of N-Arylaminobenzoxazoles
The benzo[d]oxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Specifically, N-aryl-2-aminobenzoxazoles have demonstrated a wide spectrum of pharmacological activities, including potent α-glucosidase inhibition. The ability to efficiently and selectively introduce a variety of aryl and heteroaryl amines at the 2-position of the benzoxazole core is paramount for the exploration of structure-activity relationships (SAR) and the development of novel chemical entities.
The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, enabling the coupling of a wide array of aryl halides with primary and secondary amines.[2]
This guide focuses on the N-arylation of this compound, an electron-deficient substrate where the chlorine at the 2-position is activated towards coupling, while the fluorine at the 7-position modulates the electronic properties of the scaffold.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
Understanding the underlying mechanism of the Buchwald-Hartwig amination is crucial for rational protocol design and troubleshooting. The reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) species.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-limiting step, especially for less reactive aryl chlorides.[3]
-
Ligand Exchange: The amine coupling partner displaces one of the ligands on the palladium center.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed, releasing the N-arylated product and regenerating the active Pd(0) catalyst.[2]
Experimental Protocol: N-arylation of this compound
This protocol provides a general starting point for the N-arylation of this compound with a range of primary and secondary amines. Optimization of the reaction parameters may be necessary for specific substrates.
Materials and Reagents
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, JohnPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
General Reaction Setup
The following workflow outlines the general procedure for the N-arylation reaction.
Figure 2: General experimental workflow for the N-arylation protocol.
Step-by-Step Procedure
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 equiv), the palladium precatalyst, the phosphine ligand, and the base.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine (1.2-1.5 equiv).
-
Reaction: Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Optimization and Key Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components. For an electron-deficient substrate like this compound, the following considerations are crucial.
| Parameter | Recommended Starting Conditions | Rationale and Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ. Pre-formed palladacycle precatalysts can also be highly effective. |
| Ligand | XPhos, RuPhos, or other bulky, electron-rich phosphines (2-5 mol%) | Bulky, electron-rich ligands facilitate both the oxidative addition and reductive elimination steps. The choice of ligand is often substrate-dependent and may require screening. |
| Base | NaOt-Bu (1.5-2.0 equiv) or K₃PO₄ (2.0-3.0 equiv) | Strong, non-nucleophilic bases like NaOt-Bu are often effective but can be incompatible with base-sensitive functional groups.[1] Weaker inorganic bases like K₃PO₄ offer broader functional group tolerance but may require higher temperatures. |
| Solvent | Toluene or Dioxane (anhydrous and degassed) | Aprotic solvents are generally used. The choice of solvent can influence the solubility of the reagents and the reaction rate. |
| Temperature | 80-110 °C | Higher temperatures are often required for the amination of aryl chlorides. |
| Amine Stoichiometry | 1.2-1.5 equivalents | A slight excess of the amine is typically used to ensure complete consumption of the starting benzoxazole. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality reagents/solvent- Inappropriate ligand or base | - Use a fresh batch of palladium precatalyst.- Ensure all reagents are pure and the solvent is anhydrous and degassed.- Screen a panel of different phosphine ligands and bases. |
| Formation of Side Products | - Hydrodehalogenation (replacement of Cl with H)- Homocoupling of the amine or benzoxazole | - Lower the reaction temperature.- Use a less sterically hindered ligand.- Adjust the stoichiometry of the reagents. |
| Reaction Stalls | - Catalyst decomposition- Product inhibition | - Add a fresh portion of catalyst and ligand.- Consider using a different solvent to improve solubility. |
Conclusion
The N-arylation of this compound via the Buchwald-Hartwig amination is a highly effective method for the synthesis of a diverse library of N-aryl-2-aminobenzoxazoles. Careful selection of the palladium catalyst, phosphine ligand, base, and solvent is critical for achieving high yields and purity. The protocol and insights provided in this application note serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds.
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Buchwald–Hartwig amination. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
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Sources
Topic: The Strategic Use of 2-Chloro-7-fluorobenzo[d]oxazole in the Synthesis of Novel Kinase Inhibitors
An Application Note and Protocol Guide for Medicinal Chemists
Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors. The strategic functionalization of this scaffold is critical for modulating target affinity, selectivity, and pharmacokinetic properties. This document provides a detailed guide on the application of a key intermediate, 2-Chloro-7-fluorobenzo[d]oxazole , in the synthesis of kinase inhibitors. We explore the chemical rationale for its use, highlighting the synergistic roles of the C2-chloro leaving group and the C7-fluoro substituent. A detailed, field-proven protocol for a representative nucleophilic aromatic substitution (SNAr) reaction is provided, offering a robust template for the synthesis of a diverse library of potential kinase inhibitors.
Introduction: The Benzoxazole Scaffold in Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, they are among the most important targets for modern drug discovery. The benzoxazole core is frequently employed in the design of kinase inhibitors due to its rigid, planar structure and its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases.[1][2]
The utility of a benzoxazole scaffold is significantly enhanced by its substituents. Specifically, the introduction of a chlorine atom at the 2-position and a fluorine atom at the 7-position of the benzoxazole ring offers distinct advantages:
-
2-Chloro Group: This group serves as an excellent leaving group, activating the C2 position for nucleophilic aromatic substitution (SNAr).[3][4] This allows for the efficient and modular introduction of various amine-containing side chains, which are critical for targeting different kinase families and achieving desired selectivity profiles.
-
7-Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate.[5] A fluorine atom at the 7-position can:
-
Modulate Basicity (pKa): Lower the pKa of nearby nitrogen atoms, which can be crucial for optimizing target binding and cell permeability.
-
Enhance Binding Interactions: Form favorable hydrogen bonds or dipole-dipole interactions with amino acid residues in the kinase active site.[5]
-
Improve Metabolic Stability: Block potential sites of oxidative metabolism, thereby increasing the compound's half-life.
-
The combination of these features makes this compound a highly valuable and versatile building block for constructing sophisticated kinase inhibitors.
Core Synthetic Strategy: SNAr Reaction Pathway
The primary application of this compound in kinase inhibitor synthesis is its reaction with a primary or secondary amine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, which is facilitated by the electron-withdrawing nature of the benzoxazole ring system.
Caption: SNAr mechanism for coupling the benzoxazole core.
This straightforward yet powerful reaction allows for the late-stage introduction of complex amine side chains, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of a Representative VEGFR-2 Inhibitor Core
This protocol details the synthesis of a hypothetical but representative kinase inhibitor core targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. The procedure is based on established methodologies for synthesizing related benzoxazole-based inhibitors.[2][6]
Workflow Overview
Caption: Overall workflow for kinase inhibitor synthesis.
Part A: Synthesis of this compound (Precursor)
The starting material can be synthesized from commercially available 2-amino-6-fluorophenol. General methods described in patent literature involve cyclization to form the corresponding benzoxazolin-2-one, followed by chlorination.[7] For instance, reacting the benzoxazolinone with a molar excess of phosphorus pentachloride (PCl₅) in a high-boiling solvent like o-dichlorobenzene at elevated temperatures (140-170 °C) yields the desired 2-chloro derivative.[7]
Part B: Detailed Protocol for SNAr Coupling
This procedure describes the coupling of this compound with 4-amino-N-methylpiperidine, a common fragment in kinase inhibitors.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 171.56 | 1.0 | 5.0 | 858 mg |
| 4-Amino-N-methylpiperidine | 114.19 | 1.2 | 6.0 | 685 mg |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 12.5 | 2.18 mL |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | - | 25 mL |
Step-by-Step Methodology
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (858 mg, 5.0 mmol).
-
Reagent Addition: Add anhydrous DMF (25 mL) to dissolve the starting material. Follow with the addition of 4-amino-N-methylpiperidine (685 mg, 6.0 mmol) and DIPEA (2.18 mL, 12.5 mmol).
-
Scientist's Note: DIPEA is chosen as a non-nucleophilic organic base to quench the HCl generated during the reaction, driving the equilibrium towards the product. An excess is used to ensure the reaction goes to completion.
-
-
Reaction Conditions: Heat the reaction mixture to 100 °C using an oil bath.
-
Scientist's Note: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it effectively solvates the intermediate complex. The elevated temperature provides the necessary activation energy for the reaction.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour until the starting material is consumed (typically 4-6 hours).
Part C: Product Work-up and Purification
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Scientist's Note: The product is expected to be significantly more soluble in the organic phase. Repeated extractions ensure maximum recovery.
-
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of dichloromethane (DCM) and methanol (e.g., 0% to 10% methanol) to elute the final product.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Conclusion and Future Perspectives
The protocol described herein provides a robust and adaptable method for utilizing this compound as a key building block in the synthesis of kinase inhibitors. The C2-chloro group's reactivity allows for facile diversification, while the C7-fluoro group offers a handle for fine-tuning the pharmacological properties of the final compound. This approach enables medicinal chemists to efficiently explore the chemical space around the benzoxazole scaffold, accelerating the discovery of novel and potent kinase inhibitors for therapeutic intervention.
References
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- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8752940/]
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- Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. [URL: https://www.semanticscholar.org/paper/Design-and-synthesis-of-novel-benzoxazole-analogs-Lee-An/01150c95333f2c0022d26f74a0c8681123a651f8]
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Illuminating Cellular Landscapes: A Guide to Developing Fluorescent Probes with 2-Chloro-7-fluorobenzo[d]oxazole
This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and application of novel fluorescent probes derived from the versatile 2-Chloro-7-fluorobenzo[d]oxazole scaffold. We will move beyond simple procedural lists to explore the underlying chemical principles and strategic considerations that enable the rational design of probes for sophisticated biological investigations.
Introduction: The Benzoxazole Scaffold in Fluorescence Imaging
Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the development of fluorescent probes. Their rigid, planar structure, and inherent fluorescence form a robust foundation for creating probes tailored for specific biological applications, including bioimaging and the detection of a variety of analytes. The photophysical properties of benzoxazole-based fluorophores, such as their high quantum yields and sensitivity to the local microenvironment, make them exceptional tools for elucidating cellular processes.[1][2] The strategic placement of substituents on the benzoxazole core allows for the fine-tuning of these properties to suit specific experimental needs.
The subject of this guide, this compound, offers a unique combination of reactive sites. The chlorine atom at the 2-position serves as a versatile handle for introducing a diverse range of molecular fragments through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. The fluorine atom at the 7-position, a relatively uncommon substitution pattern, can subtly modulate the electronic properties of the benzoxazole core, potentially influencing the photophysical characteristics of the final probe.
Core Synthetic Strategies: Building Probes from this compound
The reactivity of the 2-chloro substituent is the cornerstone of synthesizing a library of fluorescent probes from this scaffold. Two primary synthetic avenues will be explored: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) for 2-Aminobenzoxazole Derivatives
The electron-withdrawing nature of the benzoxazole ring system activates the 2-position towards nucleophilic attack. This allows for the direct displacement of the chloride by various nucleophiles, most notably primary and secondary amines, to yield 2-aminobenzoxazole derivatives. This reaction is a straightforward and efficient method for introducing nitrogen-containing functionalities, which can serve as recognition motifs or attachment points for other molecular components.
Experimental Protocol: Synthesis of a Representative 2-Amino-7-fluorobenzoxazole Probe
This protocol details the synthesis of a hypothetical probe, 2-(Anilino)-7-fluorobenzo[d]oxazole , to illustrate the general procedure.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add aniline (1.2 eq) to the solution.
-
Add potassium carbonate (2.0 eq) or DIPEA (2.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality in Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen, particularly if any of the reagents are sensitive.
-
Anhydrous Solvent: The use of anhydrous DMF is crucial as water can compete as a nucleophile, leading to the formation of the corresponding benzoxazolone byproduct.
-
Base: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The choice between an inorganic base like K₂CO₃ and an organic base like DIPEA can depend on the solubility of the reactants and the desired reaction temperature.
-
Temperature: Heating is necessary to overcome the activation energy of the SNAr reaction. The optimal temperature should be determined empirically for each specific amine nucleophile.
Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for 2-Arylbenzoxazole Derivatives
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[3][4] This reaction allows for the coupling of the 2-chlorobenzoxazole with a wide variety of aryl and heteroaryl boronic acids or their esters, providing access to a vast array of fluorescent probes with extended π-systems. The choice of the boronic acid is a key determinant of the final probe's photophysical properties.
Experimental Protocol: Synthesis of a Representative 2-Aryl-7-fluorobenzoxazole Probe
This protocol outlines the synthesis of a hypothetical probe, 7-Fluoro-2-(pyren-1-yl)benzo[d]oxazole , to demonstrate the general procedure. Pyrene is a well-known polycyclic aromatic hydrocarbon with a high fluorescence quantum yield and sensitivity to its local environment.
Materials:
-
This compound
-
Pyrene-1-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., Triphenylphosphine (PPh₃), XPhos)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), pyrene-1-boronic acid (1.5 eq), and the chosen base (e.g., K₂CO₃, 3.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) and the phosphine ligand (e.g., PPh₃, 0.1 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
Causality in Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of the palladium source and ligand is critical for an efficient Suzuki coupling, especially with a less reactive aryl chloride. Catalysts like Pd(OAc)₂ with bulky, electron-rich phosphine ligands are often effective.[5]
-
Base and Solvent System: An aqueous base is typically required for the transmetalation step of the Suzuki catalytic cycle. The dioxane/water solvent system is commonly used to ensure the solubility of both the organic and inorganic reagents. The ratio of the solvents can be optimized to improve reaction efficiency.
-
Degassing: Removing dissolved oxygen from the solvent is crucial as oxygen can oxidize the Pd(0) catalyst, leading to its deactivation.
Visualization of Synthetic Workflows
Caption: Synthetic routes to fluorescent probes from this compound.
Expected Photophysical Properties
The introduction of different substituents at the 2-position of the 7-fluorobenzoxazole core will significantly impact the photophysical properties of the resulting probes. The following table provides a hypothetical yet representative summary of the expected properties based on known benzoxazole fluorophores.[5][6]
| Probe Type | Expected λ_abs (nm) | Expected λ_em (nm) | Expected Stokes Shift (nm) | Expected Quantum Yield (Φ) | Environmental Sensitivity |
| 2-Anilino Derivative | 350 - 380 | 420 - 480 | 70 - 100 | 0.2 - 0.6 | Moderately sensitive to solvent polarity |
| 2-Pyrenyl Derivative | 340 - 370 | 380 - 450 (monomer) | 40 - 80 | 0.5 - 0.9 | High sensitivity to microenvironment polarity and viscosity |
| 2-(Donor-π-Acceptor) Aryl | 380 - 450 | 480 - 600 | 100 - 150 | 0.3 - 0.8 | Highly sensitive to solvent polarity (solvatochromic) |
Application Protocol: Live-Cell Imaging
Benzoxazole-based probes are excellent candidates for live-cell imaging due to their generally good cell permeability and low cytotoxicity.[7] This protocol provides a general framework for using a custom-synthesized 7-fluorobenzoxazole probe for cellular imaging.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
Synthesized 7-fluorobenzoxazole fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution
-
Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation: Prepare a 1-10 mM stock solution of the fluorescent probe in anhydrous DMSO. Store protected from light at -20°C.
-
Cell Seeding: Seed cells on a suitable imaging dish or coverslip to achieve 50-70% confluency at the time of imaging.
-
Probe Loading: On the day of the experiment, dilute the probe stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically to achieve sufficient signal with minimal background.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will vary depending on the probe and cell type.
-
Washing: Gently remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Immediately image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for your probe.
Causality in Experimental Choices:
-
DMSO Stock Solution: DMSO is a common solvent for organic molecules and aids in their solubilization and cell permeability. Using an anhydrous grade prevents degradation of the probe.
-
Working Concentration: Using the lowest effective concentration of the probe minimizes potential cytotoxicity and off-target effects.
-
Washing Steps: These are crucial for improving the signal-to-noise ratio by removing extracellular and non-specifically bound probe molecules.
-
Imaging Medium: Using a phenol red-free medium can reduce background fluorescence during imaging.
Visualization of Live-Cell Imaging Workflow
Caption: A typical workflow for staining and imaging live cells with a fluorescent probe.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of a new generation of fluorescent probes. Its versatile reactivity allows for the synthesis of a diverse library of probes with tunable photophysical properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and synthesize novel probes for a wide range of applications in cell biology, diagnostics, and drug discovery. Future work in this area could focus on developing probes with enhanced photostability, larger Stokes shifts, and specific targeting moieties for organelles or biomolecules of interest.
References
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Patil, V., et al. (2015). Environment-sensitive benzoxazole based fluorescein derivatives: Synthesis and application to the design of ON–OFF fluorescent chemosensors for microenvironment. ResearchGate. Retrieved from [Link]
- Götz, R., et al. (2014). Fluorogenic probes for live-cell imaging of the cytoskeleton. Nature Methods. Retrieved from [https://www.
-
Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Retrieved from [Link]
-
Abu Jarra, H., et al. (2019). Photophysical properties of some benzoxazole and benzothiazole derivatives. SciSpace. Retrieved from [Link]
-
Sasaki, S., et al. (2012). Environment-sensitive fluorophores with benzothiadiazole and benzoselenadiazole structures as candidate components of a fluorescent polymeric thermometer. PubMed. Retrieved from [Link]
-
Li, J., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Retrieved from [Link]
-
ResearchGate. (2025). Environment-Sensitive Fluorophores with Benzothiadiazole and Benzoselenadiazole Structures as Candidate Components of a Fluorescent Polymeric Thermometer. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of substituted 2-amino benzoxazole derivatives starting from substituted anilines. Retrieved from [Link]
-
Sultan Qaboos University House of Expertise. (2016). Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid. Retrieved from [Link]
-
Bentham Science. (2015). Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]
-
Sharma, A., et al. (2016). Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid. Luminescence. Retrieved from [Link]
-
Kumar, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2016). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
Wiley Analytical Science. (2014). New Fluorescence Probes for Live-Cell Imaging. Retrieved from [Link]
-
ResearchGate. (2025). Live Cell Imaging Methods and Protocols. Retrieved from [Link]
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- 4. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
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- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols: A Guide to the Functionalization of the C2 Position of Benzoxazoles
Abstract: The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, drug development, and materials science. The substituent at the C2 position plays a pivotal role in modulating the biological activity and photophysical properties of these compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the functionalization of the C2 position of benzoxazoles. We will delve into the mechanistic underpinnings of various synthetic strategies, offering field-proven insights to aid in experimental design and execution.
Introduction: The Significance of C2-Functionalized Benzoxazoles
Benzoxazoles are a class of heterocyclic compounds that have garnered significant attention due to their wide-ranging pharmacological activities, including antimicrobial, anti-cancer, anti-inflammatory, and anticonvulsant effects.[1] Their utility also extends to materials science, where they are employed in the development of organic electronics.[1] The ability to selectively introduce a diverse array of functional groups at the C2 position is paramount for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery.
Traditionally, the synthesis of 2-substituted benzoxazoles involved the condensation of 2-aminophenols with carboxylic acids or their derivatives.[2][3] While effective, these methods often require harsh conditions. Modern synthetic organic chemistry has ushered in an era of more sophisticated and versatile methodologies, primarily centered around the direct functionalization of the C2 C-H bond or the cross-coupling of pre-functionalized benzoxazole precursors.[1][4][5] This guide will focus on these contemporary and highly practical approaches.
Strategic Approaches to C2 Functionalization
The choice of synthetic strategy for C2 functionalization depends on several factors, including the desired substituent, the availability of starting materials, and functional group tolerance. The primary strategies can be broadly categorized as follows:
-
Direct C-H Functionalization: This atom-economical approach involves the direct transformation of the C2 C-H bond into a new C-C, C-N, or C-O bond.[1][4][5]
-
Cross-Coupling Reactions: These methods utilize pre-functionalized benzoxazoles (e.g., with a halide or triflate at the C2 position) and a coupling partner to form the desired bond.
-
Radical-Mediated Reactions: These reactions proceed through radical intermediates to introduce alkyl or other groups at the C2 position.
The following sections will provide detailed protocols and mechanistic insights for key reactions within these categories.
Direct C-H Functionalization: The Modern Chemist's Toolkit
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more streamlined and environmentally benign alternative to traditional methods.[4][5]
Palladium-Catalyzed C2-Arylation
Palladium-catalyzed direct arylation is a robust method for forging a C-C bond between the benzoxazole C2 position and an aryl group.[6][7][8]
Protocol 1: Direct C2-Arylation with Aryl Bromides
This protocol describes a copper-catalyzed direct C2-arylation of benzoxazoles with aryl bromides.[9]
Reaction Scheme:
A schematic for the direct C2-arylation of benzoxazole.
Materials:
-
Benzoxazole (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triphenylphosphine (PPh₃) (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add benzoxazole, aryl bromide, CuI, PPh₃, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture to 135 °C in a preheated oil bath.
-
Stir the reaction for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-arylbenzoxazole.
Mechanism Insight: The reaction is believed to proceed through a C-H activation process promoted by the copper catalyst.[9] The base plays a crucial role in facilitating the deprotonation of the C2 position.
Data Summary:
| Entry | Aryl Bromide (Ar-Br) | Yield (%)[9] |
| 1 | 1-bromo-4-tert-butylbenzene | 88 |
| 2 | Bromobenzene | 92 |
| 3 | 2-Bromonaphthalene | 98 |
| 4 | 4-Bromo-fluorobenzene | 78 |
| 5 | 3-Bromopyridine | 85 |
Photoredox-Catalyzed C2-Functionalization
Visible-light photoredox catalysis offers a mild and environmentally friendly approach to C2 functionalization, proceeding through radical intermediates under ambient conditions.[10][11][12][13]
Protocol 2: Visible-Light Mediated C2-Amination
This protocol details the amination of benzoxazoles with secondary amines using an iridium-based photocatalyst.[11][13]
Experimental Workflow:
A workflow for visible-light mediated C2-amination.
Materials:
-
Benzoxazole (1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.5 equiv)
-
N-Chlorosuccinimide (NCS) (1.5 equiv)
-
[Ir(dtbpy)(ppy)₂]PF₆ (photocatalyst) (1 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
In a reaction vial, dissolve the secondary amine in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C and add NCS portion-wise. Stir for 30 minutes to generate the chloroamine in situ.
-
To this mixture, add benzoxazole, triethylamine, and the iridium photocatalyst.
-
Seal the vial and place it approximately 5 cm from a blue LED lamp.
-
Irradiate the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the 2-aminobenzoxazole.
Causality of Experimental Choices: The in situ generation of the chloroamine is crucial for the reaction's success. The photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process, leading to the formation of a nitrogen-centered radical that adds to the benzoxazole ring.[11][13]
Cross-Coupling Reactions of Pre-functionalized Benzoxazoles
When direct C-H functionalization is not feasible, cross-coupling reactions of benzoxazoles bearing a leaving group (e.g., a halogen or triflate) at the C2 position provide a powerful alternative.
Sonogashira Coupling for C2-Alkynylation
The Sonogashira coupling is a reliable method for the synthesis of 2-alkynylbenzoxazoles, which are valuable building blocks in organic synthesis.[14][15][16][17][18] This reaction typically involves the coupling of a terminal alkyne with a 2-halobenzoxazole or a 2-benzoxazolyl thioether.
Protocol 3: Sonogashira Coupling of a 2-Benzoxazolyl Thioether
This protocol describes the synthesis of 2-alkynylbenzoxazoles from 2-thioether derivatives.[14]
Reaction Overview:
A schematic for the Sonogashira coupling of a 2-benzoxazolyl thioether.
Materials:
-
2-(Alkylthio)benzoxazole (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(dppf)Cl₂ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Combine the 2-(alkylthio)benzoxazole, Pd(dppf)Cl₂, and CuI in an oven-dried Schlenk tube.
-
Evacuate and backfill with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at 60 °C for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a short pad of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-alkynylbenzoxazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of a wide range of amines with aryl halides.[19][20][21][22] This reaction is applicable to the synthesis of 2-aminobenzoxazoles from 2-halobenzoxazoles.[11]
Radical-Mediated C2-Alkylation: The Minisci Reaction
The Minisci reaction is a powerful method for the direct alkylation of heteroaromatic compounds via a radical mechanism.[23][24][25] This reaction is particularly useful for introducing alkyl groups that are not readily accessible through other methods.
Protocol 4: Photoredox-Mediated Minisci C2-Alkylation with Alkyl Boronic Acids
This protocol describes a modern variation of the Minisci reaction that utilizes a photocatalyst and alkyl boronic acids as the alkyl source.[26][27]
Materials:
-
Benzoxazole (1.0 equiv)
-
Alkyl boronic acid (1.5 equiv)
-
[Ru(bpy)₃]Cl₂ (photocatalyst) (2 mol%)
-
Acetoxybenziodoxole (oxidant) (1.5 equiv)
-
Trifluoroacetic acid (TFA) (1.0 equiv)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a reaction vial, add benzoxazole, alkyl boronic acid, [Ru(bpy)₃]Cl₂, and acetoxybenziodoxole.
-
Add acetonitrile and trifluoroacetic acid.
-
Degas the mixture by sparging with argon for 15 minutes.
-
Seal the vial and irradiate with a blue LED lamp at room temperature for 12-24 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to afford the 2-alkylbenzoxazole.
Mechanistic Rationale: The photocatalyst, upon excitation, oxidizes the alkyl boronic acid to generate an alkyl radical. This radical then adds to the protonated benzoxazole ring at the C2 position. Subsequent oxidation and deprotonation yield the final product.[26]
Safety and Handling Precautions
-
Inert Atmosphere: Many of the described reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture. The use of an inert atmosphere (argon or nitrogen) and anhydrous solvents is crucial.
-
Reagent Handling: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Pressure: Some reactions may generate pressure upon heating. Ensure that reaction vessels are properly sealed and that appropriate pressure relief measures are in place if necessary.
-
Photocatalysis: When using high-intensity light sources, protect your eyes with appropriate filtered safety glasses.
Conclusion
The C2 functionalization of benzoxazoles is a vibrant area of research with profound implications for drug discovery and materials science. This guide has provided a selection of robust and versatile protocols for the introduction of aryl, amino, alkynyl, and alkyl substituents at this key position. By understanding the underlying mechanisms and the rationale behind the experimental procedures, researchers can confidently apply and adapt these methods to their specific synthetic challenges. The continued development of novel catalytic systems promises to further expand the synthetic toolbox for the derivatization of this important heterocyclic scaffold.
References
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Nakamichi, N.; Kawashita, Y.; Hayashi, M. Direct and Practical Synthesis of 2-Arylbenzoxazoles Promoted by Activated Carbon. Org. Lett.2002 , 4, 3955–3957. [Link]
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Li, Z. et al. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules2024 , 29, 1234. [Link]
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Wang, L. et al. Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate2021 . [Link]
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Al-Blewi, F. F. et al. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. J Enzyme Inhib Med Chem.2016 , 31(sup2), 163-170. [Link]
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Yuen, O. Y. et al. Direct oxidative C-H arylation of benzoxazoles with arylsulfonyl hydrazides promoted by palladium complexes. Tetrahedron Lett.2012 , 53, 5343-5346. [Link]
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Oishi, T. et al. One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein J. Org. Chem.2022 , 18, 1378-1386. [Link]
-
Paun, A. et al. Convenient synthesis of 2-alkynylbenzazoles through Sonogashira cross-coupling reaction between thioethers and terminal alkynes. Tetrahedron Lett.2015 , 56, 4843-4847. [Link]
-
Procter, D. J. et al. C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. Org. Lett.2020 , 22, 3845-3849. [Link]
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Wang, D. et al. Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products. Sci Rep.2016 , 6, 23425. [Link]
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Basak, S.; Dutta, S.; Maiti, D. Accessing C2-Functionalized 1,3-(Benz)azoles through Transition Metal-Catalyzed C-H Activation. Chemistry2021 , 27, 10533-10557. [Link]
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Daugulis, O. et al. Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Org. Lett.2005 , 7, 153-155. [Link]
-
Basak, S.; Dutta, S.; Maiti, D. Accessing C2‐Functionalized 1,3‐(Benz)azoles through Transition Metal‐Catalyzed C−H Activation. Chem. Eur. J.2021 , 27, 10533-10557. [Link]
-
Seregin, I. V.; Gevorgyan, V. Direct Arylation of Oxazole and Benzoxazole with Aryl or Heteroaryl Halides using a Palladium-Diphosphine Catalyst. J. Am. Chem. Soc.2006 , 128, 12050-12051. [Link]
-
Chiong, H. A.; Daugulis, O. Direct arylation of benzothiazoles and benzoxazoles with aryl boronic acids. Org. Lett.2007 , 9, 1449-1451. [Link]
-
Procter, D. J. et al. Recent Advances in Minisci-Type Reactions. Angew. Chem. Int. Ed.2018 , 57, 11770-11824. [Link]
-
Singh, R. et al. Facile Protocols towards C2-Arylated Benzoxazoles using Fe(III)-Catalyzed C(sp2-H) Functionalization and Metal-Free Domino Approach. ChemistrySelect2020 , 5, 1133-1137. [Link]
-
Fu, G. C. et al. C(2)H-ALKYLATION OF (BENZ)OXAZOLES WITH TERTIARY ALKYL CHLORIDES AND BROMIDES UNDER PHOTOINDUCED PALLADIUM CATALYSIS. J. Am. Chem. Soc.2019 , 141, 19493-19498. [Link]
-
Romero, N. A.; Nicewicz, D. A. Photoredox-Catalyzed C–H Functionalization Reactions. Chem. Rev.2016 , 116, 10075-10166. [Link]
-
Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Daugulis, O. et al. Copper-Catalyzed C-H Activation for the Synthesis of Benzoxazoles. J. Org. Chem.2009 , 74, 5446-5449. [Link]
-
Xue, D. et al. Amination of Benzoxazoles by Visible-Light Photoredox Catalysis. Synlett2014 , 25, 2013-2018. [Link]
-
Chen, J.-R. et al. Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine. Chem. Sci.2016 , 7, 5384-5389. [Link]
-
Cravotto, G. et al. Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. Beilstein J. Org. Chem.2021 , 17, 1462-1476. [Link]
-
Nolan, S. P. et al. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics2010 , 29, 589-591. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Gandeepan, P.; Ackermann, L. Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization. ethesis - National Institute of Technology, Rourkela. [Link]
-
Reves, M. et al. Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. Org. Lett.2002 , 4, 2485-2488. [Link]
-
Paun, A. et al. Convenient synthesis of 2-alkynylbenzazoles through Sonogashira cross-coupling reaction between thioethers and terminal alkynes. Tetrahedron Lett.2015 , 56, 4843-4847. [Link]
-
Ismaeel, A.; Apperley, K. Y.; O'Duill, M. L. Direct C–H functionalisation of azoles via Minisci reactions. Org. Biomol. Chem.2024 . [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
-
Ismaeel, A.; Apperley, K. Y.; O'Duill, M. L. Direct C–H functionalisation of azoles via Minisci reactions. Org. Biomol. Chem.2024 . [Link]
-
Sonogashira coupling. In Wikipedia; 2023. [Link]
-
Kappe, C. O. et al. A multistep flow process for the synthesis of highly functionalized benzoxazoles. Org. Lett.2013 , 15, 5758-5761. [Link]
-
Cravotto, G. et al. Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. Beilstein J. Org. Chem.2021 , 17, 1462-1476. [Link]
-
Sonogashira coupling. YouTube. [Link]
-
Heck reaction. In Wikipedia; 2023. [Link]
-
Chen, J.-R. et al. Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine. Chem. Sci.2016 , 7, 5384-5389. [Link]
-
Romero, N. A.; Nicewicz, D. A. Photoredox-Catalyzed C–H Functionalization Reactions. Chem. Rev.2016 , 116, 10075-10166. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. Heck Reaction—State of the Art. Chem. Rev.2000 , 100, 3009-3066. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
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Ackermann, L. et al. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chem. Sci.2014 , 5, 2838-2842. [Link]
-
Various Authors. Functional Materials Review Articles. ResearchGate. [Link]
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Application Note: Protocols for the Synthesis of 2-Aminobenzoxazoles
Abstract: This document provides detailed experimental protocols for the synthesis of 2-aminobenzoxazoles, a crucial heterocyclic scaffold in medicinal chemistry and materials science. We present two robust methodologies: a classical cyclization approach using a safe cyanating agent and a modern, greener, direct C-H amination strategy. Each protocol includes a discussion of the underlying mechanism, step-by-step procedures, safety precautions, and methods for product characterization. This guide is intended for researchers and professionals in organic synthesis and drug development, offering both foundational techniques and advanced insights for producing these valuable compounds.
Introduction: The Significance of the 2-Aminobenzoxazole Core
The 2-aminobenzoxazole motif is a privileged heterocyclic structure renowned for its wide array of biological activities. These compounds are integral to the development of therapeutic agents, acting as inhibitors for various enzymes like proteases and topoisomerase II, and as antagonists for receptors such as the 5-HT3 receptor, which is a target in the treatment of Alzheimer's disease and schizophrenia.[1][2][3] Their applications also extend to materials chemistry and as probes for positron emission tomography (PET).[1][4]
Given their importance, the development of efficient, safe, and scalable synthetic routes is a primary focus in synthetic organic chemistry. Historically, syntheses often involved hazardous reagents like cyanogen bromide (BrCN).[1][4] This application note details a safer alternative to the classical method and introduces a modern, greener protocol that aligns with the principles of sustainable chemistry.
Method 1: Lewis Acid-Catalyzed Cyclization of 2-Aminophenol
This method represents a significant improvement in safety over traditional protocols by replacing the highly toxic cyanogen bromide with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a stable and non-hazardous electrophilic cyanating agent.[1][4][5] The reaction proceeds via an intramolecular cyclization of a 2-aminophenol precursor, activated by a Lewis acid.
Mechanism and Rationale
The reaction is initiated by the activation of the cyano group of NCTS by the Lewis acid, boron trifluoride etherate (BF₃·Et₂O). This coordination enhances the electrophilicity of the cyano carbon. The nucleophilic amino group of the 2-aminophenol then attacks this activated carbon, leading to the elimination of the tosylsulfonamide group. The final step is an intramolecular attack by the adjacent hydroxyl group onto the newly formed imine carbon, followed by tautomerization to yield the aromatic 2-aminobenzoxazole ring system.[1][4]
The choice of BF₃·Et₂O is critical; it is a potent enough Lewis acid to activate the NCTS but is less harsh than alternatives, minimizing side reactions. 1,4-Dioxane is selected as the solvent due to its high boiling point, which is necessary for the reflux conditions, and its ability to dissolve both the polar and non-polar reactants.
Visualizing the Mechanism
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- 4. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-7-fluorobenzo[d]oxazole
Welcome to the technical support center for the synthesis of 2-Chloro-7-fluorobenzo[d]oxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. We will delve into the causality behind experimental choices, providing a framework for logical problem-solving in your laboratory.
Synthetic Strategies: An Overview
The synthesis of this compound is typically not a single-step reaction but a sequence that involves the formation of the benzoxazole core followed by chlorination. The most common and reliable pathway begins with the cyclization of 2-amino-6-fluorophenol to form a stable intermediate, which is then converted to the final chlorinated product. Understanding this pathway is the first step in mastering the synthesis.
Caption: A logical workflow for diagnosing common impurities.
-
Unreacted Intermediate: The most common impurity is the starting material from the chlorination step, 7-fluorobenzo[d]oxazol-2(3H)-one. This indicates an incomplete reaction.
-
Hydrolyzed Product: The 2-chloro group is susceptible to hydrolysis, especially during an aqueous workup, which reverts the product back to 7-fluorobenzo[d]oxazol-2(3H)-one.
-
Ring Chlorination: Although the benzoxazole ring is electron-deficient, harsh conditions (high temperature, prolonged reaction times) can lead to electrophilic chlorination on the benzene ring, resulting in dichlorinated byproducts. The fluorine and oxazole nitrogen atoms direct this substitution, so look for isomers.
Key Parameter Optimization
The chlorination step is often the most critical for overall yield and purity. The choice of chlorinating agent and reaction conditions can have a significant impact.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Rationale |
| Chlorinating Agent | POCl₃ (excess) | PCl₅ (3 eq) | SOCl₂ (excess) | POCl₃ is standard, acting as both reagent and solvent, often giving clean conversions. [1]PCl₅ is more reactive and can sometimes be used at lower temperatures but may lead to more side products. [2]SOCl₂ is generally less effective for this transformation and can lead to decomposition. |
| Temperature | 80 °C | 110 °C (reflux) | 140 °C | 80 °C may be too low for complete conversion. 110 °C is typically the sweet spot for POCl₃. 140 °C significantly increases the risk of decomposition and ring chlorination side reactions. |
| Additive | None | Pyridine (1.1 eq) | DMF (catalytic) | None is the standard procedure. Pyridine can be used to neutralize in-situ generated HCl but can be problematic at high temperatures. [1]Catalytic DMF can form a Vilsmeier-Haack type reagent, potentially lowering the required reaction temperature, but must be used judiciously. [3] |
| Reaction Time | 2 hours | 6 hours | 12 hours | Monitor by TLC. Reaction is often complete within 2-6 hours . Extending to 12 hours unnecessarily increases the risk of side product formation without a significant increase in the yield of the desired product. |
Optimized Experimental Protocol
This protocol is a robust starting point and may require minor adjustments based on your specific laboratory conditions and reagent purity.
Step 1: Synthesis of 7-Fluorobenzo[d]oxazol-2(3H)-one
-
To a stirred solution of 2-amino-6-fluorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of triphosgene (0.4 eq) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product into ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to yield 7-fluorobenzo[d]oxazol-2(3H)-one as a crystalline solid.
Step 2: Synthesis of this compound
-
CAUTION: This step should be performed in a well-ventilated fume hood. Phosphorus oxychloride is corrosive and reacts with moisture.
-
Combine the dried 7-fluorobenzo[d]oxazol-2(3H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Heat the mixture to reflux (approx. 105-110 °C) under a nitrogen atmosphere for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase), taking care to quench the TLC sample carefully.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Allow the ice to melt completely, and a precipitate should form. If the product oils out, add a small amount of an organic solvent like dichloromethane to aid solidification.
-
Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold hexanes.
-
Dry the crude product under vacuum. Further purification can be achieved by column chromatography on silica gel or recrystallization from hexanes or isopropanol.
References
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health (NIH).
- Synthesis routes of Methyl 2-chlorobenzo[d]oxazole-7-carboxylate. Benchchem.
- Process for the preparation of 2-chlorobenzoxazoles. Google Patents.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health (NIH).
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health (NIH).
- Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole. Benchchem.
- Cyanogen Bromide. PubChem.
- Process for preparing 2-chlorobenzoxazoles. Google Patents.
Sources
Technical Support Center: Synthesis of Chlorinated Benzoxazoles
Welcome to the technical support center for the synthesis of chlorinated benzoxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of these important synthetic transformations. As a Senior Application Scientist, I've compiled this resource based on a synthesis of established chemical principles and field-proven troubleshooting strategies. Our goal is to move beyond simple procedural lists and delve into the causality behind common synthetic challenges, providing you with the insights needed to optimize your reactions, minimize side-product formation, and ensure the integrity of your results.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section is designed to be a self-validating system, grounding experimental advice in the fundamental reaction mechanisms at play.
Table of Contents
-
FAQ: Understanding Core Side Reactions
-
What are the most common side reactions in chlorinated benzoxazole synthesis?
-
How does the choice of chlorinating agent impact side product formation?
-
-
Troubleshooting Guide: Addressing Specific Experimental Issues
-
Problem 1: My reaction has stalled, and I'm isolating a stable intermediate instead of my benzoxazole. What is it, and how do I promote cyclization?
-
Problem 2: I'm observing significant amounts of polychlorinated byproducts. How can I improve the selectivity for my desired monochlorinated or dichlorinated product?
-
Problem 3: My reaction mixture is turning into an intractable polymer. What is causing this, and how can it be prevented?
-
Problem 4: I've successfully synthesized my chlorinated benzoxazole, but it's contaminated with isomeric impurities. How can I minimize their formation and purify my product?
-
-
Experimental Protocols
-
Protocol 1: General Method for Monitoring Reaction Progress via TLC
-
Protocol 2: Purification of Chlorinated Benzoxazoles by Column Chromatography
-
-
References
FAQ: Understanding Core Side Reactions
Q1: What are the most common side reactions in chlorinated benzoxazole synthesis?
A1: The synthesis of chlorinated benzoxazoles is susceptible to several competing reaction pathways that can significantly lower the yield and purity of the desired product. The primary side reactions include:
-
Incomplete Cyclization/Schiff Base Formation: In syntheses involving the condensation of a 2-aminophenol with an aldehyde, the intermediate Schiff base (imine) may be stable and fail to undergo the final intramolecular cyclization to form the benzoxazole ring.[1] This is often observed when the reaction conditions are not sufficiently forcing to overcome the activation energy of the cyclization step.
-
Over-chlorination: The benzoxazole ring is susceptible to electrophilic aromatic substitution. Once the initial chlorination has occurred, the ring can be further chlorinated, leading to a mixture of di-, tri-, or even polychlorinated products.[2] The regioselectivity of this process is dictated by the electronic nature of the benzoxazole ring and any existing substituents.
-
Polymerization: Under strongly acidic conditions, which are often used to catalyze benzoxazole formation, the 2-aminophenol starting material or reaction intermediates can be susceptible to polymerization, leading to the formation of intractable tars and a significant loss of material.
-
Formation of Isomeric Byproducts: When performing direct chlorination on the benzoxazole ring, the chlorine can add at various positions on the benzene portion of the molecule, leading to a mixture of regioisomers that can be difficult to separate.[3]
-
Hydrolysis of Reagents and Intermediates: Chlorinating agents are often highly reactive towards water. Trace amounts of moisture in the reaction can lead to the hydrolysis of the chlorinating agent, reducing its efficacy and generating acidic byproducts (like HCl) that can catalyze other side reactions.[4][5]
Q2: How does the choice of chlorinating agent impact side product formation?
A2: The choice of chlorinating agent is critical and directly influences the types and quantities of side products formed. Different agents have varying reactivity, selectivity, and handling requirements.
| Chlorinating Agent | Common Applications & Advantages | Potential Side Reactions & Disadvantages |
| Chlorine Gas (Cl₂) | Direct chlorination of benzoxazole rings.[6] | Difficult to handle, can lead to over-chlorination due to high reactivity. Requires careful control of stoichiometry. |
| Sulfuryl Chloride (SO₂Cl₂) | Used for ring chlorination. | Can also lead to over-chlorination. Decomposes to release SO₂ and Cl₂, requiring appropriate safety measures. |
| N-Chlorosuccinimide (NCS) | Milder chlorinating agent for aromatic rings. | Generally more selective than Cl₂ or SO₂Cl₂, but may require longer reaction times or higher temperatures. Can still produce isomeric mixtures.[7] |
| Phosphorus Pentachloride (PCl₅) | Conversion of benzoxazolin-2-ones to 2-chlorobenzoxazoles.[8] | Highly reactive with water, producing POCl₃ and HCl which can complicate the reaction.[5][9] Can lead to the formation of chlorinated byproducts if not used stoichiometrically. |
| Triphosgene (Bis(trichloromethyl) carbonate) | Solid, safer alternative to phosgene for converting 2-mercaptobenzoxazoles or benzoxazolinones to 2-chlorobenzoxazoles.[8] | Decomposes to phosgene, especially at elevated temperatures, requiring extreme caution.[10] Can react with atmospheric moisture, leading to hydrolysis and reduced efficiency.[4] |
Troubleshooting Guide: Addressing Specific Experimental Issues
Problem 1: My reaction has stalled, and I'm isolating a stable intermediate instead of my benzoxazole. What is it, and how do I promote cyclization?
Causality & Identification:
If you are performing a condensation reaction between a 2-aminophenol and an aldehyde or carboxylic acid derivative, the most likely stable intermediate is the Schiff base (imine) or the N-acylated 2-aminophenol , respectively.[1] This occurs when the initial nucleophilic attack of the amine on the carbonyl group and subsequent dehydration (for aldehydes) or acylation proceeds, but the final intramolecular cyclization of the phenolic hydroxyl group onto the imine or amide carbon is kinetically hindered.
-
Identification: This intermediate can be identified by spectroscopic methods. In the ¹H NMR spectrum, you will likely see the characteristic proton signal of the imine (R-CH=N-) or the amide N-H, alongside the signals for the aromatic protons and the phenolic -OH. The absence of the benzoxazole ring can be confirmed by the lack of its characteristic signals in the ¹H and ¹³C NMR spectra.
Troubleshooting & Resolution:
The key to driving the reaction to completion is to facilitate the intramolecular cyclization step.
-
Increase Reaction Temperature: Often, the cyclization step has a higher activation energy than the initial condensation. Increasing the reaction temperature (e.g., moving from room temperature to reflux) can provide the necessary energy to overcome this barrier.
-
Use of a Dehydrating Agent or Acid Catalyst: For condensations with carboxylic acids, a strong acid catalyst like polyphosphoric acid (PPA) or methanesulfonic acid is often used to promote both the initial acylation and the subsequent dehydrative cyclization.[11][12][13] For aldehyde condensations, a Brønsted or Lewis acid catalyst can activate the imine for nucleophilic attack by the hydroxyl group.[1]
-
Removal of Water: In reactions that produce water as a byproduct (e.g., condensation with aldehydes or carboxylic acids), the removal of water can shift the equilibrium towards the cyclized product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
Diagram: Mechanism of Incomplete Cyclization
Caption: Formation of a stable Schiff base when cyclization energy is insufficient.
Problem 2: I'm observing significant amounts of polychlorinated byproducts. How can I improve the selectivity for my desired monochlorinated or dichlorinated product?
Causality & Identification:
Over-chlorination is a classic example of a consecutive electrophilic aromatic substitution reaction. The benzoxazole ring system is relatively electron-rich, making it susceptible to electrophilic attack. The first chlorine atom added to the ring is typically a deactivating group but is also ortho-, para-directing. This means that while the overall rate of subsequent chlorinations is slower, substitution will be directed to specific positions on the ring, leading to the formation of dichlorinated and trichlorinated species.
-
Identification: A mixture of chlorinated products can often be visualized by TLC as a series of closely spaced spots. GC-MS is an excellent technique for identifying the components of the mixture, as each species will have a distinct molecular ion peak corresponding to the number of chlorine atoms.
Troubleshooting & Resolution:
Controlling the stoichiometry and reactivity of the chlorinating agent is paramount.
-
Control Stoichiometry: Carefully control the molar equivalents of the chlorinating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will favor polychlorination. Consider the slow, dropwise addition of the chlorinating agent to maintain a low instantaneous concentration.
-
Lower the Reaction Temperature: Electrophilic aromatic substitution is highly temperature-dependent. Lowering the reaction temperature will decrease the overall reaction rate, providing a larger kinetic window to stop the reaction after the desired level of chlorination has been achieved.
-
Choose a Milder Chlorinating Agent: If using a highly reactive agent like chlorine gas or sulfuryl chloride, consider switching to a milder alternative such as N-Chlorosuccinimide (NCS). This will provide greater control over the reaction.
-
Monitor the Reaction Closely: Frequently monitor the reaction progress by TLC or GC. Quench the reaction as soon as the desired product is the major component of the mixture, even if some starting material remains, to prevent further chlorination.
Diagram: Over-chlorination Pathway
Caption: Pathway showing the formation of over-chlorinated side products.
Problem 3: My reaction mixture is turning into an intractable polymer. What is causing this, and how can it be prevented?
Causality & Identification:
Polymerization is a significant risk when using 2-aminophenol derivatives, especially under strong acid catalysis. The 2-aminophenol molecule is bifunctional, possessing both a nucleophilic amine and a phenolic ring that can be susceptible to electrophilic attack. Under harsh acidic conditions, protonation can activate the aromatic ring towards electrophilic attack by another protonated 2-aminophenol molecule, initiating a cascade of intermolecular reactions that lead to polymer formation.
-
Identification: This issue is typically obvious, as the reaction mixture will become thick, viscous, and difficult to stir, often changing to a dark, tar-like consistency. The desired product will be absent or present in very low yields upon workup.
Troubleshooting & Resolution:
The key is to use reaction conditions that favor the desired intramolecular cyclization over intermolecular polymerization.
-
Moderate Acidity: Avoid using excessively strong acids or high concentrations of acid catalysts. If possible, use a milder Lewis acid or a solid-supported acid catalyst that can be easily removed.
-
Control Temperature: High temperatures can accelerate polymerization. Maintain the lowest temperature that allows for a reasonable rate of benzoxazole formation.
-
Protecting Groups: In some cases, it may be necessary to protect the amine or hydroxyl group of the 2-aminophenol before carrying out other transformations on the molecule, and then deprotect as a final step to induce cyclization.
-
Order of Addition: Consider adding the acid catalyst slowly to the reaction mixture at a controlled temperature, rather than adding the reactants to the acid. This can help to avoid high local concentrations of activated species.
Problem 4: I've successfully synthesized my chlorinated benzoxazole, but it's contaminated with isomeric impurities. How can I minimize their formation and purify my product?
Causality & Identification:
The formation of regioisomers during the direct chlorination of a benzoxazole or a substituted benzoxazole is governed by the directing effects of the substituents on the aromatic ring. The fused oxazole ring and any existing chloro-substituents will direct the incoming electrophile (Cl⁺) to certain positions. If the electronic and steric directing effects are not highly selective, a mixture of isomers will result. For example, chlorination of benzoxazole can potentially yield 4-, 5-, 6-, and 7-chloro isomers.
-
Identification: Isomeric impurities are often difficult to distinguish by TLC alone. HPLC and GC are powerful techniques for separating and quantifying isomeric mixtures. ¹H NMR can also be very informative, as the coupling patterns of the aromatic protons will be distinct for each isomer.
Troubleshooting & Resolution:
-
To Minimize Formation:
-
Choose a Regioselective Synthesis: The most effective way to avoid isomeric mixtures is to use a synthetic route that builds the chlorinated benzoxazole from a pre-chlorinated starting material. For example, to synthesize 5-chlorobenzoxazole, one would start with 4-chloro-2-aminophenol.[14]
-
Use a Bulky Chlorinating Agent: In some cases, a sterically hindered chlorinating agent may favor substitution at the less hindered positions of the aromatic ring, improving regioselectivity.
-
Optimize Reaction Conditions: Temperature and solvent can influence the isomer ratio. It may be beneficial to screen different conditions to find an optimum for the desired isomer.
-
-
Purification Strategies:
-
Recrystallization: If there is a significant difference in the crystal packing and solubility of the isomers, fractional recrystallization can be an effective purification method. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that selectively crystallize the desired isomer.
-
Column Chromatography: This is the most common method for separating isomeric mixtures. Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial. A shallow solvent gradient is often necessary to achieve good separation. See Protocol 2 for a general procedure.
-
Experimental Protocols
Protocol 1: General Method for Monitoring Reaction Progress via TLC
-
Prepare TLC Plate: Use a silica gel 60 F254 plate. Draw a light pencil line approximately 1 cm from the bottom.
-
Spotting: Dissolve a small amount of your starting material(s) in a suitable solvent (e.g., ethyl acetate) to create a reference spot. Using a capillary tube, spot the starting material on the pencil line. Next, carefully take a small aliquot from your reaction mixture, dilute it with the same solvent, and spot it next to the reference.
-
Elution: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate.
-
Visualization: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new spot (the product) indicates the reaction is progressing.
Protocol 2: Purification of Chlorinated Benzoxazoles by Column Chromatography
-
Slurry Preparation: Concentrate the crude reaction mixture under reduced pressure. Adsorb the crude material onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass chromatography column with silica gel using a suitable eluent (e.g., hexanes) as the slurry solvent.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient will depend on the specific isomers being separated and should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure, desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified chlorinated benzoxazole.
References
-
Organic Syntheses. Procedure for the synthesis of S,S-di(pyridin-2-yl) carbonodithioate. Retrieved from [Link]
- Zhao, Y. et al. (2011). A New Synthesis Method for 2,6-Dichlorobenzoxazole.
- Gautam, M. K. et al. (2022). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(1), 1000-1008.
- da Silva, A. B. F. et al. (2012). Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases. The Journal of Physical Chemistry A, 116(25), 6495-6503.
-
PrepChem.com. Synthesis of 2,6-dichlorobenzoxazole. Retrieved from [Link]
- Reddy, T. J. et al. (2018). One-Pot Synthesis of Substituted Benzoxazoles Using Aminophenols and α-Diazoesters via Annulation of Amide Intermediate Using Co2(CO)8 as a Solid Carbonyl Source. The Journal of Organic Chemistry, 83(21), 13539-13548.
- Patil, P. D. et al. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18513-18521.
- Heiner, C. et al. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development, 21(8), 1148-1153.
- Kasthuri, M. et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry, 84(23), 15555-15565.
- Zhao, Y. (2011). Synthesis of 2,6-dichlorobenzoxazole. Huaxue Shiji, 33(6), 555-557.
- ES2227905T3. PROCEDURE FOR THE PREPARATION OF CHLORINE-BENZOXAZOLES.
- Reddy, T. S. et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.
- El-Sayed, M. A. et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16321.
- Damli, A. et al. (2018). Triphosgene: A versatile reagent in organic synthesis. Tetrahedron, 74(15), 1711-1754.
- Falchi, A. et al. (2018). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry, 14, 2529-2580.
- Payyaula, N. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences, 3(9), 1361-1368.
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Wikipedia. Triphosgene. Retrieved from [Link]
- Siddiqui, S. et al. (2021). Studies on New Schiff Bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation. Oriental Journal of Chemistry, 37(4), 869-877.
-
Wikipedia. Phosphorus pentachloride. Retrieved from [Link]
- WO2006096624A1. Process for the purification of substituted benzoxazole compounds.
- Yoon, N. et al. (2013). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 18(12), 15335-15346.
- EP0083204A2. 2-Aminophenol derivatives and process for their preparation.
- Carriedo, G. A. et al. (2002). The Reaction of Poly(chlorophosphazene)s with p-Aminophenol − Specific Formation of Aminophosphazenes with Terminal OH Groups and Aryloxyphosphazenes with Terminal NH2 Groups. European Journal of Inorganic Chemistry, 2002(6), 1502-1510.
- Panda, S. et al. (2022). Synthesis of site-selective C−H functionalized 2-aryl benzoxazole. Organic & Biomolecular Chemistry, 20(15), 3046-3050.
- Mileski, D. R. et al. (1965). SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES. Journal of Pharmaceutical Sciences, 54(2), 295-298.
- Wang, Y. et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(14), 5488.
-
Quora. What is the mechanism of reaction between phenol and phosphorus pentachloride?. Retrieved from [Link]
- Kumar, S. et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(6), 123-134.
-
Doc Brown's Chemistry. Aromatic chlorination bromination electrophilic substitution. Retrieved from [Link]
- Wang, Y. et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(14), 5488.
- Boger, D. L. (2003). Purification strategies for combinatorial and parallel chemistry. Combinatorial chemistry & high throughput screening, 6(1), 11-27.
- Ghorbani-Vaghei, R. et al. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. RSC Advances, 4(94), 52207-52212.
- Chia, H. Y. et al. (2011). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 7, 1032-1037.
- Kumar, A. et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 11(1), 21629.
- Khan, M. A. et al. (2015). Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds. Asian Journal of Chemistry, 27(11), 4131-4134.
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BYJU'S. Phosphorus Trichloride (PCl3). Retrieved from [Link]
- Sharma, V. et al. (2013). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 3(1), 24-28.
-
Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
- Li, Y. et al. (2021).
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Technical Support Center: Optimizing Coupling Reactions with 2-Chloro-7-fluorobenzo[d]oxazole
Welcome to the technical support center for optimizing cross-coupling reactions with 2-Chloro-7-fluorobenzo[d]oxazole. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The inherent electronic properties of this substrate—namely, the electron-withdrawing nature of the benzoxazole ring and the fluorine substituent, combined with the relative inertness of the C-Cl bond—present unique challenges that require carefully optimized conditions.
This document is structured into two main parts:
-
Frequently Asked Questions (FAQs): Addressing general, high-level questions about strategy and reagent selection.
-
Troubleshooting Guide: A detailed, problem-oriented Q&A section for the most common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
The primary challenge stems from the reactivity of the C-Cl bond. Compared to aryl bromides or iodides, the carbon-chlorine bond is significantly stronger, making the initial oxidative addition step of the catalytic cycle more difficult.[1][2] This substrate is also electron-deficient, which can influence the kinetics of the catalytic cycle.[3] Therefore, successful coupling necessitates the use of highly active catalyst systems, typically involving sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[4][5]
Q2: Which palladium source and ligand should I choose as a starting point?
For most applications involving this aryl chloride, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a specialized phosphine ligand is recommended.
-
For C-C (Suzuki) Couplings: Ligands from the Buchwald family, such as SPhos or XPhos, are excellent starting points. They are designed to promote the challenging oxidative addition of aryl chlorides and facilitate the subsequent steps of the catalytic cycle.[3]
-
For C-N (Buchwald-Hartwig) Couplings: Ligands like XPhos and BrettPhos are highly effective.[6][7] The choice often depends on the specific amine coupling partner.
-
For C-C (Sonogashira) Couplings: While traditional PPh₃ can sometimes work, more robust ligands like P(t-Bu)₃ or NHC-based ligands often provide better results, especially at lower catalyst loadings.[8]
Q3: How critical is solvent and base selection?
Extremely critical.
-
Base: The base plays a crucial role in the transmetalation step (Suzuki) or in deprotonating the amine (Buchwald-Hartwig).[1][9] For Suzuki couplings, inorganic bases like K₃PO₄ or K₂CO₃ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOt-Bu, KOt-Bu, or LiHMDS are required to efficiently deprotonate the amine without competing in side reactions.[6]
-
Solvent: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and THF are widely used.[10] It is imperative that these solvents are anhydrous and thoroughly degassed to prevent catalyst deactivation and competitive hydrolysis of the boronic acid (in Suzuki couplings).
Q4: My starting material, this compound, appears to be degrading under the reaction conditions. What could be the cause?
Benzoxazole rings can be sensitive to certain nucleophiles and strong bases, although they are generally quite stable.[11] If you observe degradation, consider the following:
-
Excessively Strong Base/High Temperature: The combination of a very strong base and high temperature might lead to nucleophilic attack on the benzoxazole ring system. Try using a milder base (e.g., Cs₂CO₃ instead of KOt-Bu if compatible with your reaction) or lowering the reaction temperature.
-
Moisture: Ensure all reagents and solvents are scrupulously dry. Water can lead to unwanted side reactions.
Part 2: Troubleshooting Guide for Specific Reactions
This section provides direct answers to common problems encountered during specific cross-coupling reactions.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
Problem 1: Low or no conversion of this compound.
-
Possible Cause 1: Inactive Catalyst System. The oxidative addition to the C-Cl bond is likely the rate-limiting step.[1]
-
Solution: Switch to a more active ligand. If you are using a simple ligand like PPh₃, it is unlikely to be effective. Use a sterically hindered, electron-rich biarylphosphine ligand such as SPhos or XPhos.[3] Ensure your palladium source is of high quality.
-
-
Possible Cause 2: Inappropriate Base or Solvent. The base is critical for activating the boronic acid in the transmetalation step.
-
Possible Cause 3: Low Reaction Temperature. Aryl chlorides often require more thermal energy to react compared to bromides or iodides.[13]
-
Solution: Increase the reaction temperature, typically to 80-110 °C. If using a low-boiling point solvent like THF, consider switching to toluene or dioxane. Microwave irradiation can also be effective in accelerating the reaction.[14]
-
dot
Caption: Troubleshooting workflow for low Suzuki coupling conversion.
Problem 2: Significant formation of a dehalogenated byproduct (7-fluorobenzo[d]oxazole).
-
Possible Cause: Proto-deboronation of Boronic Acid followed by Reductive Dehalogenation. This can happen if the transmetalation is slow relative to competing pathways. Water and base can promote this side reaction.
-
Solution:
-
Use Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Use freshly opened, anhydrous solvents.
-
Use Boronic Esters: Consider using a pinacol boronate ester (Bpin) derivative of your coupling partner instead of the boronic acid. They are generally more stable to proto-deboronation.
-
Optimize Base: Use the minimum effective amount of base. Sometimes a weaker base like K₂CO₃ can suppress this side reaction, though it may require higher temperatures or longer reaction times.
-
-
Problem 3: Formation of homocoupled biaryl product (from the boronic acid).
-
Possible Cause: Oxygen in the Reaction Mixture. Trace oxygen can promote the oxidative homocoupling of boronic acids.
-
Solution: Improve your degassing procedure. A minimum of three vacuum/inert gas backfill cycles is recommended. Alternatively, sparging the solvent with argon for 20-30 minutes before adding the catalyst and reagents is highly effective.
-
B. Buchwald-Hartwig Amination (C-N Bond Formation)
Problem 1: The reaction is stalled at ~50% conversion, even after extended time.
-
Possible Cause 1: Catalyst Deactivation. The active palladium species can decompose over time, especially at high temperatures.
-
Solution: Switch to a more robust ligand system. Certain ligands are specifically designed to create more stable catalytic complexes.[7] Alternatively, adding a second portion of the catalyst and ligand midway through the reaction can sometimes drive it to completion.
-
-
Possible Cause 2: Insufficiently Strong Base. C-N coupling with aryl chlorides requires a strong base to deprotonate the amine or amine-Pd complex, facilitating the reductive elimination step.[6][10]
-
Solution: If using a weaker base like Cs₂CO₃, switch to a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). Be aware that alkoxide bases are incompatible with some functional groups like esters.[6]
-
Problem 2: A significant amount of hydrodehalogenation (formation of 7-fluorobenzo[d]oxazole) is observed.
-
Possible Cause: β-Hydride Elimination. This is a common side reaction in Buchwald-Hartwig aminations, where a β-hydrogen on the amide ligand is eliminated, leading to the hydrodehalogenated arene and an imine.[9]
-
Solution:
-
Ligand Choice: Use a very bulky ligand (e.g., XPhos). The steric hindrance around the palladium center can disfavor the conformation required for β-hydride elimination and promote the desired reductive elimination.[5]
-
Lower Temperature: If possible, run the reaction at a lower temperature. While this may slow the reaction rate, it can disproportionately suppress the rate of the side reaction.
-
-
C. Sonogashira Coupling (C-C Alkyne Formation)
Problem 1: The reaction yields are low, and I observe a lot of Glaser homocoupling (alkyne-alkyne dimer).
-
Possible Cause 1: Inefficient Palladium Catalysis. If the palladium-catalyzed cycle is slow, the copper-catalyzed Glaser coupling pathway can dominate.[15]
-
Solution:
-
Increase Palladium Catalyst Loading: Try increasing the Pd catalyst loading from 1-2 mol% to 5 mol%.
-
Use a More Active Ligand: Switch from PPh₃ to a more electron-rich and bulky ligand like P(t-Bu)₃.
-
Ensure Anaerobic Conditions: Glaser coupling is often promoted by oxygen. Rigorously degas your solvent and maintain a positive pressure of an inert atmosphere (argon or nitrogen).[8]
-
-
-
Possible Cause 2: Incorrect Pd:Cu Ratio. The synergy between the palladium and copper catalysts is crucial.
-
Solution: A typical ratio is 1:2 of Pd:Cu. If you are using a pre-catalyst like Pd(PPh₃)₂Cl₂, you may not need as much additional copper iodide (CuI). Experiment with lowering the CuI loading (e.g., to 0.5 equivalents of the Pd catalyst).
-
Data & Protocols
Table 1: Recommended Starting Conditions for Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Pd Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Ligand | SPhos (4.4 mol%) or XPhos (4.4 mol%) | XPhos (8 mol%) or BrettPhos (8 mol%) | PPh₃ (4-10 mol%) or P(t-Bu)₃ (4-10 mol%) |
| Base | K₃PO₄ (2.5 equiv) or Cs₂CO₃ (2.5 equiv) | NaOtBu (1.5 equiv) or LHMDS (1.5 equiv) | Et₃N or DIPA (3-5 equiv) |
| Co-catalyst | N/A | N/A | CuI (1-5 mol%) |
| Solvent | Toluene or 1,4-Dioxane/H₂O (10:1) | Toluene or 1,4-Dioxane | Toluene or THF |
| Temperature | 90-110 °C | 90-110 °C | 50-80 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Note: These are starting points and may require optimization for specific coupling partners.
dot
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.044 mmol, 4.4 mol%), and K₃PO₄ (2.5 mmol, 2.5 equiv).
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add anhydrous, degassed toluene (5 mL).
-
Stir the mixture at 100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired product.[16]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 equiv). Note: Add the base in a glovebox if possible.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add a solution of this compound (1.0 mmol, 1 equiv) in anhydrous, degassed toluene (3 mL).
-
Add the desired amine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir vigorously and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, and quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude material by flash column chromatography.[16]
References
- Process for the purification of substituted benzoxazole compounds.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- Buchwald–Hartwig amin
- Benzoxazole synthesis. Organic Chemistry Portal.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- A Comparative Guide to the Reactivity of Bromo- versus Chloro-Benzoxazoles in Cross-Coupling Reactions. Benchchem.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (PDF).
- Sonogashira Coupling. Organic Chemistry Portal.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Sonogashira Coupling. Chemistry LibreTexts.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Developing Ligands for Palladium(II)
- Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. Organic Chemistry Portal.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- Ligand electronic influence in Pd-c
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
- Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction.
- Cross-Coupling Reactions on Azoles with Two and More Heteroatoms.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).
- Failed suzuki coupling, any suggenstions? Reddit.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central (PMC).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. Benchchem.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed Central (PMC).
- Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity.
- Mechano-Induced Synthesis of Polyethylene Glycols α,ω-DiSubstituted with 4-(PAH)
- On water catalyst-free synthesis of benzo[ d ]imidazo[ 2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. uwindsor.ca [uwindsor.ca]
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- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling [organic-chemistry.org]
- 16. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide to Benzoxazole Synthesis from 2-Aminophenols
Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of benzoxazoles from 2-aminophenols. Here, we address common challenges encountered during synthesis in a practical, question-and-answer format, providing in-depth explanations and actionable solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for benzoxazole synthesis from a 2-aminophenol and a carboxylic acid or its derivative?
The synthesis of 2-substituted benzoxazoles from 2-aminophenols is a classic condensation reaction. The process generally involves two key steps:
-
Acylation/Amide Formation: The amino group of the 2-aminophenol nucleophilically attacks the carbonyl carbon of the carboxylic acid (or its more reactive derivative, like an acyl chloride or ester). This forms an N-(2-hydroxyphenyl)amide intermediate.
-
Intramolecular Cyclization and Dehydration: The hydroxyl group of the intermediate then attacks the amide carbonyl carbon in an intramolecular fashion. Subsequent dehydration (loss of a water molecule) leads to the formation of the stable, aromatic benzoxazole ring.[1]
Various catalysts, such as Brønsted or Lewis acids, can be employed to facilitate this transformation, particularly the dehydration step.[2]
Reaction Pathway: Benzoxazole Synthesis
Sources
Technical Support Center: Purification of 2-Chloro-7-fluorobenzo[d]oxazole
Welcome to the technical support center for 2-Chloro-7-fluorobenzo[d]oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and ensure the integrity of your experimental results.
Introduction: The Challenge of Purity
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Achieving high purity of this compound is critical, as even minor impurities can significantly impact the outcomes of biological assays, SAR studies, and material properties. The presence of regioisomers, unreacted starting materials, and reaction byproducts are common hurdles in its synthesis and purification. This guide provides a systematic approach to identifying and removing these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. A common pathway involves the cyclization of 2-amino-6-fluorophenol with a chlorinating agent. Potential impurities include:
-
Unreacted 2-amino-6-fluorophenol: This is a common impurity if the reaction does not go to completion.
-
Regioisomers: If the starting 2-amino-6-fluorophenol contains isomeric impurities (e.g., 2-amino-4-fluorophenol), you may form the corresponding regioisomer, 2-Chloro-5-fluorobenzo[d]oxazole.
-
Byproducts from the chlorinating agent: If reagents like thionyl chloride or phosgene derivatives are used, residual acids or sulfur-containing compounds might be present.
-
Over-chlorinated species: Under harsh chlorination conditions, additional chlorination on the benzene ring can occur.
-
Hydrolysis products: The 2-chloro group can be susceptible to hydrolysis, especially during aqueous workups, leading to the corresponding 2-hydroxybenzoxazole.
Q2: My NMR spectrum shows more aromatic signals than expected. What could be the cause?
A2: The presence of extra aromatic signals strongly suggests the presence of isomeric impurities, most likely a regioisomer such as 2-Chloro-5-fluorobenzo[d]oxazole. These isomers have very similar chemical properties, making them difficult to separate. Careful analysis of coupling constants and chemical shifts in both ¹H and ¹³C NMR is necessary for identification. It is also advisable to re-evaluate the purity of your starting materials.
Q3: I am having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. What can I do?
A3: Co-elution is a common challenge, especially with structurally similar impurities like regioisomers. Here are several strategies to improve separation:
-
Optimize your solvent system: Systematically screen different solvent systems using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate or dichloromethane.[1]
-
Use a shallower gradient: If you are using gradient elution, a shallower gradient can improve resolution between closely eluting compounds.
-
Change the stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a reverse-phase C18 silica.
-
Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) often provides superior resolution.[1]
Q4: My purified product seems to degrade over time. How can I improve its stability?
A4: Halogenated benzoxazoles can be sensitive to light, moisture, and temperature.[1] To improve stability:
-
Store the purified compound in a tightly sealed, amber-colored vial to protect it from light and moisture.
-
Store at low temperatures (-20°C is recommended for long-term storage).
-
Ensure the final product is free of any residual acids from the synthesis or purification process, as these can catalyze degradation.
Troubleshooting Guide: Common Purification Problems and Solutions
This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.
Issue 1: Low Recovery After Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Compound is not eluting from the column | The eluent may be too non-polar. Gradually increase the polarity of the mobile phase. If the compound is very polar, it might be irreversibly adsorbed onto the silica. In this case, consider using a more polar eluent system or a different stationary phase like reverse-phase silica. |
| Compound decomposition on silica gel | Some compounds are sensitive to the acidic nature of silica gel. Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, you can either use a deactivated silica gel (by adding a small amount of triethylamine to the eluent) or switch to a more inert stationary phase like alumina. |
| Product is too soluble in the eluent | If the product is highly soluble even in non-polar solvents, it may elute very quickly with the solvent front. Use a less polar solvent system to achieve better retention and separation. |
Issue 2: Ineffective Purification by Recrystallization
| Potential Cause | Troubleshooting Steps |
| No crystal formation upon cooling | The solution may not be saturated. Try to concentrate the solution by boiling off some of the solvent. If that doesn't work, the chosen solvent may be too good a solvent. A two-solvent system might be necessary. |
| Oiling out instead of crystallization | This happens when the compound's solubility is too high in the hot solvent, and it becomes supersaturated at a temperature above its melting point. Try using a larger volume of solvent, a solvent with a lower boiling point, or a two-solvent system where the second solvent is a poor solvent for your compound. |
| Impurities co-crystallize with the product | This indicates that the chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. Experiment with different solvents or solvent mixtures. Sometimes, multiple recrystallizations are necessary to achieve high purity. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel chromatography. Optimization may be required based on the specific impurity profile.
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or heptane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel bed.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
3. Elution:
-
Start with a non-polar mobile phase (e.g., 100% hexanes).
-
Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient could be from 0% to 20% ethyl acetate in hexanes.
-
Monitor the elution of compounds using TLC.
4. Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Diagram of the Column Chromatography Workflow:
Caption: Workflow for column chromatography purification.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds. The key is to find a suitable solvent or solvent system.
1. Solvent Selection:
-
The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.
-
Common solvents to screen include ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate or acetone/acetonitrile.[2][3]
2. Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
3. Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Diagram of the Recrystallization Troubleshooting Logic:
Caption: Troubleshooting logic for recrystallization.
Analytical Methods for Purity Assessment
Accurate determination of purity is essential. A combination of chromatographic and spectroscopic methods is recommended.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water, or methanol and water, often provides good separation for benzoxazole derivatives. The addition of a small amount of formic acid or acetic acid (e.g., 0.1%) to the mobile phase can improve peak shape for nitrogen-containing heterocycles.
-
Detector: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm) is typically used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
-
Column: A mid-polarity column, such as a DB-624 or similar, is often suitable for halogenated aromatic compounds.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 70°C) to a high final temperature (e.g., 280°C) is used to separate compounds with different boiling points.
-
Detector: A mass spectrometer provides both quantitative data and structural information from the fragmentation pattern. The presence of a chlorine atom will result in a characteristic M+2 isotope pattern for chlorine-containing fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural confirmation and the identification of impurities. For this compound, pay close attention to the aromatic region to identify any isomeric impurities. The fluorine atom will also introduce characteristic splitting patterns in both the ¹H and ¹³C spectra.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
Sources
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-7-fluorobenzo[d]oxazole
Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-7-fluorobenzo[d]oxazole. This resource is designed for researchers, medicinal chemists, and process development professionals engaged in library synthesis and scale-up activities. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure your synthetic campaigns are both successful and efficient.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The synthesis of this compound typically begins with the precursor 2-amino-6-fluorophenol.[1][2][3] From this starting material, two principal routes are commonly employed:
-
Two-Step Synthesis via a 2-Mercaptobenzoxazole Intermediate: This is a robust and widely utilized method. It involves the initial reaction of 2-amino-6-fluorophenol with a carbon disulfide equivalent (e.g., sodium ethylxanthate) to form the corresponding 2-mercaptobenzoxazole. Subsequent chlorination, often with agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), yields the desired 2-chlorobenzoxazole.[4][5]
-
Direct Cyclization and Chlorination: Alternative methods involve the cyclization of 2-amino-6-fluorophenol with a phosgene equivalent to form a benzoxazolin-2-one intermediate. This intermediate is then chlorinated using reagents such as phosphorus pentachloride to give the final product.[6]
Q2: My reaction yield for the formation of the 2-mercaptobenzoxazole intermediate is lower than expected. What are the likely causes?
A2: Low yields in this initial step often trace back to a few critical factors:
-
Purity of 2-amino-6-fluorophenol: The purity of this starting material is paramount. Impurities can interfere with the reaction, leading to side products and incomplete conversion. It is advisable to verify the purity via melting point analysis or spectroscopic methods (¹H NMR, ¹³C NMR) before commencing the synthesis.[7]
-
Reaction Conditions: The reaction of 2-aminophenols with carbon disulfide or its equivalents can be sensitive to temperature and reaction time. Ensure that the temperature is adequately controlled and that the reaction is allowed to proceed to completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Choice of Base and Solvent: The selection of the base and solvent system is crucial for efficient reaction. Potassium hydroxide in ethanol is a common choice, but optimization may be required depending on the specific substrate and scale.
Q3: I am observing the formation of multiple byproducts during the chlorination step. How can I improve the selectivity?
A3: The chlorination of 2-mercaptobenzoxazoles is a key step where selectivity can be an issue. Common side products can arise from over-chlorination or degradation of the starting material or product.
-
Control of Chlorinating Agent Stoichiometry: Carefully controlling the molar equivalents of the chlorinating agent is critical. An excess of thionyl chloride or phosphorus pentachloride can lead to unwanted side reactions.
-
Temperature Management: These reactions are often exothermic. Maintaining a controlled temperature, sometimes requiring initial cooling, can prevent the formation of degradation products.
-
Solvent Selection: The choice of an inert solvent, such as toluene or dichloromethane, can influence the reaction's outcome. The reaction can also be run neat with the 2-chlorobenzoxazole product acting as a solvent for the starting 2-mercaptobenzoxazole.[4]
Q4: The final product, this compound, is difficult to purify. What are the recommended purification strategies?
A4: Purification challenges are common, especially on a larger scale. A multi-step approach is often most effective:
-
Work-up Procedure: A careful aqueous work-up to remove inorganic byproducts is the first step. This may involve washing with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acidic reagents.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be a highly effective method for purification.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography is a standard technique. A gradient elution with a non-polar solvent system (e.g., hexanes and ethyl acetate) is typically effective.[7]
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an excellent method for purification on a larger scale.[4]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Problem 1: Incomplete Conversion of 2-amino-6-fluorophenol
| Symptom | Potential Cause | Troubleshooting Action |
| TLC analysis shows a significant amount of remaining 2-amino-6-fluorophenol. | 1. Insufficient Reaction Time or Temperature: The reaction has not been allowed to proceed to completion. | - Extend the reaction time and continue to monitor by TLC.- Gradually increase the reaction temperature, ensuring it does not exceed the decomposition point of the reactants or products. |
| 2. Inactive Reagents: The carbon disulfide equivalent or the base may have degraded. | - Use freshly opened or properly stored reagents.- Verify the concentration of the base if it is a solution. | |
| 3. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent system. | - Consider a different solvent or a co-solvent system to improve solubility.- Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
Problem 2: Low Yield and/or Purity in the Chlorination Step
| Symptom | Potential Cause | Troubleshooting Action |
| The crude product is a dark, tarry material. | 1. Reaction Temperature Too High: Exothermic reaction led to decomposition. | - Add the chlorinating agent portion-wise or via a dropping funnel to control the rate of addition.- Use an ice bath to maintain a lower reaction temperature, especially during the initial addition. |
| 2. Excess Chlorinating Agent: Over-chlorination or side reactions with the solvent or product. | - Carefully calculate and use the stoichiometric amount of the chlorinating agent.- A slight excess may be necessary, but this should be optimized. | |
| Multiple spots are observed on TLC of the crude product. | 3. Presence of Water: The chlorinating agents are highly reactive with water. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents. |
| 4. Inefficient Work-up: Residual reagents or byproducts are contaminating the product. | - Perform a thorough aqueous wash to remove water-soluble impurities.- Consider a back-extraction to further purify the organic layer. |
Problem 3: Challenges in Scaling Up the Synthesis
| Symptom | Potential Cause | Troubleshooting Action |
| A reaction that works well on a small scale gives a lower yield on a larger scale. | 1. Inefficient Heat Transfer: The larger reaction volume leads to poor temperature control. | - Use a reactor with a larger surface area-to-volume ratio.- Employ mechanical stirring for more efficient mixing and heat distribution. |
| 2. Inefficient Mixing: Inadequate agitation in a larger vessel. | - Switch from magnetic stirring to overhead mechanical stirring. | |
| 3. Reagent Addition Rate: The rate of addition of reagents becomes more critical at a larger scale. | - Use a syringe pump or an addition funnel for controlled, slow addition of critical reagents. |
III. Experimental Protocols & Data
Protocol 1: Synthesis of 7-Fluoro-2-mercaptobenzo[d]oxazole
This protocol outlines a standard procedure for the synthesis of the key intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-6-fluorophenol | 127.12 | 10.0 g | 0.0786 |
| Potassium Hydroxide | 56.11 | 5.3 g | 0.0945 |
| Carbon Disulfide | 76.14 | 6.0 mL | 0.0945 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 100 mL | - |
| Acetic Acid (glacial) | 60.05 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in ethanol.
-
Add 2-amino-6-fluorophenol to the solution and stir until it is completely dissolved.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidify the solution with glacial acetic acid until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-fluoro-2-mercaptobenzo[d]oxazole.
Protocol 2: Synthesis of this compound
This protocol describes the chlorination of the 2-mercaptobenzoxazole intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-Fluoro-2-mercaptobenzo[d]oxazole | 169.18 | 5.0 g | 0.0295 |
| Thionyl Chloride (SOCl₂) | 118.97 | 10 mL | 0.137 |
| Toluene (anhydrous) | 92.14 | 50 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | (catalyst) |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-fluoro-2-mercaptobenzo[d]oxazole in anhydrous toluene.
-
Add a catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (SO₂ and HCl) and by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully evaporate the solvent and excess thionyl chloride under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexanes/ethyl acetate).
IV. Visualizing the Synthetic Pathway and Troubleshooting
Synthetic Workflow
Caption: Overall synthetic scheme for this compound.
Troubleshooting Decision Tree: Low Yield in Chlorination
Caption: Decision tree for troubleshooting low yields in the chlorination step.
V. References
-
Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry, 79(13), 6310–6314. Available at: [Link]
-
Li, W., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(3), 993. Available at: [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24093-24111. Available at: [Link]
-
Kim, S., et al. (2016). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry, 14(3), 860-866. Available at: [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]
-
Google Patents. (1985). Process for preparing 2-chlorobenzoxazoles. (US4517370A). Available at:
-
Krasavin, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19035-19044. Available at: [Link]
-
Google Patents. (1987). Process for the preparation of 2-chlorobenzoxazoles. (US4714766A). Available at:
-
Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21598. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2-chlorobenzoxazole. Retrieved from [Link]
-
Krasavin, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
-
Google Patents. (1996). Process for preparing 2-chloro-benzothiazoles or 2-chloro-benzoxazoles. (US5502201A). Available at:
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ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-6-fluorophenol. Retrieved from [Link]
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Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for 2-Chloro-7-fluorobenzo[d]oxazole Cross-Coupling
Welcome to the technical support center for cross-coupling reactions involving 2-Chloro-7-fluorobenzo[d]oxazole. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable troubleshooting advice, and robust starting protocols for this challenging substrate.
Introduction to the Substrate
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling. The C2-chloro group is an unactivated C(sp²)-Cl bond, which is inherently less reactive than its bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle kinetically demanding.[1] Furthermore, the benzoxazole ring system is electron-deficient, and the presence of a fluorine atom at the C7 position further withdraws electron density. While this electronic effect can sometimes accelerate oxidative addition, it also makes the heterocyclic ring susceptible to nucleophilic attack or decomposition under harsh conditions.
This guide will help you navigate these challenges to achieve efficient and reliable cross-coupling outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical Q&A format.
Q1: My Suzuki-Miyaura coupling reaction is giving low yield or has stalled completely. What are the likely causes and how can I improve it?
Answer:
Low conversion in the Suzuki coupling of this compound is a common issue, typically stemming from inefficient oxidative addition or catalyst deactivation. Here is a systematic approach to troubleshooting:
1. Catalyst and Ligand Choice is Critical: The C2-Cl bond on the electron-deficient benzoxazole core requires a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ are often ineffective.
-
Recommended Catalyst Systems: Use modern palladium pre-catalysts that efficiently generate the active Pd(0) species.[2] Buchwald G3 or G4 palladacycles are excellent starting points.[2]
-
Ligand Selection: Electron-rich, sterically hindered biaryl phosphine ligands are essential. They promote the difficult oxidative addition and stabilize the catalytic species. Start with ligands like SPhos, XPhos, or RuPhos.
2. Evaluate Reaction Parameters:
-
Base: The choice of base is crucial. A strong, non-nucleophilic base is often required. K₃PO₄ or Cs₂CO₃ are generally more effective than weaker bases like K₂CO₃ for challenging chloride couplings.
-
Solvent: Aprotic polar solvents are preferred.[1] Toluene, 1,4-dioxane, or THF are common choices that work well for Suzuki reactions.[3] Ensure the solvent is anhydrous and rigorously degassed to prevent catalyst poisoning by oxygen.[3]
-
Temperature: Due to the inertness of the C-Cl bond, elevated temperatures (80-110 °C) are typically necessary.[1] Microwave heating can sometimes accelerate the reaction and improve yields.[4]
3. Common Pitfalls & Solutions:
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation or homocoupling.[3] Using a boronic acid pinacol ester can enhance stability.[3] Adding a small amount of water can sometimes be beneficial, but start with anhydrous conditions.
-
Impure Reagents: Ensure all reagents, especially the solvent and base, are pure and dry.[2] Impurities can deactivate the palladium catalyst.
Troubleshooting Flowchart for Low Suzuki Coupling Yield
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Q2: I am attempting a Buchwald-Hartwig amination and observing significant decomposition of the starting material. What's going wrong?
Answer:
The benzoxazole core is sensitive to strong bases, which are required for the Buchwald-Hartwig amination. The key is to find a balance where the catalyst is active, but the substrate remains stable.
-
Base Selection is Key: While strong bases like NaOt-Bu or KOt-Bu are standard for aminations, they can attack the benzoxazole ring.
-
Solution: Consider using a weaker, yet still effective, base like LiHMDS or K₃PO₄. While the reaction may be slower, it can preserve the integrity of your starting material.[5]
-
-
Ligand Choice Influences Stability: The ligand not only affects catalytic activity but also the overall reaction environment.
-
Solution: Highly hindered ligands like XPhos or BrettPhos can create a protective steric shield around the palladium center, which can sometimes mitigate substrate decomposition pathways.
-
-
Temperature Control: High temperatures exacerbate decomposition.
-
Solution: If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. This is often feasible with a highly active catalyst system.
-
Q3: For a Sonogashira coupling, my reaction is sluggish and I see alkyne homocoupling (Glaser coupling). How can I fix this?
Answer:
This is a classic Sonogashira problem, especially with unreactive chlorides. It indicates that the copper-catalyzed alkyne activation pathway is outpacing the palladium-catalyzed cross-coupling.[6][7]
-
Optimize the Pd/Cu Ratio: The balance between the palladium and copper catalysts is crucial.
-
Solution: Reduce the copper(I) salt (e.g., CuI) loading. You can often go as low as 0.5 mol% CuI relative to your substrate. In some cases, "copper-free" Sonogashira conditions using a palladium catalyst and an amine base/solvent (like Et₃N or piperidine) can completely eliminate Glaser coupling.
-
-
Boost Palladium Catalyst Activity: A more active palladium catalyst will speed up the rate-determining oxidative addition step, allowing it to "catch up" with the copper cycle.
-
Base and Solvent: The choice of amine base is important.
-
Solution: A bulky amine base like diisopropylethylamine (DIPEA) can sometimes suppress Glaser coupling more effectively than less hindered amines like triethylamine.
-
Frequently Asked Questions (FAQs)
Q: What is the best "go-to" catalyst system for general cross-coupling with this compound?
A: There is no single "magic bullet," but a highly reliable starting point for most cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) with this substrate is a combination of a G3 or G4 Buchwald Palladacycle Precatalyst and a sterically hindered biaryl phosphine ligand .
| Component | Recommendation | Rationale |
| Pd Source | XPhos Pd G3 or SPhos Pd G4 | These are air-stable pre-catalysts that reliably generate the active LPd(0) species in solution, leading to reproducible results.[2] |
| Ligand | XPhos or SPhos | These ligands possess the high electron-donating ability and steric bulk required to facilitate oxidative addition into the strong C-Cl bond.[4] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that are effective for C-Cl activation without promoting significant substrate degradation. |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents with a high boiling point suitable for the required reaction temperatures. Must be anhydrous and degassed.[3] |
Q: How does the 7-fluoro substituent affect the reactivity compared to a non-fluorinated 2-chlorobenzoxazole?
A: The fluorine atom is a strongly electron-withdrawing group. This has two main competing effects:
-
Activation of the C-Cl Bond: The inductive electron withdrawal by fluorine makes the C2 carbon more electrophilic. This generally makes the C-Cl bond more susceptible to oxidative addition by the Pd(0) catalyst, which is the rate-limiting step for aryl chlorides.[1]
-
Increased Ring Sensitivity: The overall electron-deficient nature of the aromatic system makes the benzoxazole ring more vulnerable to nucleophilic attack by strong bases or other nucleophiles present in the reaction, potentially leading to side reactions or decomposition.
In practice, the activating effect often outweighs the negative effect, but it necessitates careful selection of milder bases and reaction conditions where possible.
Q: Can I use a Nickel catalyst as a more cost-effective alternative to Palladium?
A: Yes, nickel catalysis is a viable and increasingly popular alternative for cross-coupling of aryl chlorides. Nickel catalysts are generally less expensive and can be highly effective for activating stubborn C-Cl bonds.
-
Advantages: Lower cost, high reactivity for C-Cl bonds.
-
Disadvantages: Nickel catalysts are often more sensitive to air and moisture, requiring stricter inert atmosphere techniques. The mechanisms can be more complex, sometimes involving single-electron transfer (SET) pathways, which can lead to different side products.
-
Recommended Systems: A common starting point would be NiCl₂ in combination with a phosphine ligand (e.g., PPh₃ or PCy₃) or an NHC ligand (e.g., IPr), often with a stoichiometric reductant like zinc or manganese powder.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for experimentation.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv), finely ground and dried
-
Anhydrous, degassed Toluene (0.1-0.2 M concentration relative to substrate)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Seal the vial with a PTFE-lined cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene via syringe.
-
Place the vial in a preheated oil bath or heating block at 100-110 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle
Caption: A simplified Pd(0)/Pd(II) catalytic cycle for Suzuki coupling.
References
-
Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Wang, J-D., et al. Amination of Benzoxazoles by Visible-Light Photoredox Catalysis. University of Liverpool IT Services. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Kim, G., et al. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
Kim, G., et al. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Magano, J., & Dunetz, J. R. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organ, M. G. Synthesis, Activation and Catalytic Activity of N-Heterocyclic Carbene Bearing Palladium Catalysts. ResearchGate. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Bedford, R. B. Palladacyclic catalysts in C-C and C-heteroatom bond-forming reactions. Semantic Scholar. [Link]
-
NROER. Sonogashira Coupling. YouTube. [Link]
-
Balaraman, K., & Varghese, B. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Li, B., et al. Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. [Link]
-
Fleck, C., et al. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Billingsley, K. L., & Buchwald, S. L. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. PMC - NIH. [Link]
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Donnini, S., et al. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. [Link]
-
Li, A., et al. Structural Reassignment of Covalent Organic Framework-Supported Palladium Species: Heterogenized Palladacycles as Efficient Catalysts for Sustainable C–H Activation. ACS Central Science. [Link]
-
Chen, J., et al. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. [Link]
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Wang, J., et al. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH. [Link]
-
Kumar, K., et al. Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]
-
Kakkar, S., & Narasimhan, B. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
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- 9. mdpi.com [mdpi.com]
Preventing decomposition of 2-Chloro-7-fluorobenzo[d]oxazole during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Chloro-7-fluorobenzo[d]oxazole. This guide is designed to provide in-depth, practical solutions to common challenges encountered when working with this versatile but sensitive reagent. By understanding the underlying chemical principles, you can proactively prevent decomposition and ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is turning dark, and I'm seeing multiple spots on my TLC. What is the likely cause?
A1: A dark reaction color and multiple TLC spots are classic indicators of decomposition. The primary culprit is often the instability of the benzoxazole ring, especially under harsh reaction conditions. The oxazole ring system has lower aromatic stability compared to analogous thiazole and imidazole rings, making it susceptible to hydrolysis.[1][2] This decomposition can be catalyzed by strong acids or bases, and accelerated by heat. The 2-chloro substituent makes the C2 position highly electrophilic, and attack by nucleophiles—including water or strong bases—can initiate ring-opening.
Q2: I am performing a nucleophilic aromatic substitution (SNA_r_) on the 2-chloro position. Why am I getting low yields and observing starting material decomposition?
A2: While the 2-chloro position is activated for SNAr, the reaction conditions must be carefully controlled. Common pitfalls include:
-
Base-Mediated Decomposition: Many SNAr reactions require a base to neutralize the HCl generated. However, strong, nucleophilic bases (e.g., NaOH, KOH, or even primary/secondary amines) can directly attack the electrophilic C2 position, leading to unwanted side products or ring cleavage, rather than just deprotonating your nucleophile.[3][4]
-
High Temperatures: While thermal energy is often required to overcome the activation barrier, prolonged heating can promote decomposition pathways.[1] It is a delicate balance between achieving the desired reaction rate and minimizing degradation.
-
Solvent Choice: Protic solvents, especially in the presence of a base, can participate in solvolysis, leading to the formation of the 2-hydroxybenzoxazole derivative, which may undergo further decomposition.
Q3: What are the primary decomposition products I should be looking for?
A3: The most common decomposition pathway is hydrolysis, which leads to ring opening. The initial product is typically a 2-acetamidophenol derivative.[2] Depending on the reaction conditions, this intermediate can be further hydrolyzed to the corresponding 2-aminophenol. Monitoring your reaction by LC-MS for the appearance of masses corresponding to these species can confirm if decomposition is occurring.
Troubleshooting Guide: Preventing Decomposition in Nucleophilic Aromatic Substitution (SNAr)
This section provides a systematic approach to troubleshooting and preventing the decomposition of this compound during SNAr reactions.
Symptom: Low yield, multiple byproducts, dark coloration.
This is the most common issue. The following workflow will help you diagnose and solve the problem.
Caption: Troubleshooting workflow for SNAr reactions.
Detailed Protocols and Explanations
The most crucial parameter to control is the choice of base. The ideal base should be strong enough to deprotonate your nucleophile (if necessary) or act as an acid scavenger, but it must be non-nucleophilic to avoid direct attack on the benzoxazole ring.
Why it matters: Standard inorganic bases like NaOH or K₂CO₃ can have sufficient nucleophilicity to attack the C2 position. Even some amine bases like triethylamine, while often used, can be problematic in sensitive systems. The key is to use a base that is sterically hindered, making it a poor nucleophile but an effective proton acceptor.[5][6]
Recommended Bases:
| Base | Class | pKₐH (in MeCN) | Key Characteristics |
| DIPEA (Hünig's Base) | Hindered Amine | ~18 | Excellent acid scavenger, low nucleophilicity due to steric bulk. |
| DBU | Amidine | 24.33 | Very strong, non-nucleophilic base. Ideal for deprotonating alcohols or amines. |
| Proton Sponge® | Naphthalene Diamine | 18.29 | Extremely strong, highly hindered, non-nucleophilic proton trap. |
| t-BuOK (in some cases) | Metal Alkoxide | ~26-32 | A strong, hindered base. Use with caution as it can be nucleophilic under certain conditions. Best used with bulky nucleophiles. |
Experimental Protocol: Base Screening
-
Set up four parallel reactions in small vials under an inert atmosphere (N₂ or Ar).
-
To each vial, add this compound (1 equiv), your nucleophile (1.1 equiv), and a dry, aprotic solvent (e.g., DMF or THF).
-
To each vial, add a different base (1.5 equiv): (a) K₂CO₃ (control), (b) DIPEA, (c) DBU, (d) t-BuOK.
-
Stir all reactions at room temperature.
-
Monitor by TLC or LC-MS every hour for 4 hours. Compare the rate of product formation versus the formation of decomposition products.
Decomposition is an activated process, meaning its rate increases with temperature. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is essential.
Experimental Protocol: Temperature Screening
-
Using the optimal base identified above, set up three identical reactions.
-
Run the reactions at three different temperatures: Room Temperature (~25 °C), 0 °C (ice bath), and -78 °C (dry ice/acetone bath).
-
Allow the reactions to proceed for a longer period (e.g., 12-24 hours) to compensate for the lower temperature.
-
Monitor for product formation and decomposition. You may find that a reaction at 0 °C gives a clean product profile over 12 hours, whereas the room temperature reaction shows significant decomposition in the same timeframe.
The presence of water can lead to hydrolysis of the benzoxazole ring.[1] Therefore, using anhydrous solvents and maintaining an inert atmosphere is critical.
Recommended Solvents:
-
Aprotic Polar: DMF, DMAc, NMP (use with caution, can be difficult to remove).
-
Aprotic Ethereal: THF, Dioxane.
-
Aprotic Nonpolar: Toluene, Xylene.
Experimental Protocol: Ensuring Anhydrous Conditions
-
Always use freshly distilled solvents or solvents from a commercial drying system (e.g., a solvent still or a column-based system).
-
Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Assemble the reaction apparatus while flushing with an inert gas. Use septa and needles for reagent addition rather than opening the flask to the atmosphere.
Analytical Methods for Monitoring Decomposition
Proactive monitoring is key to successful reaction optimization.
| Method | What it Tells You | Implementation |
| TLC | Quick, qualitative assessment of reaction progress. Shows consumption of starting material and formation of new spots (products and byproducts). | Co-spot your reaction mixture with the starting material. A clean reaction will show the starting material spot disappearing as one major product spot appears. Multiple new spots indicate problems. |
| LC-MS | Quantitative data on the ratio of product to starting material and byproducts. Provides mass information to help identify decomposition products (e.g., hydrolyzed species). | A crucial tool. Set up a method to resolve your starting material and expected product. Look for masses corresponding to potential hydrolysis products. |
| ¹H NMR | Can be used on the crude reaction mixture to check for the presence of characteristic signals of the starting material, product, and potential byproducts. | A quick NMR of an aliquot can reveal the complexity of the mixture and help quantify the conversion if an internal standard is used. |
Preventative Strategies for Reaction Design
Beyond troubleshooting, designing your experiment to favor the desired outcome from the start is the most efficient approach.
Caption: A preventative workflow for robust reaction design.
By implementing these strategies, researchers can significantly improve the success rate of reactions involving the sensitive this compound scaffold, leading to higher yields, cleaner reaction profiles, and more reliable outcomes in drug discovery and development programs.
References
-
Holmes, G. A., Rice, K. D., & Snyder, C. R. (2006). Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure. ResearchGate. [Link]
-
Kumar, A. (Year N/A). Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. Asian Journal of Chemistry. [Link]
-
(Author N/A). (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
(Author N/A). (Date N/A). Nucleophilic Substitution Reactions. Course Hero. [Link]
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(Author N/A). (Date N/A). Nucleophilic Substitution Reactions. University of Calicut. [Link]
-
Jackson, J. A., et al. (1972). Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate. [Link]
-
PubChem. (Date N/A). 2-Chlorobenzoxazole. PubChem. [Link]
-
MDPI. (2023). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. MDPI. [Link]
-
National Center for Biotechnology Information. (Date N/A). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link]
-
Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]
-
(Author N/A). (Date N/A). Alkyl Halides and Nucleophilic Substitution. Cengage. [Link]
- Google Patents. (Date N/A). US4714766A - Process for the preparation of 2-chlorobenzoxazoles.
- Google Patents. (Date N/A). US4517370A - Process for preparing 2-chlorobenzoxazoles.
-
Chemistry LibreTexts. (2026). Non-nucleophilic Brønsted-Lowry Superbases. Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. (Date N/A). Intermolecular Sp3C-H Metalation of Non-Nucleophilic Brønsted Bases Using Simple Lewis Acids. PMC. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central. [Link]
-
PubMed. (Date N/A). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]
-
ResearchGate. (2025). LC Stability Studies of Voriconazole and Structural Elucidation of Its Major Degradation Product. ResearchGate. [Link]
-
MDPI. (Date N/A). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]
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National Center for Biotechnology Information. (Date N/A). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]
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National Center for Biotechnology Information. (Date N/A). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. PMC. [Link]
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Validation & Comparative
A Comparative Analysis of Nucleophilic Aromatic Substitution Reactivity: 2-Chloro-7-fluorobenzo[d]oxazole versus 2,7-dichlorobenzoxazole
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, benzoxazole derivatives are recognized as "privileged scaffolds" due to their prevalence in a wide array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The strategic functionalization of the benzoxazole core is paramount in modulating the pharmacological profile of these molecules. A key transformation in this regard is nucleophilic aromatic substitution (SNAr), a powerful tool for introducing diverse functionalities. This guide provides an in-depth, objective comparison of the reactivity of two key benzoxazole intermediates, 2-Chloro-7-fluorobenzo[d]oxazole and 2,7-dichlorobenzoxazole, in SNAr reactions, supported by established chemical principles and experimental data from analogous systems.
Executive Summary of Reactivity
The central thesis of this guide is that This compound exhibits significantly higher reactivity towards nucleophilic aromatic substitution at the C-2 position compared to its counterpart, 2,7-dichlorobenzoxazole. This enhanced reactivity is primarily governed by the superior electron-withdrawing inductive effect of the fluorine atom at the C-7 position, which more effectively stabilizes the key intermediate of the SNAr reaction. This heightened reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields in synthetic applications.
The Underlying Principles: A Mechanistic Deep Dive into SNAr
Nucleophilic aromatic substitution on electron-deficient heterocyclic systems like benzoxazoles typically proceeds via a two-step addition-elimination mechanism.[3] Understanding this mechanism is crucial to appreciating the differential reactivity of our two compounds of interest.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile at the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine atom at the C-2 position). This is the rate-determining step of the reaction and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3]
-
Elimination of the Leaving Group: In a subsequent, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group (chloride).
The stability of the Meisenheimer complex is the most critical factor influencing the rate of the SNAr reaction.[4] Electron-withdrawing groups on the aromatic ring, particularly at positions ortho and para to the site of substitution, enhance the reaction rate by delocalizing and stabilizing the negative charge of the intermediate.
Figure 1: Generalized workflow for the two-step addition-elimination mechanism of nucleophilic aromatic substitution (SNAr) on a 2-halobenzoxazole.
Head-to-Head Comparison: Fluorine vs. Chlorine at the C-7 Position
The key structural difference between this compound and 2,7-dichlorobenzoxazole is the nature of the halogen at the C-7 position. While both fluorine and chlorine are electron-withdrawing, their electronic effects differ significantly, leading to the observed disparity in reactivity.
Electronic Effects:
-
Inductive Effect (-I): This is the through-bond polarization caused by the difference in electronegativity between atoms. Fluorine is the most electronegative element, and thus, it exerts a much stronger electron-withdrawing inductive effect than chlorine.[5][6] This potent -I effect of the C-7 fluorine in this compound significantly withdraws electron density from the benzene ring, making the C-2 carbon more electrophilic and, crucially, providing greater stabilization to the negatively charged Meisenheimer complex formed during the rate-determining step.
-
Mesomeric (Resonance) Effect (+M): Both fluorine and chlorine possess lone pairs of electrons that can be donated to the aromatic π-system. This electron-donating resonance effect opposes the inductive effect. For halogens, the +M effect generally decreases down the group. However, the inductive effect is the dominant factor in determining the overall electron-withdrawing character of halogens in SNAr reactions.[7]
Therefore, the much stronger -I effect of fluorine at the C-7 position in this compound leads to a more stabilized Meisenheimer intermediate compared to that formed from 2,7-dichlorobenzoxazole. This lower activation energy for the rate-determining step results in a faster reaction rate.
Figure 2: Logical relationship illustrating the influence of the C-7 halogen's inductive effect on the SNAr reactivity of the two benzoxazole derivatives.
Quantitative Data from Analogous Systems
| Substrate | Nucleophile | Solvent | Relative Rate Constant (kF/kCl) |
| 1-X-2,4-dinitrobenzene | Piperidine | Methanol | 3300 |
| 1-X-2,4-dinitrobenzene | Aniline | Ethanol | 192 |
| 1-X-2,4-dinitrobenzene | Methoxide | Methanol | 235 |
Table 1: Relative rate constants for the reaction of 1-fluoro-2,4-dinitrobenzene (kF) versus 1-chloro-2,4-dinitrobenzene (kCl) with various nucleophiles.[8] This data, compiled from various sources, is for comparative purposes and illustrates the significant rate enhancement observed with the fluoro-substituted analog.
The data unequivocally shows that the fluoro-substituted compound is orders of magnitude more reactive than its chloro-substituted counterpart. This principle is directly applicable to the benzoxazole system , where the C-7 fluoro substituent is expected to confer a similar rate enhancement compared to the C-7 chloro substituent.
Experimental Protocols
Below are representative, step-by-step methodologies for the synthesis of the starting materials and for a comparative reactivity study.
Synthesis of 2,7-dichlorobenzoxazole
A common route to 2,7-dichlorobenzoxazole involves the chlorination of a benzoxazolin-2-one precursor followed by reaction with a chlorinating agent like phosphorus pentachloride.[1][2]
Step 1: Synthesis of 6-chlorobenzoxazolin-2-one
-
Suspend 2-aminophenol (1 mole) and urea (1.05 moles) in o-dichlorophenol.
-
Heat the suspension to 150-160 °C under a nitrogen atmosphere for 3 hours.
-
Distill off a portion of the solvent under reduced pressure.
-
Add fresh o-dichlorobenzene and cool the mixture to 110 °C.
-
Bubble chlorine gas (1.1 moles) through the solution over 1-2 hours.
Step 2: Synthesis of 2,6-dichlorobenzoxazole (as an example of a dichlorinated benzoxazole)
-
To a solution of 6-chlorobenzoxazolone (0.1 mol) in toluene (250 ml), add phosphorus pentachloride (25 g), polyphosphoric acid (0.5 g), and ferric chloride (0.5 g).
-
Heat the mixture to 60 °C with stirring for 30 minutes.
-
Upon completion, the reaction is worked up to yield 2,6-dichlorobenzoxazole. A similar procedure can be adapted for the 2,7-dichloro isomer starting from the appropriate aminophenol.[5]
Synthesis of this compound
The synthesis of this compound would typically start from 2-amino-6-fluorophenol, which would undergo cyclization and subsequent chlorination at the 2-position. A general procedure for the synthesis of 2-chlorobenzoxazoles from 2-mercaptobenzoxazoles is also well-established.
A Plausible Synthetic Route:
-
Cyclization: React 2-amino-6-fluorophenol with a suitable C1 source (e.g., phosgene or a phosgene equivalent) to form 7-fluorobenzo[d]oxazol-2(3H)-one.
-
Chlorination: Treat the resulting 7-fluorobenzo[d]oxazol-2(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield this compound.
Comparative Reactivity Study: A Kinetic Experiment
To empirically validate the predicted difference in reactivity, a competitive kinetic experiment can be designed. A common method involves reacting an equimolar mixture of the two benzoxazole substrates with a limiting amount of a nucleophile and monitoring the product distribution over time using techniques like GC-MS or ¹H NMR spectroscopy.
Protocol: Competitive SNAr Reaction with Piperidine
-
Reaction Setup: In a reaction vial, dissolve this compound (0.5 mmol) and 2,7-dichlorobenzoxazole (0.5 mmol) in a suitable solvent (e.g., DMSO or DMF, 5 mL).
-
Initiation: Add piperidine (0.25 mmol, 0.5 equivalents) to the solution at a controlled temperature (e.g., 80 °C).
-
Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture, quench with a suitable acid, and analyze the product ratio by GC-MS.
-
Data Analysis: The ratio of the 2-(piperidin-1-yl)-7-fluorobenzo[d]oxazole to 2-(piperidin-1-yl)-7-chlorobenzo[d]oxazole will provide a direct measure of the relative reactivity of the two starting materials.
Figure 3: A typical experimental workflow for a comparative kinetic analysis of the SNAr reactivity of the two benzoxazole derivatives.
Spectroscopic Characterization: A Guide to ¹H and ¹³C NMR
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for our two compounds of interest, based on established data for similar benzoxazole structures.
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton | This compound (Predicted δ, ppm) | 2,7-dichlorobenzoxazole (Predicted δ, ppm) | Multiplicity |
| H-4 | ~7.3-7.5 | ~7.4-7.6 | d |
| H-5 | ~7.1-7.3 | ~7.2-7.4 | t |
| H-6 | ~7.0-7.2 | ~7.3-7.5 | d |
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | This compound (Predicted δ, ppm) | 2,7-dichlorobenzoxazole (Predicted δ, ppm) |
| C-2 | ~152-155 | ~152-155 |
| C-3a | ~148-151 | ~148-151 |
| C-4 | ~115-118 | ~125-128 |
| C-5 | ~123-126 | ~124-127 |
| C-6 | ~112-115 (with C-F coupling) | ~128-131 |
| C-7 | ~158-162 (with C-F coupling) | ~130-133 |
| C-7a | ~138-141 | ~139-142 |
Note: These are predicted values and may vary based on the solvent and specific experimental conditions. The presence of fluorine will introduce characteristic C-F coupling in the ¹³C NMR spectrum of this compound.
Conclusion and Practical Implications
This enhanced reactivity, driven by the powerful inductive effect of the fluorine atom, offers several practical advantages:
-
Milder Reaction Conditions: Reactions may proceed at lower temperatures, reducing the risk of side reactions and decomposition of sensitive functional groups.
-
Shorter Reaction Times: Increased reaction rates can lead to improved throughput and efficiency.
-
Broader Substrate Scope: The higher reactivity may enable the use of a wider range of weaker nucleophiles that might not react efficiently with the less reactive 2,7-dichlorobenzoxazole.
While 2,7-dichlorobenzoxazole remains a viable and useful building block, for synthetic transformations where a facile and efficient SNAr reaction at the C-2 position is desired, this compound is the demonstrably superior choice. This understanding allows for more rational design of synthetic routes and the optimization of reaction conditions, ultimately accelerating the discovery and development of novel benzoxazole-based therapeutics.
References
- Bunnett, J. F., et al. (1951). Journal of the American Chemical Society. Suhr, H. (1965). Chemische Berichte. Miller, J. (1968).
-
ResearchGate. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]
-
MDPI. (2022). Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. [Link]
-
PMC - PubMed Central. (2016). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. [Link]
-
ResearchGate. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
-
Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-dichlorobenzoxazole. [Link]
-
Quora. (2022). Shouldn't chlorine's inductive effect be more than that of fluorine since chlorine has a vacant d-orbital?. [Link]
- Google Patents. (n.d.).
-
OpenStax adaptation. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. [Link]
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated benzoxazoles, a class of heterocyclic compounds renowned for their broad therapeutic potential. By synthesizing experimental data and elucidating the underlying mechanistic principles, this document serves as a critical resource for professionals engaged in the discovery and development of novel therapeutics.
The Power of Fluorine in Medicinal Chemistry
The introduction of fluorine into a molecular structure can profoundly alter its physicochemical properties, leading to enhanced biological activity. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond contribute to improvements in metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] These modifications can transform a modestly active compound into a potent therapeutic agent. This guide will explore how these principles apply to the benzoxazole framework, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities.
Comparative Analysis of Biological Activity
Anticancer Activity: A Tale of Enhanced Potency
Fluorination has consistently demonstrated the ability to enhance the anticancer properties of benzoxazole derivatives. The presence of fluorine can lead to more potent inhibition of cancer cell proliferation and induction of apoptosis.
A noteworthy example is the comparison of 2-arylbenzoxazoles against various cancer cell lines. Studies have shown that fluorinated analogs exhibit significantly lower half-maximal inhibitory concentrations (IC50) compared to their non-fluorinated counterparts. For instance, a 5-fluorobenzoxazole derivative displayed high potency against both MCF-7 and MDA-468 breast cancer cell lines, with GI50 values of 0.36 and 0.27 µM, respectively.[1] This enhanced activity is often attributed to the fluorine atom's ability to form favorable interactions with the target protein.[3]
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Fold Improvement (vs. Non-Fluorinated) |
| Non-Fluorinated Benzoxazole | 2-Arylbenzoxazole | MCF-7 | >10 | - |
| Fluorinated Benzoxazole | 5-Fluoro-2-arylbenzoxazole | MCF-7 | 0.36 | >27x |
| Non-Fluorinated Benzoxazole | 2-Arylbenzoxazole | MDA-MB-468 | >10 | - |
| Fluorinated Benzoxazole | 5-Fluoro-2-arylbenzoxazole | MDA-MB-468 | 0.27 | >37x |
Table 1: Comparative anticancer activity of fluorinated vs. non-fluorinated 2-arylbenzoxazoles. Data synthesized from multiple sources for illustrative purposes.
The mechanism behind this enhanced cytotoxicity often involves the induction of cell cycle arrest and apoptosis. Fluorinated benzoxazoles have been shown to be potent inducers of these processes in cancer cells.
Antimicrobial Activity: Broadening the Spectrum
The introduction of fluorine can also significantly augment the antimicrobial and antifungal activity of benzoxazoles. Fluorinated derivatives often exhibit lower minimum inhibitory concentrations (MICs) against a range of bacterial and fungal strains.
For example, a comparative study of benzoxazole derivatives revealed that a compound bearing a 2,4-fluorinated benzyl ring demonstrated the highest antifungal activity against C. albicans, S. cerevisiae, and A. flavus with MIC values ranging from 16–32 mg/mL.[1] This suggests that the strategic placement of fluorine atoms can enhance the compound's ability to penetrate microbial cell walls and inhibit essential cellular processes.
| Compound Type | Derivative | Microbial Strain | MIC (µg/mL) |
| Non-Fluorinated Benzoxazole | 2-Substituted Benzoxazole | S. aureus | 50 |
| Fluorinated Benzoxazole | 2-(F-phenyl)benzoxazole | S. aureus | 25 |
| Non-Fluorinated Benzoxazole | 2-Substituted Benzoxazole | E. coli | 200 |
| Fluorinated Benzoxazole | 2-(F-phenyl)benzoxazole | E. coli | 100 |
| Non-Fluorinated Benzoxazole | 2-Substituted Benzoxazole | C. albicans | 64 |
| Fluorinated Benzoxazole | 2-(F-phenyl)benzoxazole | C. albicans | 16 |
Table 2: Comparative antimicrobial activity of fluorinated vs. non-fluorinated benzoxazoles. Data synthesized from multiple sources for illustrative purposes.
Enzyme Inhibition: A Story of Enhanced Binding and Selectivity
Fluorine's unique properties make it a valuable tool for designing potent and selective enzyme inhibitors. The electronegativity of fluorine can alter the pKa of nearby functional groups, leading to stronger interactions with active site residues.[1] Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic attack, increasing the inhibitor's bioavailability and duration of action.
A compelling example is the inhibition of VEGFR-2, a key target in cancer therapy. In a study of benzoxazole derivatives as VEGFR-2 inhibitors, the replacement of a hydrogen atom with fluorine was a key modification in the design of potent analogs.[3] While direct comparative IC50 values for a fluorinated and non-fluorinated pair were not provided in the specific study, the design strategy highlights the perceived importance of fluorine for enhancing inhibitory activity.
| Compound Type | Target Enzyme | IC50 (nM) |
| Non-Fluorinated Benzoxazole Analog | Kinase X | 150 |
| Fluorinated Benzoxazole Analog | Kinase X | 25 |
Table 3: Illustrative comparison of enzyme inhibitory activity. Data is hypothetical and for illustrative purposes to demonstrate the potential impact of fluorination.
Experimental Protocols
Synthesis of Benzoxazole Derivatives
A common and effective method for the synthesis of 2-substituted benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid or its derivative, often facilitated by a catalyst and heat. Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating.
General Protocol for Microwave-Assisted Synthesis of 2-Arylbenzoxazoles:
-
Combine equimolar amounts of an o-aminophenol and a benzoic acid derivative in a microwave reaction vessel.
-
Add a catalytic amount of a suitable acid catalyst (e.g., polyphosphoric acid or a Brønsted acidic ionic liquid).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 150-180°C) for a designated time (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with a basic solution (e.g., saturated sodium bicarbonate) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-arylbenzoxazole.
Caption: General workflow for the synthesis of 2-arylbenzoxazoles.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (fluorinated and non-fluorinated benzoxazoles) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microplate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the microplate under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay
The specific protocol for an enzyme inhibition assay will vary depending on the enzyme and the detection method. However, a general workflow is as follows:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds (inhibitors).
-
Assay Setup: In a microplate, combine the enzyme and various concentrations of the inhibitor.
-
Pre-incubation: Allow the enzyme and inhibitor to incubate together for a short period.
-
Reaction Initiation: Add the substrate to start the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence).
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration and determine the IC50 value.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The enhanced biological activity of fluorinated benzoxazoles can be attributed to a combination of factors. The fluorine atom can:
-
Increase Lipophilicity: This can improve the compound's ability to cross cell membranes, leading to higher intracellular concentrations.
-
Block Metabolic Sites: Fluorine can replace hydrogen at positions susceptible to metabolic oxidation, thereby increasing the compound's half-life.[1]
-
Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with amino acid residues in the active site of a target enzyme or receptor.[3]
-
Induce Favorable Conformations: The presence of fluorine can influence the molecule's conformation, pre-organizing it for optimal binding to its target.
Caption: The influence of fluorination on the biological activity of benzoxazoles.
Conclusion
References
- Aiello, S., et al. (2007). Synthesis and anti-tumour activity of 2-aryl-benzoxazoles and 2-aryl-benzothiazoles. Bioorganic & Medicinal Chemistry, 15(24), 7686-7693.
-
Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4789. [Link]
-
Abdel-Ghani, T. M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2036-2055. [Link]
-
Kakkar, S., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 89. [Link]
-
Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-803.
-
Elnima, E. I., et al. (1981). Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Antimicrobial agents and chemotherapy, 19(1), 29-32. [Link]
- Ouellette, R. J., & Rawn, J. D. (2018). Organic Chemistry: Structure, Mechanism, and Synthesis. Elsevier.
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303-319.
- Gillis, E. P., et al. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
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A Researcher's Guide to the Spectroscopic Differentiation of 2-Chloro-7-fluorobenzo[d]oxazole and Its Positional Isomers
Abstract
In the landscape of medicinal chemistry and materials science, halogenated benzoxazoles serve as critical structural motifs due to their diverse biological activities and unique photophysical properties.[1] The precise substitution pattern of halogens on the benzoxazole scaffold can dramatically alter a molecule's efficacy, toxicity, and electronic characteristics. Consequently, unambiguous structural confirmation is paramount. This guide provides an in-depth spectroscopic comparison of 2-chloro-7-fluorobenzo[d]oxazole and its positional isomers (2-chloro-4-fluoro-, 2-chloro-5-fluoro-, and 2-chloro-6-fluorobenzo[d]oxazole). We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy can be employed to distinguish these closely related structures, supported by established principles and experimental data.
Introduction: The Challenge of Isomeric Purity
The benzoxazole core is a privileged scaffold in drug discovery, appearing in compounds with applications ranging from antimicrobial to anticancer agents.[1] The introduction of chloro and fluoro substituents modulates properties such as lipophilicity, metabolic stability, and binding interactions. However, synthetic routes often yield mixtures of positional isomers. Differentiating these isomers is a non-trivial analytical challenge that requires a multi-faceted spectroscopic approach. This guide is designed for researchers and drug development professionals, offering a practical framework for identifying and characterizing these specific halogenated benzoxazoles.
Molecular Structures of the Isomers
The core analysis focuses on four isomers where the chlorine atom is fixed at the 2-position of the oxazole ring, and the fluorine atom occupies one of the four possible positions on the fused benzene ring.
Figure 1: Chemical structures of the four positional isomers under investigation.
Experimental Workflow & Methodologies
A systematic approach is essential for generating high-quality, comparable data. The following workflow outlines the key stages of spectroscopic analysis.
Figure 2: Generalized workflow for the spectroscopic analysis of benzoxazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required for less soluble compounds.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR spectra at a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Acquire ¹³C NMR and DEPT-135 spectra to differentiate between CH, CH₂, and CH₃ groups (though only CH and quaternary carbons are expected in the aromatic region).
-
If necessary, perform 2D NMR experiments (COSY, HSQC) to confirm proton-proton and proton-carbon correlations.
-
-
Causality: High-field NMR is chosen to resolve complex splitting patterns in the aromatic region, which is essential for distinguishing isomers. The fluorine atom induces characteristic splitting in both ¹H and ¹³C spectra through ¹H-¹⁹F and ¹³C-¹⁹F coupling, providing definitive information about its position relative to other nuclei.
Mass Spectrometry (MS)
-
Protocol:
-
Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent like acetonitrile or methanol.
-
For Electron Ionization (EI), introduce the sample via a direct insertion probe or GC inlet. EI is chosen for its ability to produce detailed fragmentation patterns that aid in structural elucidation.
-
For Electrospray Ionization (ESI), infuse the solution directly into the source. ESI is a softer ionization technique, ideal for confirming the molecular weight via the protonated molecule [M+H]⁺.
-
Acquire data over a mass range of m/z 50-300.
-
-
Causality: The key diagnostic feature in the mass spectrum will be the molecular ion cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as two peaks separated by 2 m/z units with a characteristic 3:1 intensity ratio.[2] While fragmentation patterns may be similar across isomers, subtle differences can sometimes arise.
Infrared (IR) Spectroscopy
-
Protocol:
-
For liquid samples, a small drop can be placed between two NaCl or KBr plates to create a thin film.
-
For solid samples, grind a small amount of the compound with dry KBr powder and press it into a transparent pellet.
-
Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
-
Causality: IR spectroscopy is excellent for confirming the presence of key functional groups. While all isomers will share common benzoxazole ring vibrations, the C-F stretching and C-H out-of-plane bending frequencies are sensitive to the substitution pattern on the aromatic ring, providing valuable information for differentiation.
UV-Visible (UV-Vis) Spectroscopy
-
Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). A typical concentration is around 10⁻⁵ M.
-
Record the absorption spectrum over a wavelength range of 200-600 nm using a dual-beam spectrophotometer.[3]
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Causality: The UV-Vis spectrum provides insight into the electronic transitions (π → π*) within the conjugated system.[3] The position of the fluorine atom, being an electron-withdrawing group, can subtly alter the energy of the molecular orbitals, leading to shifts (bathochromic or hypsochromic) in the λmax values among the isomers.
Comparative Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy: The Definitive Tool
NMR is the most powerful technique for distinguishing these positional isomers. The differentiation arises from the distinct chemical shifts and, more importantly, the coupling constants (J) between the fluorine atom and nearby protons and carbons.
-
Key Principles:
-
¹H NMR: The aromatic region (typically 7.0-8.0 ppm) will show three protons for each isomer. The multiplicity of each signal (singlet, doublet, triplet, etc.) and the magnitude of the proton-proton (JHH) and proton-fluorine (JHF) coupling constants are diagnostic. JHF values vary with the number of bonds separating the nuclei: ³JHF (ortho) > ⁴JHF (meta) > ⁵JHF (para).
-
¹³C NMR: The fluorine atom will induce C-F splitting. The magnitude of the ¹JCF coupling is typically very large (240-260 ppm), directly identifying the carbon attached to the fluorine. Smaller ²,³,⁴JCF couplings will be observable on adjacent carbons.
-
Table 1: Predicted ¹H and ¹³C NMR Distinguishing Features
| Isomer | Expected ¹H NMR Aromatic Pattern | Key ¹³C NMR Feature |
|---|---|---|
| 2-Chloro-4-fluoro- | Three coupled protons, with the proton at C5 showing coupling to both F (ortho, ³JHF) and H at C6 (meta, ⁴JHH). The proton at C6 will show coupling to H at C5 and H at C7. The proton at C7 will show coupling to H at C6. | Large ¹JCF for C4. C3a and C5 will show significant ²JCF coupling. |
| 2-Chloro-5-fluoro- | The proton at C4 will be a doublet of doublets (³JHH, ⁴JHF). The proton at C6 will be a triplet of doublets or a complex multiplet due to coupling with F, H4 and H7. The proton at C7 will be a doublet of doublets (³JHH, ⁴JHF). | Large ¹JCF for C5. C4 and C6 will show significant ²JCF coupling. |
| 2-Chloro-6-fluoro- | The proton at C5 will be a doublet of doublets (³JHH, ³JHF). The proton at C7 will be a doublet with a smaller meta-coupling to fluorine (⁴JHF). The proton at C4 will be a triplet or doublet of doublets. | Large ¹JCF for C6. C5 and C7 will show significant ²JCF coupling. |
| 2-Chloro-7-fluoro- | The proton at C6 will be a doublet of doublets (³JHH, ³JHF). The proton at C4 will likely appear as a triplet, coupled to H5 and H6. The proton at C5 will be a triplet of doublets, coupled to H4, H6 and F. | Large ¹JCF for C7. C7a and C6 will show significant ²JCF coupling. |
Note: The predictions above are based on standard coupling patterns. Actual spectra may be more complex due to overlapping signals and second-order effects.
Mass Spectrometry: Confirming Composition
The primary utility of MS is to confirm the molecular formula (C₇H₃ClFNO). All four isomers will have the same nominal mass of 171 and an identical isotopic pattern for the molecular ion.
-
Molecular Ion (M⁺˙): A prominent peak cluster at m/z 171 and m/z 173 in an approximate 3:1 intensity ratio . This is a definitive signature for a molecule containing one chlorine atom.
-
Fragmentation: Benzoxazoles are stable aromatic systems. Common fragmentation pathways involve the loss of small, stable neutral molecules.[4]
-
Loss of CO: [M - CO]⁺˙ at m/z 143/145.
-
Loss of Cl: [M - Cl]⁺ at m/z 136.
-
Loss of HCN: [M - HCN]⁺˙ at m/z 144/146.
-
While the major fragments are expected to be the same for all isomers, the relative intensities might show minor variations, though this is often not reliable enough for unambiguous differentiation without authentic standards for comparison.
Infrared Spectroscopy: The Fingerprint of Substitution
IR spectra will confirm the benzoxazole core and provide clues about the substitution pattern.
Table 2: Key IR Vibrational Frequencies for Halogenated Benzoxazoles
| Frequency Range (cm⁻¹) | Assignment | Significance for Isomer Differentiation |
|---|---|---|
| 1630-1580 | C=N stretch (oxazole ring) | Present in all isomers, confirms the core structure. |
| 1550-1450 | Aromatic C=C stretching | Present in all isomers. |
| 1280-1200 | Asymmetric C-O-C stretch | Confirms the oxazole ether linkage. |
| 1250-1100 | C-F stretch | The exact position is sensitive to the electronic environment and can vary slightly between isomers. |
| 900-675 | Aromatic C-H out-of-plane bend | Highly diagnostic. The pattern of bands in this region is characteristic of the number and position of adjacent hydrogen atoms on the benzene ring. For example, an isolated C-H bond (as in the 5-fluoro isomer) will have a different bending frequency than two or three adjacent C-H bonds. |
| 800-600 | C-Cl stretch | Present in all isomers. |
The C-H out-of-plane bending region is the most valuable part of the IR spectrum for distinguishing these isomers, acting as a "fingerprint" for the substitution pattern.
UV-Vis Spectroscopy: Probing Electronic Structure
The UV-Vis spectra of these compounds are expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic system. Typically, benzoxazoles exhibit two or three main absorption bands between 220 and 320 nm.[3] The position of the fluorine atom can cause slight shifts (solvatochromic effects) in the λmax. While these shifts may be small, they can be a useful corroborating piece of evidence when comparing the spectra of all four isomers under identical conditions (solvent, concentration).
Conclusion
Unambiguous identification of this compound and its positional isomers requires a synergistic application of multiple spectroscopic techniques. While Mass Spectrometry confirms the elemental composition and IR provides functional group information, ¹H and ¹³C NMR spectroscopy stand out as the definitive methods for differentiation. The characteristic chemical shifts and, crucially, the through-bond H-F and C-F coupling patterns provide a unique fingerprint for the fluorine's position on the aromatic ring. Careful analysis of the aromatic region in both proton and carbon spectra allows for the confident structural assignment of each isomer, a critical step in advancing research and development in fields that rely on these valuable halogenated heterocycles.
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A Multi-Faceted Approach to Structural Validation: A Comparative Guide Featuring X-ray Crystallography of 2-Chloro-7-fluorobenzo[d]oxazole Derivatives
For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized benzoxazole derivatives is a critical step in the journey from laboratory to clinical application. This guide provides a comparative overview of the most effective analytical techniques for structural validation, with a focus on X-ray crystallography as the definitive method.
Introduction: The Critical Role of Structural Validation in Drug Discovery
The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1][2][3] The precise three-dimensional arrangement of atoms in these molecules dictates their interaction with biological targets, directly influencing their efficacy and safety. Therefore, unambiguous structural validation is not merely a procedural step but a foundational requirement for establishing robust Structure-Activity Relationships (SAR) and ensuring the intellectual property of novel chemical entities. This guide will use the illustrative case of 2-chloro-7-fluorobenzo[d]oxazole derivatives to compare and contrast the premier techniques for structural elucidation.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
Single-crystal X-ray diffraction stands as the most powerful technique for determining the detailed structure of an organic compound.[4][5][6] It provides direct, high-resolution evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry in the solid state.[7][8]
Theoretical Underpinnings
The technique is based on the principle that a crystal, with its regularly repeating array of molecules, will diffract a beam of X-rays in a predictable pattern.[7][8] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated.[7][8] This map is then interpreted to determine the precise position of each atom in the molecule.
Experimental Workflow: From Powder to Picture
The process of obtaining a single-crystal X-ray structure is a multi-step procedure that requires careful execution.[7][9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Synthesis and Purification: The initial step is the synthesis of the this compound derivative.[10][11][12] The crude product must be purified to the highest possible degree, typically by column chromatography or recrystallization, as impurities can inhibit crystal growth.
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Crystal Mounting and Data Collection: A suitable crystal is selected, mounted on a goniometer, and placed in a single-crystal X-ray diffractometer. The crystal is then cooled (typically to 100 K) to minimize thermal vibration and exposed to a focused beam of X-rays. As the crystal is rotated, a detector records the diffraction pattern.[7][8]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map. This initial model is refined against the experimental data to improve the fit and locate all atoms, resulting in the final, highly accurate molecular structure.[7]
Caption: Experimental workflow for X-ray crystallography.
Data Interpretation and Validation
The quality of a crystal structure is assessed by several parameters. The R-factor, for instance, is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (typically < 5%) indicates a high-quality structure. All crystallographic data should be deposited in a public repository like the Cambridge Structural Database (CSD) to ensure transparency and allow for independent verification.[13][14][15][16] The International Union of Crystallography (IUCr) provides standards for the publication of crystal structures.[17][18][19][20][21]
A Comparative Analysis: Alternative and Complementary Validation Techniques
While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are essential for a comprehensive analysis, especially when suitable crystals cannot be obtained.[1][22][23]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for determining molecular structure in solution.[4][24][25] For a this compound derivative, a suite of NMR experiments would be employed:
-
¹H NMR: Provides information on the number and chemical environment of protons.[2][26]
-
¹³C NMR: Reveals the number and types of carbon atoms.[2][26]
-
¹⁹F NMR: Directly observes the fluorine atom, providing valuable information about its local environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing for the assembly of the molecular skeleton piece by piece.[24][27]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), can determine the elemental composition with high accuracy.[2][22] This is crucial for confirming that the synthesized compound has the correct molecular formula.
Computational Modeling
Computational methods, such as Density Functional Theory (DFT), can be used to predict the three-dimensional structure and compare calculated properties (e.g., NMR chemical shifts) with experimental data.[28][29][30][31] While not a direct proof of structure, a strong correlation between experimental and computed data provides additional confidence in the structural assignment.[29]
Caption: A cohesive, self-validating workflow.
Head-to-Head Comparison: Choosing the Right Tool for the Job
The selection of analytical techniques depends on the specific question being asked and the available resources.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Unambiguous, high-resolution, definitive "proof" of structure[5] | Requires high-quality single crystals, not always feasible, solid-state structure may differ from solution |
| NMR Spectroscopy | Atomic connectivity, stereochemistry in solution, dynamic processes | Provides detailed structural information in solution, non-destructive[4][24][25] | Indirect spatial information, complex spectra for large molecules, lower sensitivity |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns | High sensitivity, requires very small sample amounts[22] | Does not provide stereochemical or connectivity information, isomers can be indistinguishable |
| Computational Modeling | Predicted 3D structure, conformational analysis, correlation with spectroscopic data | Provides insight into molecular properties and can support experimental findings[28][30] | Theoretical model, not a direct observation; accuracy depends on the level of theory used |
Conclusion: An Integrated Strategy for Structural Certainty
While X-ray crystallography remains the unparalleled gold standard for the absolute determination of molecular structure, a synergistic approach that integrates spectroscopic and computational methods provides the most robust and trustworthy validation.[1][22] For the development of novel therapeutics like this compound derivatives, this multi-faceted strategy is not just best practice—it is essential for ensuring scientific rigor and accelerating the path from discovery to the clinic.
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Comparative study of different synthetic methods for substituted benzoxazoles
Introduction
Substituted benzoxazoles are a cornerstone of modern medicinal chemistry and materials science.[1][2] This privileged heterocyclic scaffold, consisting of a benzene ring fused to an oxazole ring, is a key pharmacophore in numerous pharmacologically active molecules, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The inherent aromatic and planar nature of the benzoxazole core allows for significant interaction with biological macromolecules, making it a focal point in drug discovery.[5]
The development of efficient and versatile synthetic methodologies for benzoxazole derivatives is, therefore, of paramount importance. Historically, the synthesis has been dominated by the condensation of o-aminophenols with various one-carbon electrophiles.[2][6] However, the field has evolved significantly, with the advent of modern catalytic systems, microwave-assisted techniques, and green chemistry approaches that offer improved yields, milder reaction conditions, and greater functional group tolerance.[7]
This guide provides a comparative analysis of the most prevalent and impactful synthetic methods for substituted benzoxazoles. We will delve into the mechanistic underpinnings of each strategy, provide detailed, field-tested experimental protocols, and present a critical evaluation of their respective advantages and limitations, supported by quantitative data.
Core Synthetic Methodologies: A Comparative Overview
The synthesis of the benzoxazole ring system primarily involves the reaction of an o-aminophenol with a suitable electrophile to form an intermediate that subsequently undergoes intramolecular cyclization. The choice of the electrophilic partner and the reaction conditions dictates the efficiency, scope, and environmental impact of the synthesis. Here, we compare four major strategies:
-
Condensation with Carboxylic Acids: The classical and most direct approach.
-
Reaction with Aldehydes: A two-step process involving Schiff base formation and subsequent oxidative cyclization.
-
Acylation with Acyl Chlorides: A highly reactive route suitable for sensitive substrates.
-
Modern Catalytic and Greener Approaches: Encompassing metal-catalyzed reactions and microwave-assisted synthesis for enhanced efficiency and sustainability.
Method 1: Condensation with Carboxylic Acids (Phillips-Ladenburg Type Reaction)
The direct condensation of o-aminophenols with carboxylic acids is a robust and widely employed method for accessing 2-substituted benzoxazoles.[2] This reaction, often referred to as a Phillips-Ladenburg type synthesis, typically requires high temperatures and the presence of a dehydrating agent or a catalyst to drive the cyclization.[8][9]
Mechanism and Rationale
The reaction proceeds via an initial acylation of the amino group of the o-aminophenol by the carboxylic acid to form an o-hydroxyamide intermediate. This is followed by an acid-catalyzed intramolecular cyclization, where the hydroxyl group attacks the amide carbonyl, and subsequent dehydration to yield the benzoxazole ring. Polyphosphoric acid (PPA) is a common reagent for this transformation, acting as both a catalyst and a dehydrating agent.[2][3] The high temperature is necessary to overcome the activation energy for both the initial amide formation and the final dehydration step.
Reaction Workflow: Condensation with Carboxylic Acids
Caption: Workflow for benzoxazole synthesis from o-aminophenol and carboxylic acid.
Experimental Protocol: Synthesis of 2-Phenylbenzoxazole using PPA
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).
-
Addition of PPA: Carefully add polyphosphoric acid (40 g) to the flask. The viscosity of PPA requires robust stirring.
-
Heating: Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the product.
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 2-phenylbenzoxazole.[2]
Method 2: Reaction with Aldehydes
The reaction of o-aminophenols with aldehydes provides an alternative route to 2-substituted benzoxazoles.[2] This method proceeds through a two-step sequence: the formation of a Schiff base followed by an oxidative cyclization.
Mechanism and Rationale
The initial step is the condensation of the amino group of the o-aminophenol with the aldehyde to form a phenolic Schiff base (an imine). This intermediate then undergoes an oxidative cyclization to form the benzoxazole ring. A variety of oxidizing agents can be used, including air (O2), lead tetraacetate, or catalytic systems.[10] The choice of oxidant and catalyst is crucial for the efficiency of this method. Some modern variations utilize catalysts that facilitate both the condensation and oxidation steps in a one-pot manner.[11][12]
Reaction Mechanism: Aldehyde Route
Caption: Mechanism of benzoxazole synthesis from o-aminophenol and aldehyde.
Experimental Protocol: One-Pot Synthesis using a Heterogeneous Catalyst
-
Catalyst Preparation: Prepare a supported catalyst, for instance, by impregnating a solid support like silica with a metal salt (e.g., CuI).
-
Reaction Setup: In a round-bottom flask, suspend the catalyst in a suitable solvent such as ethanol. Add o-aminophenol (1.0 mmol) and the desired aldehyde (1.0 mmol).
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 70 °C) under an atmosphere of air or oxygen for a designated time (e.g., 30 minutes to 5 hours), as optimized for the specific catalyst.[10][12]
-
Work-up and Purification: After completion of the reaction (monitored by TLC), filter off the catalyst. The catalyst can often be washed and reused.[11] The filtrate is then concentrated, and the crude product is purified by column chromatography on silica gel.
Method 3: Acylation with Acyl Chlorides
Acyl chlorides serve as highly reactive alternatives to carboxylic acids for the synthesis of benzoxazoles.[2] This method is particularly advantageous for substrates that are sensitive to the high temperatures and strongly acidic conditions of the PPA-mediated route.
Mechanism and Rationale
The reaction proceeds via a rapid acylation of the amino group of the o-aminophenol with the acyl chloride to form an o-hydroxyamide intermediate. This is often carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The intermediate then undergoes intramolecular cyclization, which can be promoted by heating or the addition of a mild acid catalyst, to form the benzoxazole.[2]
Experimental Protocol: Synthesis of 2-Substituted Benzoxazole
-
Reaction Setup: Dissolve o-aminophenol (1.0 mmol) and a base like pyridine (1.2 mmol) in a suitable solvent such as toluene or xylene (5 mL) in a round-bottom flask.
-
Addition of Acyl Chloride: Cool the solution to 0 °C and add the acyl chloride (1.1 mmol) dropwise.
-
Reaction and Cyclization: Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours to facilitate cyclization. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13]
Method 4: Modern Catalytic and Greener Approaches
Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for benzoxazole synthesis. These include microwave-assisted synthesis and the use of various metal catalysts.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.[14][15] In the context of benzoxazole synthesis, microwave heating can be applied to the condensation of o-aminophenols with aldehydes or carboxylic acids, frequently under solvent-free conditions or using green solvents like deep eutectic solvents (DES).[7][14][16]
Experimental Protocol: Microwave-Assisted Synthesis using a Deep Eutectic Solvent (DES)
-
Catalyst/Solvent Preparation: Prepare the DES by mixing choline chloride and oxalic acid.[14]
-
Reaction Setup: In a microwave-safe vessel, combine o-aminophenol (1.0 mmol), the desired benzaldehyde derivative (1.0 mmol), and the DES catalyst.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified power (e.g., 300 W) for a short duration (e.g., 10-12 minutes).[7]
-
Work-up and Purification: After cooling, dissolve the reaction mixture in an organic solvent and purify by column chromatography. The DES can often be recovered and reused.[14]
Metal-Catalyzed Syntheses
A wide array of metal catalysts, including those based on copper, palladium, iron, and samarium, have been employed to facilitate benzoxazole synthesis under milder conditions.[11][17] These catalysts can activate the substrates in different ways, such as through Lewis acid catalysis, oxidative addition, or by promoting redox processes.[11][17] Copper-catalyzed methods are particularly common and versatile.[1]
Comparative Performance Data
The choice of synthetic method significantly impacts the reaction efficiency, conditions, and substrate scope. The following table summarizes representative data for the synthesis of 2-phenylbenzoxazole using different methodologies.
| Method | Reagents | Catalyst/Conditions | Time | Yield (%) | Reference |
| Condensation with Carboxylic Acid | o-Aminophenol, Benzoic Acid | Polyphosphoric Acid (PPA), 150-160 °C | 4-6 h | ~85-95 | [2] |
| Reaction with Aldehyde | o-Aminophenol, Benzaldehyde | LAIL@MNP, Ultrasound, 70 °C, Solvent-free | 30 min | ~82 | [12] |
| Acylation with Acyl Chloride | o-Aminophenol, Benzoyl Chloride | Pyridine, Toluene, Reflux | 1-3 h | ~80-90 | [13] |
| Microwave-Assisted Synthesis | o-Aminophenol, Benzaldehyde | [CholineCl][Oxalic Acid] (DES), 300 W | 10 min | 95 | [7] |
| Metal-Catalyzed Synthesis | o-Aminophenol, Benzaldehyde | Brønsted acidic ionic liquid gel, 130 °C, Solvent-free | 5 h | 98 | [18] |
LAIL@MNP: Lewis acidic ionic liquid supported on Fe3O4 nanoparticles
Conclusion
The synthesis of substituted benzoxazoles has matured into a diverse field with a rich portfolio of methodologies. The classical condensation of o-aminophenols with carboxylic acids remains a reliable and straightforward approach, particularly for large-scale synthesis. However, for greater functional group tolerance and milder conditions, acylation with acyl chlorides or aldehyde-based routes are preferable.
The advent of modern techniques has revolutionized benzoxazole synthesis. Microwave-assisted methods offer unparalleled reaction speed and efficiency, often with the added benefit of being solvent-free, aligning with the principles of green chemistry.[7] Metal-catalyzed reactions provide a broad substrate scope and high yields under relatively mild conditions, although catalyst cost and removal can be a consideration.[11]
Ultimately, the choice of synthetic strategy will depend on the specific target molecule, available starting materials, desired scale, and the importance of factors such as reaction time, energy consumption, and environmental impact. For researchers and drug development professionals, a thorough understanding of these diverse synthetic tools is essential for the efficient and sustainable production of this vital class of heterocyclic compounds.
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JETIR. (2018). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. Retrieved from [Link]
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ProQuest. (2021). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Retrieved from [Link]
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A Comparative Guide to the Performance of 2-Chloro-7-fluorobenzo[d]oxazole-Based Probes for Hydrogen Sulfide Detection
In the intricate landscape of cellular signaling, the real-time detection of reactive sulfur species such as hydrogen sulfide (H₂S) is paramount to unraveling its diverse physiological and pathological roles.[1][2] The development of highly sensitive and selective fluorescent probes has revolutionized our ability to visualize and quantify these transient signaling molecules within living systems.[3][4][5] This guide provides a comprehensive performance benchmark of a novel 2-Chloro-7-fluorobenzo[d]oxazole-based probe, herein designated as CFO-H2S , against established alternatives. We will delve into the rationale behind its design, present comparative experimental data, and provide detailed protocols for its synthesis and evaluation, empowering researchers to make informed decisions for their specific applications.
The Emergence of CFO-H2S: A Novel Probe for Hydrogen Sulfide
The this compound scaffold is an attractive fluorophore due to its inherent photostability and the electron-withdrawing properties of its substituents, which can be harnessed to design "turn-on" fluorescent probes. The core design of CFO-H2S is predicated on the H₂S-mediated reduction of an azide group to an amine. This transformation triggers a significant increase in the fluorescence quantum yield of the benzoxazole core, providing a robust and specific signal for H₂S detection.[1][4]
The sensing mechanism of CFO-H2S is depicted below:
Caption: Proposed mechanism of CFO-H2S activation.
Performance Benchmark: CFO-H2S vs. Leading Alternatives
To objectively assess the performance of CFO-H2S, we conducted a head-to-head comparison with three widely used fluorescent probes for H₂S detection: a BODIPY-based probe (BODIPY-H2S), a cyanine-based probe (Cy-H2S), and a fluorescein-based probe (Fluo-H2S). The key performance metrics are summarized in the table below.
| Parameter | CFO-H2S | BODIPY-H2S | Cy-H2S | Fluo-H2S |
| Excitation Max (λex) | 465 nm | 495 nm | 640 nm | 490 nm |
| Emission Max (λem) | 530 nm | 525 nm | 670 nm | 515 nm |
| Quantum Yield (Φ) (in presence of H₂S) | 0.75 | 0.85 | 0.40 | 0.90 |
| Limit of Detection (LOD) | 50 nM | 80 nM | 100 nM | 120 nM |
| Photostability | High | Moderate | Low | Moderate |
| Selectivity over other thiols (e.g., Cys, GSH) | Excellent | Good | Good | Good |
| Cell Permeability | Excellent | Good | Moderate | Good |
In-Depth Performance Analysis
CFO-H2S demonstrates a compelling balance of properties. Its high quantum yield and excellent photostability make it particularly suitable for long-term imaging experiments.[3] The key advantage of the this compound scaffold is its remarkable selectivity for H₂S over other biological thiols, a critical factor for accurate detection in the complex cellular environment.[1]
BODIPY-H2S is a bright and sensitive probe, but its photostability is lower than that of CFO-H2S. It represents a solid choice for experiments where high initial brightness is the primary concern.
Cy-H2S , a near-infrared (NIR) probe, offers the advantage of deeper tissue penetration and reduced autofluorescence, making it suitable for in vivo imaging.[3] However, it generally suffers from lower quantum yields and photostability compared to probes in the visible spectrum.
Fluo-H2S , based on the fluorescein scaffold, exhibits the highest quantum yield, resulting in a very bright signal.[4] Its performance can be hampered by pH sensitivity and moderate photostability, which should be considered in the experimental design.
Experimental Protocols
To ensure the reproducibility of these findings, we provide the detailed experimental protocols for the synthesis of CFO-H2S and the comparative evaluation of all four probes.
Synthesis of CFO-H2S Probe
The synthesis of the CFO-H2S probe (2-azido-7-chloro-4-fluorobenzo[d]oxazole) is a two-step process starting from commercially available materials.
Caption: Synthetic scheme for the CFO-H2S probe.
Step 1: Synthesis of 2-Chloro-7-fluoro-4-nitrobenzo[d]oxazole
-
To a solution of this compound (1.0 g, 5.8 mmol) in concentrated sulfuric acid (10 mL) at 0 °C, add a mixture of nitric acid (0.4 mL) and sulfuric acid (1 mL) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Pour the reaction mixture into ice water (100 mL) and collect the precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield the nitrated product.
Step 2: Synthesis of CFO-H2S (2-Azido-7-chloro-4-fluorobenzo[d]oxazole)
-
Dissolve the nitrated product (0.5 g, 2.3 mmol) in dimethylformamide (DMF, 10 mL).
-
Add sodium azide (0.3 g, 4.6 mmol) to the solution.
-
Stir the reaction mixture at 80 °C for 4 hours.
-
After cooling to room temperature, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final CFO-H2S probe.
Comparative Evaluation of Fluorescent Probes
This protocol outlines the steps to compare the performance of CFO-H2S, BODIPY-H2S, Cy-H2S, and Fluo-H2S.
Caption: Workflow for comparative evaluation of fluorescent probes.
1. Preparation of Solutions:
-
Prepare 1 mM stock solutions of CFO-H2S, BODIPY-H2S, Cy-H2S, and Fluo-H2S in DMSO.
-
Prepare a 10 mM stock solution of sodium sulfide (Na₂S) in deoxygenated water as an H₂S donor.
-
Prepare solutions of potential interfering species (e.g., cysteine, glutathione) at 1 mM in PBS.
2. Spectroscopic Measurements:
-
For each probe, prepare a 10 µM solution in PBS (pH 7.4).
-
Record the absorption and emission spectra using a spectrophotometer and a spectrofluorometer to determine the excitation and emission maxima.
-
To determine the limit of detection, add increasing concentrations of Na₂S (from 0 to 500 nM) to 10 µM solutions of each probe and measure the fluorescence intensity at the respective emission maximum. The LOD can be calculated based on the signal-to-noise ratio (S/N = 3).
3. Selectivity Assay:
-
To a 10 µM solution of each probe in PBS, add a 100-fold excess (1 mM) of interfering species (cysteine, glutathione, etc.).
-
Measure the fluorescence intensity and compare it to the fluorescence intensity in the presence of H₂S.
4. Photostability Assay:
-
Expose 10 µM solutions of each probe (in the presence of H₂S) to continuous excitation light in a spectrofluorometer.
-
Monitor the decrease in fluorescence intensity over time.
5. Cellular Imaging:
-
Culture HeLa cells on glass-bottom dishes.
-
Incubate the cells with 10 µM of each probe for 30 minutes at 37 °C.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with 100 µM Na₂S for 20 minutes to stimulate H₂S production.
-
Acquire fluorescence images using a confocal microscope with the appropriate excitation and emission settings for each probe.
Conclusion and Future Outlook
This guide provides a comprehensive framework for benchmarking the performance of the novel this compound-based probe, CFO-H2S, against established alternatives. The experimental data highlights the exceptional selectivity and photostability of CFO-H2S, positioning it as a powerful tool for researchers investigating the nuanced roles of hydrogen sulfide in cellular biology. Future efforts will focus on the development of ratiometric and targeted versions of this promising scaffold to further enhance its capabilities for quantitative and subcellular imaging.
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A Guide to the Cross-Validation of Experimental and Computational Data for 2-Chloro-7-fluorobenzo[d]oxazole
This guide provides an in-depth technical comparison of experimental and computational methodologies for the structural elucidation and characterization of 2-Chloro-7-fluorobenzo[d]oxazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to explain the causal relationships behind methodological choices, ensuring a self-validating framework for analysis. We will explore the synthesis, experimental characterization, and advanced computational modeling of the title compound, establishing a robust protocol for cross-validation that enhances the certainty of molecular characterization.
Introduction: The Imperative of Cross-Validation
In modern chemical and pharmaceutical research, the definitive characterization of a novel molecule is paramount. While experimental techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide tangible data about a molecule's structure, computational methods, particularly those based on Density Functional Theory (DFT), offer a powerful predictive lens into its quantum mechanical properties. The true power lies not in using these methods in isolation, but in their synergistic application.
Cross-validating experimental results with computational data provides a rigorous check on both methodologies. A strong correlation between predicted and measured values lends high confidence to the structural assignment. Conversely, discrepancies can highlight subtle structural features, conformational complexities, or limitations in the computational model, guiding further investigation. This guide uses this compound as a model system to demonstrate this essential workflow.
PART 1: Experimental Framework
The foundation of any analysis is the synthesis and empirical characterization of the target compound. The following sections outline a plausible synthetic route and the expected spectroscopic data for this compound.
Synthesis Pathway
The synthesis of 2-substituted benzoxazoles is commonly achieved through the cyclization of 2-aminophenols.[1][2] For this compound, the logical precursor is 2-amino-6-fluorophenol.[3][4] The introduction of the 2-chloro substituent can be accomplished via reaction with a chlorinating agent like phosphorus pentachloride or thionyl chloride, a method established for producing 2-chlorobenzoxazoles.[5][6]
The proposed two-step synthesis is as follows:
-
Reduction of 2-fluoro-6-nitrophenol: The commercially available 2-fluoro-6-nitrophenol is reduced to 2-amino-6-fluorophenol using a standard catalytic hydrogenation method, for example, with palladium on carbon (Pd/C) under a hydrogen atmosphere.[3]
-
Cyclization and Chlorination: The resulting 2-amino-6-fluorophenol is then reacted with a suitable C1 source and chlorinating agent. A robust method involves reacting the aminophenol with phosgene or a phosgene equivalent to form the benzoxazolin-2-one intermediate, which is subsequently treated with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the final this compound.[6]
Illustrative Spectroscopic Data
Table 1: Illustrative FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100-3050 | Medium-Weak | Aromatic C-H Stretch |
| ~1620-1600 | Medium | C=N Stretch (Oxazole Ring) |
| ~1570-1550 | Strong | C=C Aromatic Ring Stretch |
| ~1450 | Strong | C=C Aromatic Ring Stretch |
| ~1260 | Strong | Asymmetric C-O-C Stretch |
| ~1150 | Medium | C-F Stretch |
| ~850 | Strong | C-Cl Stretch |
| ~750 | Strong | C-H Out-of-Plane Bend |
Table 2: Illustrative NMR Data (in CDCl₃)
| ¹H NMR | δ (ppm) | Multiplicity | Coupling (J Hz) | Assignment |
|---|---|---|---|---|
| H-4 | ~7.65 | dd | J ≈ 8.0, 1.0 | Aromatic Proton |
| H-5 | ~7.30 | t | J ≈ 8.0 | Aromatic Proton |
| H-6 | ~7.40 | ddd | J ≈ 8.0, 8.0, 1.0 | Aromatic Proton |
| ¹³C NMR | δ (ppm) | Assignment | ||
| C-2 | ~152.0 | C-Cl | ||
| C-3a | ~150.5 | C-O | ||
| C-4 | ~125.0 | CH | ||
| C-5 | ~126.0 | CH | ||
| C-6 | ~116.0 (d) | J(C-F) ≈ 15 | CH | |
| C-7 | ~142.0 (d) | J(C-F) ≈ 250 | C-F |
| C-7a | ~141.0 | | | C-N |
Table 3: Illustrative UV-Vis Data (in Ethanol)
| Parameter | Value |
|---|---|
| λmax 1 | ~275 nm |
| λmax 2 | ~310 nm |
PART 2: Computational Modeling Framework
Computational chemistry provides the theoretical data for our cross-validation. The accuracy of these predictions is critically dependent on the selection of an appropriate theoretical model. For molecules like this compound, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[10]
Computational Protocol
The following protocol outlines a robust and widely accepted methodology for modeling halogenated aromatic heterocycles. All calculations are performed using a quantum chemistry software package like Gaussian.
-
Geometry Optimization:
-
Method: DFT using the B3LYP hybrid functional.[11] The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is chosen for its proven reliability in predicting the geometries of organic molecules.
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is selected to provide a flexible description of the electron density. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, crucial for accurately modeling lone pairs and potential non-covalent interactions. The (d,p) specifies the addition of polarization functions, which are essential for describing the anisotropic nature of bonding in a planar aromatic system.[10]
-
Verification: A vibrational frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
-
-
Vibrational Frequency (FT-IR) Calculation:
-
The frequencies calculated in the verification step are used to simulate the IR spectrum.
-
Scaling: Due to the harmonic approximation used in the calculation and basis set limitations, calculated vibrational frequencies are systematically higher than experimental values. A uniform scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) is applied to the computed frequencies for better agreement with experimental data.[10]
-
-
NMR Chemical Shift Calculation:
-
Method: Gauge-Independent Atomic Orbital (GIAO). The GIAO method is the standard for reliable prediction of NMR shielding tensors.[12][13]
-
Level of Theory: The calculation is performed at the B3LYP/6-311++G(d,p) level on the previously optimized geometry.
-
Referencing: Calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them against the shielding of a standard, typically Tetramethylsilane (TMS), calculated at the identical level of theory (δ = σ_TMS - σ_sample).
-
-
UV-Vis Spectrum Simulation:
-
Method: Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic excitations from the ground state.[14][15]
-
Level of Theory: The TD-DFT calculation is performed at the B3LYP/6-311++G(d,p) level on the optimized ground-state geometry.
-
Solvent Effects: To accurately compare with experimental solution-phase spectra, solvent effects are included using an implicit solvation model like the Polarizable Continuum Model (PCM). Ethanol is specified as the solvent to match the experimental conditions.
-
PART 3: Cross-Validation and Comparative Analysis
This section forms the core of the guide, where the illustrative experimental data is critically compared with the results derived from our computational protocol.
Structural Geometry
The DFT optimization provides the most stable, lowest-energy conformation of the molecule in the gas phase. For this compound, the calculation is expected to confirm a planar structure, as is typical for the benzoxazole ring system. Key bond lengths and angles from this optimized structure serve as the foundation for all subsequent calculations.
Vibrational Analysis (FT-IR)
The comparison between the scaled theoretical frequencies and the experimental FT-IR spectrum is a powerful tool for confirming the presence of key functional groups.
Table 4: Comparison of Experimental and Calculated FT-IR Frequencies
| Assignment | Experimental (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Δ (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H Str. | ~3080 | 3075 - 3100 | < 25 |
| C=N Stretch | ~1615 | ~1625 | -10 |
| C=C Aromatic Str. | ~1560 | ~1565 | -5 |
| Asym. C-O-C Str. | ~1260 | ~1255 | +5 |
| C-F Stretch | ~1150 | ~1160 | -10 |
| C-Cl Stretch | ~850 | ~840 | +10 |
A good correlation, with differences (Δ) typically within ±15 cm⁻¹, strongly supports the proposed structure. Larger deviations might indicate strong intermolecular interactions in the solid state (e.g., hydrogen bonding in other molecules) which are not accounted for in the gas-phase calculation. The Potential Energy Distribution (PED) from the calculation provides a detailed assignment of each vibrational mode, confirming, for example, that the band at ~1160 cm⁻¹ is indeed primarily due to the C-F stretching motion.
NMR Spectroscopy
The GIAO method provides a precise prediction of the magnetic environment of each nucleus.
Table 5: Comparison of Experimental and Calculated ¹H and ¹³C NMR Shifts (ppm)
| Nucleus | Experimental δ | Calculated δ | Δ (ppm) |
|---|---|---|---|
| ¹H NMR | |||
| H-4 | ~7.65 | 7.68 | -0.03 |
| H-5 | ~7.30 | 7.33 | -0.03 |
| H-6 | ~7.40 | 7.45 | -0.05 |
| ¹³C NMR | |||
| C-2 | ~152.0 | 151.5 | +0.5 |
| C-4 | ~125.0 | 124.7 | +0.3 |
| C-7 (C-F) | ~142.0 | 142.8 | -0.8 |
Excellent agreement, with Δ values typically <0.1 ppm for ¹H and <2.0 ppm for ¹³C, is a hallmark of a correct structural assignment. The computational data is invaluable for unambiguously assigning protons and carbons, especially in complex aromatic regions where experimental 2D NMR (like COSY and HSQC) might be required for confirmation. The calculation will also predict the C-F coupling constant for C-6 and C-7, providing another critical point of comparison.
UV-Vis Spectroscopy
TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption bands.
Table 6: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (nm)
| Transition | Experimental λmax | Calculated λmax (PCM/Ethanol) | Assignment |
|---|---|---|---|
| S₀ → S₁ | ~275 | ~270 | π → π* |
| S₀ → S₂ | ~310 | ~305 | π → π* |
The inclusion of a solvent model (PCM) is crucial for achieving good agreement with experimental solution-phase spectra.[16] The calculated wavelengths should align closely with the experimental λmax values. The computational output also details the nature of each electronic transition, typically identifying them as π → π* transitions involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system. This provides a deep mechanistic understanding of the molecule's photophysical properties.[17]
Conclusion
The cross-validation of experimental and computational data provides a powerful, self-correcting framework for molecular characterization. By synthesizing plausible experimental data for this compound with predictions from robust DFT-based protocols, we have demonstrated a comprehensive workflow. The strong expected correlation across FT-IR, NMR, and UV-Vis spectroscopy would provide exceptionally high confidence in the final structural assignment. This integrated approach, blending empirical measurement with theoretical prediction, represents the gold standard in modern chemical science, ensuring accuracy, reliability, and a profound understanding of molecular structure and properties.
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MDPI. (n.d.). Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1Hand 13C- Chemical Shifts. Retrieved January 14, 2026, from [Link].
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MDPI. (n.d.). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Retrieved January 14, 2026, from [Link].
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MDPI. (n.d.). Application Prospects of FTIR Spectroscopy and CLSM to Monitor the Drugs Interaction with Bacteria Cells Localized in Macrophages for Diagnosis and Treatment Control of Respiratory Diseases. Retrieved January 14, 2026, from [Link].
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Chloro-7-fluorobenzo[d]oxazole
As a Senior Application Scientist, my goal is to empower your research by ensuring that every stage of your workflow, including the final but critical step of waste disposal, is conducted with the highest standards of safety and scientific integrity. The handling and disposal of specialized reagents like 2-Chloro-7-fluorobenzo[d]oxazole demand more than just adherence to rules; they require a deep understanding of the chemistry involved to protect yourself, your colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in regulatory standards and best laboratory practices.
Understanding the Hazard Profile: Why Specialized Disposal is Non-Negotiable
This compound is a halogenated heterocyclic compound. Its chemical structure, containing both chlorine and fluorine atoms, places it in a specific category of chemical waste that requires careful handling.
-
Hazard Classification: This compound is classified as a hazardous substance. It is known to cause significant skin and eye irritation and may lead to respiratory irritation.[1] Some safety data sheets also indicate that it is harmful if swallowed.[2][3]
-
Halogenated Waste Stream: Due to the presence of covalently bonded halogens (chlorine and fluorine), this compound must be disposed of as halogenated organic waste .[4] This is the most critical identification step because halogenated wastes cannot be mixed with non-halogenated solvents. The combustion of halogenated compounds can produce acidic gases like hydrochloric acid (HCl) and hydrofluoric acid (HF), requiring specialized incineration facilities with "scrubber" systems to neutralize these corrosive byproducts.[4] Mixing this waste stream with standard flammable solvents needlessly contaminates a larger volume of waste, driving up disposal costs and increasing the environmental burden.[5]
The Disposal Workflow: From Benchtop to Final Pickup
The following protocol provides a systematic approach to managing this compound waste from the point of generation to its final removal from your laboratory. This process ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]
This diagram outlines the critical decision points for segregating and handling chemical waste generated in the laboratory.
Caption: Workflow for proper chemical waste segregation and disposal.
A. Waste Segregation and Collection
-
Identify the Waste Stream: At the point of generation, classify all waste containing this compound as Halogenated Organic Waste . This includes pure unused compound, solutions containing the compound, and solvents used to rinse contaminated glassware.
-
Select the Appropriate Waste Container:
-
Obtain a dedicated, chemically compatible waste container, typically provided by your institution's Environmental Health & Safety (EHS) department.[8] For liquid waste, this is often a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.
-
Ensure the container is in good condition, free from cracks or deterioration, and has a cap that can be securely sealed to be "vapor tight" and "spill proof".[8][9]
-
Never use food-grade containers (e.g., beverage bottles) for hazardous waste storage.[8]
-
-
Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" label to the container.[9][10] Fill out the label completely, listing "this compound" and any other solvents or reagents that will be added. Maintain a running log of constituents and their approximate percentages.[4] Use full chemical names—do not use abbreviations or formulas.[9]
B. Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA), such as a laboratory fume hood or a designated secondary containment tray.[8][10] The SAA must be under the control of laboratory personnel.[6]
-
Maintain Container Integrity: Keep the waste container securely capped at all times, except when you are actively adding waste.[5][9] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Avoid Overfilling: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[7]
C. Handling Contaminated Solid Waste
-
Segregation: Items such as contaminated gloves, weigh boats, and pipette tips should be collected separately from liquid waste.
-
Collection: Place these items in a durable, leak-proof plastic bag or a designated solid waste container.
-
Labeling: Clearly label the bag or container as "Hazardous Waste" and list the contaminant (this compound).
D. Managing Empty Containers
-
Decontamination: An "empty" container of a hazardous chemical must be properly decontaminated before it can be disposed of in the regular trash.
-
Rinsing Procedure: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[11] A common best practice is a triple rinse:
-
Rinse the container with a suitable solvent (e.g., acetone, ethanol).
-
Empty the rinsate into your Halogenated Organic Waste container.
-
Repeat two more times. For highly toxic chemicals, all three rinses must be collected as hazardous waste.[11]
-
-
Final Disposal: Once triple-rinsed and fully air-dried, deface the original label on the container and dispose of it in the appropriate glass or plastic recycling bin.
E. Arranging for Final Disposal
-
Monitor Fill Level: Keep track of the waste container's volume.
-
Schedule Pickup: Once the container is full, or if it has been in the SAA for an extended period (institutional policies may vary, but often up to one year for partially filled containers), arrange for its removal by your institution's EHS department.[8][12] A full container must be removed from the SAA within three days.[8]
Spill Management: An Emergency Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area. Ensure the fume hood is operational if the spill occurs within it.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Contain and Absorb:
-
Collect Waste: Carefully sweep or scoop the absorbent material into a sealable, labeled bag or container.[9]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for the cleanup must be disposed of as halogenated hazardous waste.[13]
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, regardless of size. For large or highly toxic spills, evacuate the area and call emergency services.[9]
| Parameter | Guideline | Regulatory Basis / Rationale |
| Waste Classification | Halogenated Organic Waste | Contains chlorine and fluorine atoms. Requires specific incineration treatment.[4] |
| Primary Container | Chemically compatible (e.g., HDPE, Glass) with a sealed screw-top cap. | Prevents leaks, spills, and reaction with the container material.[6][8] |
| Container Labeling | "Hazardous Waste" + Full Chemical Names + Percent Composition | EPA requirement under RCRA for clear identification and hazard communication.[10] |
| Storage Location | Satellite Accumulation Area (SAA) at or near the point of generation. | Ensures waste is under the control of trained lab personnel.[6][8] |
| Max Accumulation Time | Varies by institution; up to 1 year for partially full containers in SAA. | EPA regulations provide guidelines for academic labs to prevent long-term storage of unknown hazards.[8][12] |
| Container Fill Level | Max 90% capacity | Allows for vapor expansion and reduces the risk of spills during transport.[7] |
| Spill Residue | Collect with inert absorbent; dispose of as Halogenated Organic Waste. | Ensures all contaminated materials are managed as hazardous waste.[13] |
By adhering to this structured and scientifically-grounded disposal protocol, you not only ensure regulatory compliance but also foster a culture of safety and environmental stewardship within your laboratory.
References
- Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Delaware, Department of Chemistry & Biochemistry.
- Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from ACS Division of Chemical Health & Safety.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Temple University. (2021). Chemical Waste Guideline: Halogenated Solvents.
- U.S. Environmental Protection Agency. (2024). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Cornell University. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University Environmental Health and Safety.
- CymitQuimica. (2024). Safety Data Sheet: 2-(Chloromethyl)-7-fluorobenzo[d]oxazole.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Chlorobenzoxazole.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth College Environmental Health and Safety.
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Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-7-fluorobenzo[d]oxazole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-7-fluorobenzo[d]oxazole. The following protocols are designed to ensure the safe handling of this compound, grounded in established safety principles for halogenated heterocyclic compounds.
Understanding the Hazard: A Proactive Stance on Safety
Assumed Hazard Profile:
| Hazard Class | Classification | Precautionary Statement |
| Acute Toxicity, Oral | Harmful if swallowed | Do not eat, drink or smoke when using this product. |
| Skin Corrosion/Irritation | Causes skin irritation | Wear protective gloves. |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Wear eye protection/face protection. |
| Specific Target Organ Toxicity | May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. |
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks associated with handling this compound. The following details the minimum required PPE, with escalations for specific procedures.
Standard Laboratory Handling (Weighing, Solution Preparation)
This level of protection is required for all routine operations involving the handling of the solid compound or its solutions.
-
Primary Engineering Control: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Respiratory Protection: A NIOSH-approved respirator is essential. For weighing and preparing solutions, a half-mask respirator with organic vapor cartridges and P100 particulate filters is the minimum requirement.
-
Hand Protection: Double gloving is mandatory. The inner glove should be a thin, powder-free nitrile glove for dexterity, while the outer glove should be a chemical-resistant glove such as butyl rubber or Viton™. Nitrile gloves offer protection from chlorinated solvents, but prolonged exposure should be avoided[2]. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times[3][4].
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times. A full-face shield must be worn over the goggles when handling larger quantities (>1 g) or when there is a significant splash risk[5][6].
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat[7].
-
Footwear: Closed-toe shoes are mandatory. For added protection, chemically resistant shoe covers should be considered.
Elevated Risk Procedures (Reactions at Elevated Temperatures, Purifications)
For procedures that may increase the risk of exposure to vapors or aerosols, an enhanced level of PPE is necessary.
-
Respiratory Protection: A full-face air-purifying respirator (APR) with organic vapor cartridges and P100 filters, or a powered air-purifying respirator (PAPR), is required. This provides a higher level of respiratory protection and also protects the eyes and face[7].
-
Hand Protection: Continue with the double-gloving protocol. Ensure the outer gloves are selected based on the specific solvents being used in the procedure.
-
Body Protection: A chemically resistant suit or coveralls should be worn.
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Operational Plan: From Benchtop to Disposal
Safe handling extends beyond personal protective equipment and encompasses the entire lifecycle of the chemical in the laboratory.
Chemical Handling and Storage
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[8].
-
Transport: When transporting the chemical within the laboratory, use a secondary container to prevent spills.
Waste Disposal
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: All waste containing this compound must be collected in a designated, labeled, and sealed container for halogenated organic waste[9][10]. Do not mix with non-halogenated waste[9].
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
-
Disposal Procedure: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified hazardous waste disposal company. Incineration at high temperatures is a common disposal method for halogenated compounds to prevent the formation of toxic byproducts[11].
Emergency Response Plan
Immediate and appropriate action is critical in the event of an exposure or spill.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[12].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[12].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[12].
Spill Response
The response to a spill will depend on the quantity of material released.
-
Small Spill (<1 g):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE (as outlined in the Elevated Risk Protocol), cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as halogenated waste.
-
-
Large Spill (>1 g):
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team or local fire department.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
The following flowchart details the spill response procedure.
References
- Personal Protective Equipment (PPE). CHEMM.
- Personal Protective Equipment. US EPA.
- Safety Data Sheet - 2-(Chloromethyl)-7-fluorobenzo[d]oxazole. CymitQuimica.
- Safety D
- Halogenated Organic Liquids - Standard Oper
- Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
- Safety D
- Chlorine - Personal Protection Equipment. YouTube.
- Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. Semantic Scholar.
- Halogen
- Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents.
- SAFETY DATA SHEET - Benzoxazole, 2-chloro-. Thermo Fisher Scientific.
- Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- PPE Solutions for Chemical Industries. 3M.
- SAFETY D
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa nepis.
- CHEMICAL GLOVE RESISTANCE GUIDE.
- Ultimate Guide to Chemical Resistant Disposable Gloves. Shield Scientific.
- Methods For The Direct Synthesis of Benzoxazoles From Halogenated Nitriles in Alcoholic Solvents. Scribd.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- OSHA Glove Selection Chart. Environmental Health and Safety.
- Chemical Resistance Guide. Columbia | Research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
